molecular formula C57H102N4NaO11PS B1504120 18:1 Biotinyl Cap PE CAS No. 384835-51-2

18:1 Biotinyl Cap PE

カタログ番号: B1504120
CAS番号: 384835-51-2
分子量: 1105.5 g/mol
InChIキー: VQSGNVZURNOPBT-XEAQQBNDSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

18:1 Biotinyl Cap PE, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) or DOPE-B-Cap, belongs to a class of head group modified functionalized lipids.>This compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is a head group modified lipid containing biotinyl cap PE.>

特性

IUPAC Name

sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSGNVZURNOPBT-XEAQQBNDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H102N4NaO11PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677174
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1105.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384835-51-2
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Biotinyl Cap PE, with the full chemical name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), is a versatile phospholipid derivative that has become an invaluable tool in various fields of biological and pharmaceutical research.[1][2] Its unique structure, combining a lipid backbone with a biotinylated headgroup, allows for its seamless integration into lipid bilayers while providing a specific binding site for streptavidin and its derivatives. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with experimental protocols and visual diagrams to facilitate its use in the laboratory.

Chemical Structure and Properties

This compound is a modified phosphatidylethanolamine (PE) where the headgroup is functionalized with a biotin molecule via a caproyl (Cap) spacer. The lipid portion consists of two oleoyl (18:1) fatty acid chains attached to a glycerol backbone.

Chemical Identifiers
PropertyValue
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)[1][2]
Synonyms DOPE-B-Cap, this compound[1]
CAS Number 384835-51-2[1][3]
Molecular Formula C₅₇H₁₀₂N₄O₁₁PNaS[1][4]
Molecular Weight 1105.47 g/mol [1][4]
Physicochemical Properties
PropertyValue
Physical State Can be supplied as a solution in chloroform or as a powder.[5]
Solubility Soluble in chloroform.
Storage Recommended storage at -20°C for long-term stability.[3][5]
Purity Typically >99% as determined by Thin Layer Chromatography (TLC).[5]

While some sources refer to this compound as a fluorescent lipid, it is important to note that the lipid itself is not intrinsically fluorescent. Its utility in fluorescence-based applications stems from the high-affinity interaction between the biotin headgroup and fluorescently labeled streptavidin or avidin derivatives. This allows for the indirect fluorescent labeling of any structure incorporating this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a wide range of applications, primarily centered around the specific and strong interaction between biotin and streptavidin.

  • Liposome and Nanoparticle Formulation: It is commonly incorporated into liposomes and other lipid-based nanoparticles to facilitate surface functionalization.[6][7] These biotinylated vesicles can then be used for targeted drug delivery, diagnostics, and in vitro assays.

  • Supported Lipid Bilayers (SLBs): this compound is used to create functionalized SLBs on solid supports. These biomimetic surfaces are employed to study cell adhesion, membrane protein interactions, and as platforms for biosensors.

  • Bioconjugation and Immunoassays: The biotin group serves as a versatile handle for the immobilization of proteins, antibodies, nucleic acids, and other biomolecules via a streptavidin bridge.[5] This is fundamental in the development of various immunoassays and purification systems.

  • Single-Molecule Studies: Biotinylated lipids are used to tether biological molecules to surfaces for single-molecule imaging techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy.

Experimental Protocols

Preparation of Biotinylated Liposomes by Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, dissolve the desired amounts of the primary lipid and this compound in chloroform. A typical molar ratio is 95-99% primary lipid to 1-5% this compound.

  • Film Formation: Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate the lipid film by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

  • Sonication: Briefly sonicate the suspension in a water bath sonicator to aid in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane. Transfer the MLV suspension to the extruder and pass it through the membrane 10-20 times to form LUVs of a defined size.

  • Storage: Store the prepared biotinylated liposomes at 4°C.

Formation of a Supported Lipid Bilayer (SLB)

This protocol outlines the formation of an SLB containing this compound on a glass coverslip.

Materials:

  • Biotinylated liposomes (prepared as described above)

  • Glass coverslips

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive ) or other suitable cleaning agent

  • Buffer (e.g., PBS)

  • Streptavidin solution

  • Biotinylated molecule of interest (e.g., protein, DNA)

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass coverslips by immersing them in Piranha solution for 15-30 minutes, followed by extensive rinsing with ultrapure water. Dry the coverslips with a stream of nitrogen.

  • SLB Formation: Place the clean coverslip in a chamber and add the biotinylated liposome suspension. Incubate for 30-60 minutes to allow the vesicles to fuse and form a continuous bilayer on the surface.

  • Washing: Gently wash the surface with buffer to remove excess, unfused vesicles.

  • Streptavidin Incubation: Add a solution of streptavidin to the chamber and incubate for 20-30 minutes to allow it to bind to the biotinylated lipids in the SLB.

  • Washing: Wash the surface again with buffer to remove unbound streptavidin.

  • Immobilization of Biotinylated Molecule: Add the biotinylated molecule of interest to the chamber and incubate to allow for its immobilization onto the streptavidin-coated SLB.

  • Final Wash: Perform a final wash to remove any unbound molecules. The functionalized SLB is now ready for experimentation.

Visualizations

Signaling Pathway: Streptavidin-Biotin Interaction

The following diagram illustrates the fundamental interaction between this compound embedded in a lipid bilayer and a fluorescently labeled streptavidin molecule, which in turn can bind other biotinylated entities.

Streptavidin_Biotin_Interaction cluster_bilayer Lipid Bilayer bilayer Headgroup Acyl Chain Headgroup Acyl Chain Biotinyl_Cap_PE This compound Biotinyl_Cap_PE->bilayer:head1 Streptavidin Fluorescently Labeled Streptavidin Biotinyl_Cap_PE->Streptavidin Biotin-Streptavidin Interaction Biotinylated_Molecule Biotinylated Molecule (e.g., Antibody) Streptavidin->Biotinylated_Molecule Biotin-Streptavidin Interaction

Caption: Streptavidin-Biotin interaction on a lipid bilayer.

Experimental Workflow: Targeted Liposome Preparation

This diagram outlines the workflow for preparing targeted liposomes using this compound for cell-specific delivery.

Targeted_Liposome_Workflow Start Lipid_Film 1. Lipid Film Formation (Primary Lipid + this compound) Start->Lipid_Film Hydration 2. Hydration & Extrusion Lipid_Film->Hydration Biotin_Lipo Biotinylated Liposomes Hydration->Biotin_Lipo Streptavidin_Inc 3. Incubate with Streptavidin Biotin_Lipo->Streptavidin_Inc Strept_Lipo Streptavidin-Coated Liposomes Streptavidin_Inc->Strept_Lipo Targeting_Ligand_Inc 4. Incubate with Biotinylated Targeting Ligand (e.g., Antibody) Strept_Lipo->Targeting_Ligand_Inc Targeted_Lipo Targeted Liposomes Targeting_Ligand_Inc->Targeted_Lipo End Targeted_Lipo->End

Caption: Workflow for preparing targeted liposomes.

References

The Unyielding Bond: A Technical Guide to the Biotin-Streptavidin Interaction with 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the exceptionally strong and highly specific non-covalent interaction between biotin and streptavidin, with a particular focus on its application with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE). This powerful molecular pairing has become an indispensable tool in a vast array of life science applications, from immunoassays and affinity chromatography to targeted drug delivery and advanced biosensor development. This guide provides a comprehensive overview of the binding mechanism, quantitative binding data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

The Core Mechanism: An Unparalleled Molecular Embrace

The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent bonds known in nature.[1] Each of the four identical subunits of streptavidin has a deep binding pocket that perfectly accommodates a single biotin molecule.[2] This high-affinity interaction is characterized by a remarkable dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, signifying a bond that is extremely stable and resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[1][3]

The strength of this interaction is attributed to a combination of factors:

  • Hydrogen Bonds: A network of multiple hydrogen bonds forms between the ureido ring of biotin and amino acid residues within the streptavidin binding pocket.

  • Van der Waals Interactions: Extensive van der Waals forces contribute to the stability of the complex.

  • Hydrophobic Interactions: The aliphatic side chain of biotin fits snugly into a hydrophobic pocket, further strengthening the association.

  • Structural Complementarity: The shape of the biotin molecule and the streptavidin binding pocket are highly complementary, leading to a precise and tight fit.

When biotin is conjugated to a lipid, such as in this compound, the biotin moiety remains accessible for binding to streptavidin.[4] The "Cap" (caproyl) spacer arm in this compound extends the biotin molecule away from the lipid headgroup, which can help to alleviate steric hindrance and facilitate optimal binding to streptavidin, especially when incorporated into a lipid bilayer.[5]

Quantitative Binding Data

The following tables summarize the key quantitative parameters that define the biotin-streptavidin interaction. It is important to note that while the binding affinity for free biotin is well-established, the apparent affinity for biotinylated lipids in a membrane can be influenced by factors such as the density of the biotinylated lipid, the composition of the lipid bilayer, and the presence of spacer arms.[5][6]

Parameter Value (Biotin) Value (Biotinylated Ligands) Reference
Dissociation Constant (Kd) ≈ 10⁻¹⁴ - 10⁻¹⁵ MGenerally lower avidity than free biotin[1][3][6]
Association Rate Constant (kon) 3.0 × 10⁶ - 4.5 × 10⁷ M⁻¹s⁻¹Dependent on surface density and accessibility[7]
Dissociation Rate Constant (koff) Extremely slowSlower dissociation contributes to high avidity[8]
Thermodynamic Parameters (Streptavidin-Biotin) Value Reference
Gibbs Free Energy (ΔG) Negative at all tested temperatures (spontaneous)[9][10]
Enthalpy (ΔH) Becomes more negative with increasing temperature[9][10]
Entropy (TΔS) Favorable at lower temperatures[9][10]
Heat Capacity (ΔCp) ~ -459.9 cal/mol K[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize the biotin-streptavidin interaction with this compound.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl))

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder set with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratio of DOPC and this compound dissolved in chloroform. A common starting ratio is 99:1 (DOPC:Biotinyl Cap PE).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) to the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the lipid extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Pass the MLV suspension through the extruder 11-21 times to form SUVs of a uniform size.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The concentration of phospholipids can be determined using a standard phosphate assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol outlines the use of SPR to measure the binding kinetics of streptavidin to a biotinylated lipid bilayer.

Materials:

  • SPR instrument with a sensor chip (e.g., L1 or HPA chip)

  • Prepared biotinylated liposomes

  • Streptavidin solution in running buffer (e.g., PBS)

  • Running buffer (e.g., PBS, pH 7.4)

  • Regeneration solution (e.g., 0.1 M glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation:

    • Clean and condition the sensor chip according to the manufacturer's instructions.

  • Lipid Bilayer Formation:

    • Inject the biotinylated liposome solution over the sensor surface to form a supported lipid bilayer (SLB). The formation of the bilayer can be monitored in real-time by the change in the SPR signal.

    • Wash with running buffer to remove any unbound liposomes.

  • Streptavidin Binding:

    • Inject a series of concentrations of streptavidin over the biotinylated SLB.

    • Monitor the association phase in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove the bound streptavidin and regenerate the surface for the next cycle.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.

Materials:

  • Isothermal titration calorimeter

  • Streptavidin solution in a suitable buffer (e.g., PBS)

  • Biotinylated liposome suspension in the same buffer

Procedure:

  • Sample Preparation:

    • Prepare a solution of streptavidin in the sample cell of the ITC instrument.

    • Prepare a suspension of biotinylated liposomes in the injection syringe. The lipid concentration should be significantly higher than the streptavidin concentration.

    • Ensure that both solutions are in the same buffer to minimize heats of dilution.

  • Titration:

    • Perform a series of small injections of the liposome suspension into the streptavidin solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9][10]

Fluorescence Quenching Assay

This assay utilizes the quenching of a fluorescently labeled biotin analogue upon binding to streptavidin to quantify the interaction.

Materials:

  • Fluorometer

  • Streptavidin solution

  • Biotin-4-fluorescein (or other suitable fluorescent biotin probe)

  • This compound liposomes (for competition assay)

Procedure:

  • Direct Binding Assay:

    • Prepare a solution of biotin-4-fluorescein at a fixed concentration.

    • Titrate with increasing concentrations of streptavidin.

    • Measure the fluorescence intensity after each addition. The quenching of fluorescence indicates binding.

  • Competition Assay:

    • Prepare a pre-formed complex of streptavidin and biotin-4-fluorescein.

    • Titrate this complex with increasing concentrations of unlabeled biotin or biotinylated liposomes.

    • The displacement of the fluorescent probe by the unlabeled competitor will result in a recovery of fluorescence, allowing for the determination of the relative binding affinity of the competitor.[11]

Visualizing the Workflow and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the fundamental binding mechanism.

Biotin_Streptavidin_Binding cluster_streptavidin Streptavidin (Tetramer) cluster_biotin_lipid This compound cluster_interaction Binding S Streptavidin B1 Binding Pocket 1 S->B1 B2 Binding Pocket 2 S->B2 B3 Binding Pocket 3 S->B3 B4 Binding Pocket 4 S->B4 BL Biotin Cap Spacer 18:1 PE Lipid BL:head->B1 Non-covalent Interaction Interaction High Affinity (Kd ~ 10⁻¹⁵ M) caption Mechanism of Streptavidin binding to this compound.

Caption: Mechanism of Streptavidin binding to this compound.

SPR_Workflow A 1. Prepare Biotinylated Liposomes B 2. Form Supported Lipid Bilayer on Sensor Chip A->B C 3. Inject Streptavidin (Association) B->C D 4. Inject Running Buffer (Dissociation) C->D E 5. Regenerate Surface D->E F 6. Analyze Data (kon, koff, Kd) E->F caption Experimental workflow for Surface Plasmon Resonance (SPR).

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Proximity_Labeling_Workflow cluster_cell In-Cell Process cluster_purification Purification & Analysis A 1. Express Bait Protein fused to Biotin Ligase B 2. Add Biotin A->B C 3. Proximal proteins are biotinylated B->C D 4. Cell Lysis C->D E 5. Streptavidin Affinity Purification D->E F 6. Mass Spectrometry (Identification of Interactors) E->F caption Workflow for Proximity-Dependent Biotinylation (e.g., BioID).

Caption: Workflow for Proximity-Dependent Biotinylation (e.g., BioID).

References

18:1 Biotinyl Cap PE: A Technical Guide to its Properties and Applications in Fluorescent-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as 18:1 Biotinyl Cap PE, is a versatile biotinylated lipid indispensable in modern biological and pharmaceutical research. While often referred to as a "fluorescent lipid" in commercial contexts, it is crucial to understand that this compound is not intrinsically fluorescent. Its utility in fluorescence-based applications stems from its capacity to anchor fluorescently-labeled molecules, primarily through the high-affinity interaction between its biotin headgroup and streptavidin or avidin conjugates. This technical guide provides an in-depth overview of the physicochemical properties of this compound, its diverse applications, and detailed experimental protocols for its use in creating functionalized lipid assemblies for advanced fluorescence microscopy and single-molecule studies.

Physicochemical Properties

The structural and chemical characteristics of this compound are fundamental to its function in creating stable and reproducible lipid-based experimental systems.

PropertyValueSource
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)[1][2]
Molecular Formula C₅₇H₁₀₂N₄O₁₁PS[2][3]
Molecular Weight 1082.5 g/mol [2]
Physical Form Powder
Solubility Chloroform
Storage Temperature -20°C[2]

Fluorescent Properties: An Indirect Role

As established, this compound itself does not possess fluorescent properties. The fluorescence in experimental systems utilizing this lipid is introduced by conjugating a fluorophore to a binding partner of biotin, most commonly streptavidin, or by incorporating other fluorescently labeled lipids into the bilayer. The choice of fluorophore is dictated by the specific experimental requirements, such as the desired excitation and emission wavelengths and the quantum yield. Below is a table summarizing the properties of common fluorophores used in conjunction with biotin-streptavidin systems.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Fluorescein (FITC) ~494~5180.92~75,000
Rhodamine B ~555~5800.31~125,000
Cyanine 3 (Cy3) ~550~5700.15~150,000
Cyanine 5 (Cy5) ~649~6700.28~250,000
ATTO 488 ~501~5230.80~90,000
ATTO 647N ~644~6690.65~150,000

Applications in Research and Drug Development

The ability to anchor molecules to a lipid bilayer via the biotin-streptavidin linkage makes this compound a powerful tool in a wide range of applications:

  • Supported Lipid Bilayers (SLBs): this compound is a key component in the formation of SLBs on solid substrates. These model membranes are used to study membrane-associated proteins, cell adhesion, and signaling processes. By incorporating this lipid, researchers can immobilize fluorescently labeled proteins or other molecules of interest onto the bilayer surface for detailed microscopic analysis.

  • Liposome and Vesicle Functionalization: It is widely used in the preparation of liposomes and giant unilamellar vesicles (GUVs).[4] These functionalized vesicles can be used for drug delivery studies, where the biotin group can serve as a targeting moiety, or for in vitro reconstitution of cellular processes.

  • Single-Molecule Studies: In advanced fluorescence techniques like Förster Resonance Energy Transfer (FRET) and Total Internal Reflection Fluorescence (TIRF) microscopy, this compound is used to tether individual molecules to a surface.[5] This allows for the real-time observation of molecular interactions and conformational changes.[5]

  • Immunoassays and Biosensors: The strong and specific biotin-streptavidin interaction is leveraged in the development of sensitive immunoassays and biosensors. This compound can be used to create lipid-based platforms for the detection of specific analytes.

  • Studying Protein-Membrane Interactions: By anchoring proteins to a model membrane containing this compound, researchers can investigate the dynamics and kinetics of protein binding, diffusion, and function at the membrane interface.[6]

Experimental Protocols

Preparation of Supported Lipid Bilayers (SLBs) with Fluorescently Labeled Streptavidin

This protocol describes the formation of a supported lipid bilayer containing this compound, followed by the binding of fluorescently labeled streptavidin.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • This compound in chloroform

  • Glass coverslips

  • Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Lipid buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

  • Fluorescently labeled streptavidin

  • Casein solution (5%) for blocking

Methodology:

  • Lipid Mixture Preparation:

    • In a glass vial, mix DOPC and this compound in chloroform at the desired molar ratio (e.g., 99:1).

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film.

    • Place the vial under vacuum for at least 2 hours to remove residual solvent.

    • Rehydrate the lipid film with lipid buffer to a final concentration of 1 mg/mL to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a 100 nm polycarbonate membrane.[7]

  • Substrate Cleaning:

    • Submerge glass coverslips in Piranha solution for 30 minutes (use appropriate personal protective equipment and work in a fume hood).

    • Rinse extensively with ultrapure water and dry with nitrogen gas.[8]

  • SLB Formation:

    • Place the cleaned coverslip in a flow chamber.

    • Inject the SUV solution into the chamber and incubate for 30-60 minutes to allow for vesicle fusion and bilayer formation.[7]

    • Rinse the chamber with lipid buffer to remove excess vesicles.

  • Streptavidin Binding and Blocking:

    • Inject a solution of 5% casein and incubate for 15-30 minutes to block any non-specific binding sites on the glass.[8]

    • Rinse with lipid buffer.

    • Inject a solution of fluorescently labeled streptavidin (e.g., 333 ng/mL) and incubate for 10 minutes.[8]

    • Rinse thoroughly with lipid buffer to remove unbound streptavidin.

  • Microscopy:

    • The SLB is now ready for imaging using an appropriate fluorescence microscope.

G cluster_liposome_prep Liposome Preparation cluster_slb_formation SLB Formation cluster_functionalization Functionalization cluster_analysis Analysis lipids DOPC + this compound in Chloroform film Dry Lipid Film lipids->film Nitrogen Drying mlv Rehydrated MLVs film->mlv Rehydration suv SUVs mlv->suv Sonication/Extrusion slb Supported Lipid Bilayer (SLB) suv->slb coverslip Cleaned Glass Coverslip coverslip->slb casein Casein Blocking slb->casein streptavidin Fluorescent Streptavidin casein->streptavidin functionalized_slb Functionalized SLB streptavidin->functionalized_slb microscopy Fluorescence Microscopy functionalized_slb->microscopy

Experimental workflow for creating a supported lipid bilayer functionalized with fluorescent streptavidin.
Single-Molecule FRET (smFRET) Immobilization

This protocol outlines the immobilization of a biotinylated, fluorescently-labeled protein for smFRET studies.

Materials:

  • PEG-passivated quartz slide with biotin-PEG

  • Streptavidin solution (0.1 mg/mL)

  • Biotinylated and fluorescently-labeled protein of interest

  • Imaging buffer (e.g., TBS with an oxygen scavenging system)

Methodology:

  • Surface Preparation:

    • Start with a pre-passivated quartz slide coated with a mixture of m-PEG and biotin-PEG.[5]

    • Assemble a flow chamber on the slide.

  • Streptavidin Incubation:

    • Inject the streptavidin solution into the flow chamber and incubate for 5 minutes.

    • Wash thoroughly with imaging buffer to remove unbound streptavidin.[5]

  • Protein Immobilization:

    • Dilute the biotinylated, fluorescently-labeled protein to a picomolar concentration in imaging buffer.

    • Inject the protein solution into the chamber and incubate for 5 minutes to allow binding to the surface-tethered streptavidin.

    • Rinse with imaging buffer to remove unbound protein.

  • TIRF Microscopy:

    • Image the immobilized single molecules using a TIRF microscope equipped with appropriate lasers and detectors for smFRET.

G cluster_surface Surface Preparation cluster_binding_steps Immobilization Steps cluster_result Result cluster_analysis Analysis surface Biotin-PEG Passivated Quartz Surface streptavidin Streptavidin surface->streptavidin Incubate & Wash protein Biotinylated Fluorescent Protein (pM) streptavidin->protein Incubate & Wash immobilized_protein Immobilized Single Molecules protein->immobilized_protein tirf smFRET using TIRF Microscopy immobilized_protein->tirf

Workflow for immobilizing single fluorescently-labeled proteins for smFRET analysis.

Conclusion

This compound is a cornerstone lipid for constructing functionalized model membranes and surfaces for a multitude of research applications. Its utility lies not in its own fluorescent properties, but in its ability to serve as a high-affinity anchor for fluorescently-labeled probes via the robust biotin-streptavidin interaction. By understanding its physicochemical properties and leveraging well-established protocols, researchers can create sophisticated experimental systems to probe complex biological phenomena at the molecular level. This guide provides a solid foundation for professionals in research and drug development to effectively utilize this compound in their fluorescence-based assays.

References

The Caproyl Linker in Biotinylated PE: A Technical Guide to Optimizing Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin to phosphatidylethanolamine (PE) is a cornerstone technique for anchoring biomolecules to lipid bilayers, enabling a vast array of applications from targeted drug delivery to advanced biosensor design. The efficacy of this system, however, hinges on the accessibility of the biotin moiety to its binding partners, avidin and streptavidin. This technical guide provides an in-depth examination of the crucial role played by the caproyl (Cap) linker in Biotin-Cap-PE, detailing its function in mitigating steric hindrance and presenting quantitative data and experimental protocols to inform research and development.

The Biotin-Streptavidin Interaction: A Foundation of Modern Biotechnology

The bond between biotin (Vitamin B7) and the proteins avidin or streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This extraordinarily high affinity has made the biotin-streptavidin system an invaluable tool for the stable and specific attachment of probes, antibodies, or nanoparticles to biological surfaces. When incorporated into liposomes or supported lipid bilayers, biotinylated lipids like Biotin-PE allow for the functionalization of these surfaces, turning them into versatile platforms for diagnostics and therapeutics.

However, simply attaching biotin directly to the headgroup of a bulky phospholipid like PE can lead to significant challenges. The large size of the streptavidin protein (approx. 53 kDa) and the crowded environment of a lipid membrane can physically obstruct the binding pocket, a phenomenon known as steric hindrance. This is where chemical linkers become essential.

The Caproyl Linker: A Strategic Spacer

The "Cap" in Biotin-Cap-PE refers to a caproyl group, which is derived from caproic acid. It provides a six-carbon aliphatic chain that acts as a flexible spacer arm, covalently connecting the valeric acid side chain of biotin to the amine headgroup of phosphatidylethanolamine.

Biotin Biotin Ring Cap Caproyl Linker (6-Carbon Chain) Biotin->Cap PE Phosphatidylethanolamine (PE) Cap->PE

Figure 1. Molecular components of Biotin-Cap-PE.

The primary role of this caproyl linker is to extend the biotin molecule away from the crowded surface of the lipid bilayer. This extension provides the necessary spatial freedom for the bulky streptavidin protein to access and bind to the biotin without being sterically hindered by the phospholipid headgroups or other surface-associated molecules. Studies have shown that for optimal vesicle binding to streptavidin, a six-carbon spacer arm derivative is highly effective at alleviating this steric hindrance.[3]

Figure 2. The caproyl linker overcomes steric hindrance.

Quantitative Analysis: The Impact of Linker Length on Binding Kinetics

The length of the spacer arm is a critical parameter influencing the binding efficiency. While the caproyl linker provides a significant advantage over a direct conjugation (no linker), further extending the spacer can continue to improve binding kinetics. A 2020 study published in Nanoscale Advances investigated the association rate of avidin to lipid bilayers functionalized with biotinylated lipids containing different length linkers. This research provides valuable quantitative insight into the caproyl linker's performance relative to longer, more hydrophilic polyethylene glycol (PEG) spacers.

Linker TypeLinker Length (approx.)FunctionalizationAssociation Rate (k_on) (M⁻¹ min⁻¹)
Biotinyl-Cap (BC) 0.9 nm1%1.1 ± 0.3 x 10⁶
PEG2 2.9 nm0.2%Not reported at this %
PEG11 5.9 nm0.2%1.1 ± 0.2 x 10⁷

Table 1: Comparison of avidin association rates for biotinylated lipids with different spacer arms. Data extracted from Birchenough et al., Nanoscale Advances, 2020.

The data clearly demonstrates that the PEG11 linker, which is significantly longer than the caproyl linker, facilitates an avidin association rate that is an order of magnitude faster. This suggests that at lower functionalization densities, providing more distance from the lipid surface makes the biotin more readily available for binding. While the caproyl linker is effective, these findings highlight that for applications requiring maximum binding speed, longer PEG-based linkers may offer superior performance.

Experimental Protocols

General Protocol for Preparation of Biotinylated Liposomes

This protocol describes a general method for creating small unilamellar vesicles (SUVs) incorporating Biotin-Cap-PE, suitable for use in binding assays.

  • Lipid Film Hydration:

    • Co-dissolve the primary phospholipid (e.g., POPC or DPPC), cholesterol (often 30-50 mol%), and Biotin-Cap-PE (e.g., 1-5 mol%) in an appropriate organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To produce vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder apparatus with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the membrane multiple times (typically 11-21 passes). This process forces the lipids to reassemble into unilamellar vesicles of a diameter close to the membrane's pore size.

    • The resulting liposome suspension can be stored at 4°C.

Protocol for Quantification of Biotin Incorporation via HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the amount of biotin incorporated into a sample. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which causes a measurable decrease in absorbance at 500 nm.

  • Reagent Preparation:

    • HABA Solution: Prepare a stock solution of HABA (e.g., 10 mM) in a suitable buffer, which may require a small amount of NaOH for complete dissolution.

    • Avidin Solution: Prepare a stock solution of avidin in a buffer like PBS.

    • HABA/Avidin Working Solution: Combine the HABA and avidin solutions in a defined ratio (kits provide specific volumes). The final solution should have a distinct color and a measurable absorbance at 500 nm.

  • Assay Procedure (96-well plate format):

    • Pipette the HABA/Avidin working solution into the wells of a clear 96-well microplate (e.g., 180 µL per well).

    • Add a small volume (e.g., 20 µL) of your biotinylated liposome sample to the wells. Note: The liposomes may need to be lysed with a detergent (e.g., Triton X-100) to ensure the Biotin-Cap-PE is accessible.

    • Add 20 µL of buffer to a separate well to serve as a blank (A_HABA/Avidin).

    • Prepare a standard curve using known concentrations of free biotin.

    • Incubate the plate for 5-10 minutes at room temperature.

    • Measure the absorbance of all wells at 500 nm using a microplate reader.

  • Calculation:

    • Calculate the change in absorbance (ΔA500) by subtracting the sample absorbance from the blank absorbance.

    • Use the standard curve to determine the concentration of biotin in your liposome sample based on its ΔA500.

    • The moles of biotin per mole of lipid can be calculated if the total lipid concentration is known.

Protocol for a Liposome-Streptavidin Binding Assay

This protocol provides a workflow for assessing the binding of biotinylated liposomes to immobilized streptavidin, a common method for confirming surface functionalization.

A 1. Coat Plate Immobilize streptavidin on a 96-well microplate surface. B 2. Block Block remaining protein-binding sites on the plate with a blocking agent (e.g., BSA). A->B C 3. Wash Wash away excess blocking agent. B->C D 4. Add Liposomes Incubate wells with fluorescently-labeled biotinylated liposomes. C->D E 5. Wash Wash away unbound liposomes. D->E F 6. Measure Signal Quantify the fluorescence of the bound liposomes using a plate reader. E->F

Figure 3. Workflow for a streptavidin-liposome binding assay.
  • Plate Preparation:

    • Coat the wells of a high-protein-binding 96-well microplate with a streptavidin solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the wells again three times with wash buffer.

  • Binding Reaction:

    • Prepare serial dilutions of your fluorescently-labeled (e.g., containing Rhodamine-PE or encapsulating a fluorescent dye) Biotin-Cap-PE liposomes in a binding buffer (e.g., PBS).

    • As a negative control, use liposomes prepared without Biotin-Cap-PE.

    • Add the liposome dilutions to the streptavidin-coated and blocked wells and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells thoroughly (e.g., 3-5 times) with wash buffer to remove any unbound liposomes.

    • Add buffer (e.g., PBS) to each well.

    • Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for your chosen fluorophore.

    • The resulting fluorescence is proportional to the amount of liposomes bound to the immobilized streptavidin.

Conclusion

The caproyl linker is a critical component in the design of biotinylated phosphatidylethanolamine, serving as an effective spacer that significantly enhances the accessibility of the biotin moiety. By physically extending biotin away from the lipid surface, the six-carbon chain mitigates steric hindrance, facilitating a more efficient and rapid binding to streptavidin and avidin. While quantitative analysis shows that longer, more flexible linkers like PEG can offer even faster association kinetics, the caproyl linker provides a fundamental and widely-used solution for enabling this powerful biological interaction. The experimental protocols provided herein offer a framework for researchers to prepare, quantify, and validate the function of Biotin-Cap-PE in their specific applications, from fundamental biophysical studies to the development of novel drug delivery systems.

References

An In-depth Technical Guide to the Physical Characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), a biotinylated phospholipid integral to various biomedical research applications, particularly in the formation of liposomes and supported lipid bilayers for studying molecular interactions.

Core Physical and Chemical Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), also known as 18:1 Biotinyl Cap PE, is a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The addition of a biotin molecule via a caproyl (cap) spacer to the headgroup allows for specific and high-affinity binding to streptavidin and avidin, facilitating the immobilization and study of biomolecules.

Below is a summary of its key physical and chemical data.

PropertyValueSource
Synonyms This compound, DOPE-B-Cap[1]
Molecular Formula C₅₇H₁₀₂N₄O₁₁PNaS[1]
Molecular Weight 1105.47 g/mol [1]
Physical State Available as a powder or in a chloroform solution.[1][2]
Purity >99% (as determined by TLC)[2]
Storage Temperature -20°C[2]

Thermal Properties

For comparison, the saturated counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), has a higher phase transition temperature of approximately 41°C.[5]

Solubility Profile

A detailed quantitative solubility profile for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is not explicitly documented. However, based on the known solubility of its parent compound, DOPE, and its common applications, a qualitative solubility can be inferred.

DOPE is soluble in organic solvents such as chloroform and ethanol.[6][7] It is sparingly soluble in aqueous solutions.[6] To enhance aqueous solubility for the formation of liposomes or supported lipid bilayers, it is common practice to first dissolve the lipid in an organic solvent, which is then removed by evaporation, followed by hydration in an aqueous buffer.[6]

The biotinylated derivative is commercially available in a chloroform solution, confirming its solubility in this organic solvent.[1] For experimental use, it is typically mixed with other lipids in chloroform, dried to a thin film, and then rehydrated in an aqueous buffer to form vesicles.[8][9]

SolventSolubility of Parent Compound (DOPE)Inferred Solubility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)
Chloroform Soluble (approx. 3.3 mg/ml)[6]Soluble
Ethanol Soluble (40 mg/mL with sonication)[7]Likely Soluble
DMSO Sparingly soluble to insoluble[7]Likely Sparingly Soluble
Aqueous Buffers Sparingly soluble[6]Sparingly soluble, forms aggregates (vesicles)
Corn Oil Soluble (≥ 2 mg/mL with 10% EtOH)[7]Likely Soluble in lipidic environments

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and application of biotinylated phospholipids are provided below.

Determination of Melting Point (Capillary Tube Method)

This protocol describes a general method for determining the melting point of fats and lipids using a capillary tube.

Apparatus:

  • Melting-point capillary tubes

  • Thermometer with a suitable range

  • Heating bath (e.g., Thiele tube or a commercial melting point apparatus)

  • Sample of the lipid, dried

Procedure:

  • Sample Preparation: If the lipid is solid, finely powder a small amount.

  • Loading the Capillary Tube: Introduce a small amount of the powdered lipid into the open end of a capillary tube. The sample should be packed to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.[6]

  • Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place the assembly in the heating bath.[6]

  • Heating: Begin heating the bath. For an unknown sample, a rapid heating rate (4-5°C per minute) can be used to determine an approximate melting point.[6] For an accurate measurement, repeat the process, and as the temperature approaches the approximate melting point (within 15°C), reduce the heating rate to 1-2°C per minute.[6]

  • Observation: Record the temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid. This range is the melting point.[6]

Determination of Solubility

This protocol outlines a general method for assessing the solubility of a lipid in various solvents.

Materials:

  • Lipid sample

  • A range of organic and aqueous solvents

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC for quantification (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the lipid into several vials.

  • Solvent Addition: Add a known volume of a specific solvent to each vial.

  • Mixing: Vigorously mix the samples using a vortex mixer for a set period to ensure thorough interaction between the lipid and the solvent.

  • Equilibration: Allow the samples to equilibrate at a controlled temperature. This may take several hours.

  • Observation and Separation: Visually inspect the vials for any undissolved lipid. If undissolved material is present, centrifuge the vials to pellet the solid.

  • Analysis:

    • Qualitative: Observe if the lipid has completely dissolved.

    • Quantitative: Carefully remove a known volume of the supernatant (the clear liquid part) and analyze the concentration of the dissolved lipid using a suitable analytical technique like HPLC or by evaporating the solvent and weighing the residue.

Key Applications and Experimental Workflows

A primary application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is in the formation of supported lipid bilayers (SLBs) for studying cell surface interactions and protein binding.

Workflow for Preparing a Supported Lipid Bilayer with Biotinylated Lipids

The following diagram illustrates a typical workflow for creating a supported lipid bilayer incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) for protein immobilization.

experimental_workflow cluster_prep Liposome Preparation cluster_slb SLB Formation & Functionalization start 1. Mix Lipids in Chloroform (e.g., DOPC + Biotinyl-Cap-PE) dry 2. Evaporate Solvent (Nitrogen Stream & Vacuum) start->dry hydrate 3. Rehydrate Lipid Film (Aqueous Buffer) dry->hydrate extrude 4. Extrude to Form Small Unilamellar Vesicles (SUVs) hydrate->extrude fuse 5. Fuse Vesicles on a Clean Solid Support (e.g., Glass) extrude->fuse wash1 6. Wash to Remove Excess Vesicles fuse->wash1 block 7. Block Non-specific Binding (e.g., with BSA) wash1->block strep 8. Add Streptavidin block->strep wash2 9. Wash to Remove Unbound Streptavidin strep->wash2 protein 10. Add Biotinylated Protein of Interest wash2->protein wash3 11. Wash to Remove Unbound Protein protein->wash3 analyze 12. Analyze System (e.g., Microscopy, SPR) wash3->analyze

Workflow for Supported Lipid Bilayer (SLB) Formation.

This diagram outlines the key steps from preparing the lipid mixture to the final analysis of the functionalized bilayer. The process begins with the creation of small unilamellar vesicles (SUVs) containing the biotinylated lipid. These vesicles are then induced to fuse onto a solid support, forming a continuous lipid bilayer. Subsequent steps involve blocking non-specific binding sites, adding streptavidin to bind to the biotinylated lipids, and finally introducing the biotinylated protein of interest for immobilization and study.[8][9]

References

Biotinylated Lipids: A Comprehensive Guide for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a foundational resource for researchers new to the field of membrane studies, providing a detailed overview of biotinylated lipids. This document covers the core principles of their application, from the fundamental interaction with streptavidin to their use in creating functionalized membrane models for protein analysis and drug delivery systems. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate a comprehensive understanding and practical implementation of these powerful tools in a laboratory setting.

Introduction to Biotinylated Lipids

Biotinylated lipids are phospholipids that have been chemically modified to include a biotin molecule, a water-soluble B vitamin, at their headgroup.[1] This modification allows for the highly specific and strong non-covalent interaction with the proteins avidin and streptavidin, a cornerstone of many biotechnological applications.[2][3] The small size of biotin (244.31 g/mol ) ensures that its conjugation to lipids is rapid, specific, and unlikely to interfere with the natural functions of the lipid molecule.[3]

The remarkable affinity between biotin and streptavidin, characterized by a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ M), makes this bond practically irreversible under most experimental conditions.[4] This robust interaction is resistant to extremes of pH, temperature, and denaturing agents, providing a stable and reliable method for anchoring molecules to a lipid bilayer.[4]

In membrane studies, biotinylated lipids are incorporated into artificial membranes, such as liposomes or supported lipid bilayers, to create a functionalized surface. This surface can then be used to immobilize a wide array of molecules, including proteins, antibodies, and nucleic acids, that have been conjugated to streptavidin.[2][5] This technique is invaluable for studying membrane protein interactions, developing targeted drug delivery systems, and constructing biosensors.

The Streptavidin-Biotin Interaction on a Membrane Surface

The interaction between biotinylated lipids embedded in a membrane and streptavidin in the aqueous phase is the fundamental principle behind the use of these lipids. Streptavidin is a tetrameric protein, meaning it has four identical binding sites for biotin.[4] This multivalency allows for a variety of experimental setups.

Streptavidin_Biotin_Interaction cluster_membrane Lipid Bilayer lipid_head Hydrophilic Headgroup Hydrophobic Tail biotin_lipid_head Biotinylated Headgroup Hydrophobic Tail lipid_head2 Hydrophilic Headgroup Hydrophobic Tail streptavidin Streptavidin streptavidin->biotin_lipid_head:f0 High-Affinity Binding (Kd ≈ 10⁻¹⁴ M) biotinylated_protein Biotinylated Protein biotinylated_protein->streptavidin Immobilization

Streptavidin-Biotin interaction at the lipid bilayer surface.

This diagram illustrates the fundamental principle of using biotinylated lipids in membrane studies. A biotinylated lipid is incorporated into the lipid bilayer, presenting the biotin moiety to the aqueous environment. Streptavidin, with its four high-affinity binding sites, can then bind to the biotinylated lipid. This streptavidin-functionalized surface can subsequently be used to immobilize other biotinylated molecules, such as proteins or antibodies, for further study.

Quantitative Data for Experimental Design

The successful application of biotinylated lipids in membrane studies relies on a quantitative understanding of the interactions and optimal concentrations. The following tables summarize key quantitative data for easy comparison and experimental design.

Table 1: Binding Affinity and Kinetics
Interacting MoleculesDissociation Constant (Kd)Association Rate Constant (kon)Dissociation Rate Constant (koff)Reference(s)
Biotin - Streptavidin≈ 10⁻¹⁴ M10⁵ to 10⁷ M⁻¹s⁻¹~10⁻⁶ s⁻¹[4][6]
Biotin - Avidin≈ 10⁻¹⁵ M~7.0 x 10⁷ M⁻¹s⁻¹~10⁻⁷ s⁻¹[4][6]
HABA - Avidin12.2 ± 0.3 x 10⁻⁶ M5.1 ± 0.1 x 10⁵ M⁻¹s⁻¹6.23 ± 0.11 s⁻¹[6]

HABA (2-(4'-hydroxyazobenzene)-benzoic acid) is a reagent commonly used in a displacement assay to quantify biotin binding sites.

Table 2: Recommended Molar Ratios and Concentrations for Liposome Preparation
ApplicationComponentRecommended Molar Percentage (mol%)NotesReference(s)
General Protein ImmobilizationBiotinylated Lipid (e.g., DSPE-PEG-Biotin)0.1 - 5 mol%Higher concentrations can lead to aggregation. Optimal concentration is application-dependent.[5][7]
Targeted Drug DeliveryBiotinylated Lipid (e.g., Biotin-DPPE)0.1 - 1 mol%Small amounts are sufficient for effective targeting.[8]
Steric Hindrance ReductionPEGylated Lipid (e.g., DSPE-PEG2000)3 - 7 mol%Helps to extend the biotin moiety away from the membrane surface, improving accessibility. Above 7 mol% can lead to micelle formation.[9][10]
Liposome with GM1Biotin-X-DSPE (with spacer)5 mol%A six-carbon spacer arm improves binding to streptavidin when bulky molecules like GM1 are present.[9]
Table 3: Protein Immobilization Parameters
ParameterRecommended Value/RangeNotesReference(s)
Molar Coupling Ratio (Biotin Reagent:Protein)1:1 to 5:1A 1:1 ratio is a good starting point. Higher ratios may be needed for proteins with lower concentration or less accessible primary amines.[1]
Incubation Time (Streptavidin with Biotinylated Liposomes)30 minutes to 1 hourTypically sufficient for near-complete binding due to the high affinity.[11][12]
Molar Excess of (Strept)avidin to Biotin Lipid10-foldTo ensure saturation of biotin binding sites on the liposomes.[12]
Molar Excess of Biotinylated Ligand to (Strept)avidin2-foldFor subsequent immobilization of a biotinylated molecule to the streptavidin-coated liposome.[12]

Detailed Experimental Protocols

Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar biotinylated liposomes of a defined size.[13][14][15][16]

Materials:

  • Phospholipids (e.g., DOPC, DPPC)

  • Biotinylated phospholipid (e.g., DSPE-PEG2000-Biotin)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform and Methanol (2:1, v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of DOPC, cholesterol, and DSPE-PEG2000-Biotin in the desired molar ratio) in a chloroform:methanol (2:1) solution in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DPPC-based liposomes) to evaporate the organic solvent.

    • Continue evaporation under vacuum for at least 30 minutes to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30 minutes to 1 hour.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.

    • Push the lipid suspension back and forth through the membrane for a defined number of passes (e.g., 11-21 times). This process forces the MLVs to break down and reform into unilamellar vesicles of a size comparable to the membrane pore size.

    • Collect the final unilamellar liposome suspension.

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydration with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion through Polycarbonate Membrane mlv->extrude luv Unilamellar Vesicles (LUVs) extrude->luv end End luv->end

Workflow for biotinylated liposome preparation.
Immobilization of Proteins on a Biotinylated Lipid Bilayer

This protocol outlines the steps for immobilizing a biotinylated protein onto a surface functionalized with biotinylated lipids via a streptavidin bridge.

Materials:

  • Biotinylated liposomes (prepared as in section 4.1)

  • Streptavidin solution (e.g., 0.1 mg/mL in PBS)

  • Biotinylated protein of interest

  • Surface for immobilization (e.g., glass coverslip, sensor chip)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Wash buffer (e.g., PBS)

Procedure:

  • Surface Preparation:

    • Clean the surface thoroughly according to the manufacturer's instructions or standard laboratory procedures.

    • Incubate the surface with a solution of biotinylated liposomes to form a supported lipid bilayer (SLB). This process often occurs spontaneously through vesicle fusion on hydrophilic surfaces.

  • Blocking:

    • Incubate the SLB-coated surface with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to 1 hour to prevent non-specific binding of proteins in subsequent steps.

    • Wash the surface gently with wash buffer to remove excess blocking agent.

  • Streptavidin Incubation:

    • Incubate the blocked surface with a streptavidin solution for 30 minutes. The streptavidin will bind to the biotinylated lipids in the SLB.

    • Wash the surface thoroughly with wash buffer to remove unbound streptavidin.

  • Biotinylated Protein Immobilization:

    • Incubate the streptavidin-functionalized surface with a solution of the biotinylated protein of interest for 30-60 minutes. The biotinylated protein will bind to the vacant biotin-binding sites on the immobilized streptavidin.

    • Wash the surface extensively with wash buffer to remove any unbound protein.

    • The surface is now ready for experimental analysis.

Protein_Immobilization_Workflow start Start prepare_surface Prepare Surface (e.g., Glass Coverslip) start->prepare_surface form_slb Form Supported Lipid Bilayer with Biotinylated Liposomes prepare_surface->form_slb block Block with BSA to Prevent Non-specific Binding form_slb->block add_streptavidin Incubate with Streptavidin block->add_streptavidin wash1 Wash to Remove Unbound Streptavidin add_streptavidin->wash1 add_biotin_protein Incubate with Biotinylated Protein wash1->add_biotin_protein wash2 Wash to Remove Unbound Protein add_biotin_protein->wash2 end Immobilized Protein Ready for Analysis wash2->end

Workflow for protein immobilization on a biotinylated surface.

Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

Biotinylated lipids and the streptavidin-biotin system are powerful tools for studying membrane-bound receptors like G-protein coupled receptors (GPCRs).[17] Biotinylated ligands can be used to immobilize and study GPCRs in a controlled environment, allowing for the investigation of ligand binding, receptor activation, and downstream signaling events.[18]

A typical GPCR signaling cascade begins with a ligand binding to the receptor, which induces a conformational change.[17][19] This change allows the GPCR to interact with and activate a heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the membrane.[17] Upon activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1] Both the Gα-GTP and the Gβγ dimer can then interact with downstream effector proteins, such as adenylyl cyclase or phospholipase C, to generate second messengers (e.g., cAMP, IP3, DAG) and propagate the signal within the cell.[1]

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein Inactive G-Protein (Gα-GDP, Gβγ) GPCR->G_protein 2. Receptor Activation Active_G_protein Active G-Protein (Gα-GTP + Gβγ) G_protein->Active_G_protein 3. G-Protein Activation (GDP-GTP Exchange) Effector Effector Protein (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Second Messenger Production Ligand Ligand Ligand->GPCR 1. Ligand Binding Active_G_protein->Effector 4. Effector Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Signal Propagation

Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

This diagram provides a simplified overview of a canonical GPCR signaling pathway. The use of biotinylated ligands allows researchers to immobilize the GPCR in a model membrane system and systematically study each step of this cascade, from ligand binding to the activation of downstream effectors.

Conclusion

Biotinylated lipids are versatile and indispensable tools for researchers in membrane studies. The unparalleled strength and specificity of the streptavidin-biotin interaction provide a robust platform for the functionalization of artificial membranes. This guide has provided a comprehensive overview for beginners, covering the fundamental principles, quantitative data for experimental design, detailed step-by-step protocols for the preparation of biotinylated liposomes and protein immobilization, and an example of their application in studying complex signaling pathways. By leveraging the methodologies and data presented herein, researchers can confidently incorporate biotinylated lipids into their experimental workflows to advance our understanding of membrane biology and to develop novel therapeutic and diagnostic applications.

References

The Oleoyl Chain's Fingerprint: An In-depth Guide to its Influence on Biotinylated Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of biotinylated lipids into model cell membranes is a cornerstone of modern biophysical research and drug development. This powerful technique allows for the specific and high-affinity binding of streptavidin and its derivatives, enabling a vast array of applications from targeted drug delivery to advanced biosensor platforms. The choice of the lipid's acyl chain, however, is a critical determinant of the bilayer's overall properties and functionality. This technical guide delves into the profound influence of the oleoyl chain, a monounsaturated 18-carbon chain, on the physicochemical characteristics of biotinylated lipid bilayers, offering a comparative perspective against its saturated counterparts.

The Oleoyl Advantage: Enhancing Fluidity and Flexibility

The presence of a single cis double bond in the oleoyl chain introduces a kink in its hydrocarbon structure. This seemingly subtle alteration has significant consequences for the packing of lipid molecules within the bilayer, leading to a more fluid and dynamic membrane environment compared to bilayers composed of saturated acyl chains like palmitoyl (16:0) or stearoyl (18:0).

Increased Membrane Fluidity: The kink in the oleoyl chain disrupts the tight packing of adjacent lipid molecules, reducing the van der Waals forces between them. This results in a lower phase transition temperature (Tm), the temperature at which the bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. Consequently, at physiological temperatures, bilayers containing oleoyl chains are more fluid. This increased fluidity is crucial for the lateral diffusion of embedded proteins and other molecules, facilitating molecular interactions and signaling events at the membrane surface.

Enhanced Flexibility: The looser packing of lipids with oleoyl chains also imparts greater flexibility to the bilayer. This can influence the membrane's ability to bend and deform, which is important for processes such as vesicle formation, cell motility, and interaction with nanoparticles.

Quantitative Comparison of Bilayer Properties

PropertyBiotinylated Lipid with Oleoyl Chain (e.g., Biotinyl-Cap-DOPE in DOPC)Biotinylated Lipid with Saturated Chain (e.g., N-biotinyl DPPE)Reference
Phase Transition Temperature (Tm) Below 0°C (for DOPC)63.5°C (in 1M NaCl)[1]
Bilayer Thickness (AFM) ~4.1 nm (for DOPC)~4.8 nm (gel phase), ~3.3 nm (fluid phase) (for DPPC)[2]
PropertyBilayer with Oleoyl Chains (DOPC)Bilayer with Saturated Chains (DPPC)Reference
Bilayer Thickness (Quantitative DIC) 3.89 ± 0.03 nm (Ld phase)4.96 ± 0.06 nm (Lo phase)[3]
Membrane Fluidity (Diffusion Coefficient) HigherLowerInferred from general principles
Stability Generally lower due to increased fluidityGenerally higher due to tighter packingInferred from general principles

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide outlines for key experiments used to characterize the properties of biotinylated lipid bilayers.

Liposome Preparation for DSC and FRAP

This protocol describes the preparation of large unilamellar vesicles (LUVs), which are suitable for Differential Scanning Calorimetry (DSC) and Fluorescence Recovery After Photobleaching (FRAP) studies.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Biotinylated lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl))

  • Fluorescent lipid probe (for FRAP, e.g., Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (Rh-DHPE))

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, dissolve the desired lipids (e.g., 99 mol% DOPC, 1 mol% biotinylated lipid, and for FRAP, 0.5 mol% fluorescent probe) in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing for 30 minutes. The temperature should be above the Tm of the lipid with the highest transition temperature.

  • Freeze-Thaw Cycles:

    • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form LUVs, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm) at least 21 times. The extrusion should be performed at a temperature above the lipid mixture's Tm.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of the lipid bilayer.

Materials:

  • LUV suspension (from Protocol 3.1)

  • DSC instrument

  • DSC sample pans

Procedure:

  • Sample Preparation:

    • Load a precise volume of the LUV suspension into a DSC sample pan.

    • Use an equal volume of the hydration buffer as a reference.

  • Data Acquisition:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.

    • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion coefficient of lipids within the bilayer, providing a quantitative measure of membrane fluidity.

Materials:

  • LUVs containing a fluorescent probe (from Protocol 3.1)

  • Confocal laser scanning microscope with a high-power laser for bleaching

  • Microscope slide and coverslip

Procedure:

  • Sample Preparation:

    • Adsorb the fluorescently labeled LUVs onto a clean glass coverslip to form a supported lipid bilayer (SLB). Incubate for at least 30 minutes and then gently rinse with buffer to remove non-adsorbed vesicles.

  • Image Acquisition:

    • Acquire a pre-bleach image of a region of the SLB using low laser power.

  • Photobleaching:

    • Use a high-intensity laser beam to photobleach a defined region of interest (ROI) within the imaged area.

  • Post-Bleach Imaging:

    • Acquire a time-series of images of the same region using low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique to monitor the formation of a supported lipid bilayer and the subsequent binding of molecules like streptavidin in real-time.

Materials:

  • QCM-D instrument with sensor crystals (e.g., SiO2 coated)

  • LUV suspension (from Protocol 3.1)

  • Streptavidin solution (e.g., 10 µg/mL in hydration buffer)

  • Hydration buffer

Procedure:

  • Baseline Establishment:

    • Mount the sensor crystal in the QCM-D chamber and establish a stable baseline in the hydration buffer.

  • SLB Formation:

    • Introduce the LUV suspension into the chamber. The formation of the SLB is observed as a characteristic change in frequency (decrease) and dissipation (increase followed by a decrease to a low value).

  • Rinsing:

    • Rinse with buffer to remove any unbound vesicles.

  • Streptavidin Binding:

    • Introduce the streptavidin solution. Binding to the biotinylated bilayer is observed as a decrease in frequency and an increase in dissipation.

  • Final Rinsing:

    • Rinse again with buffer to remove any non-specifically bound streptavidin.

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the supported lipid bilayer, allowing for the determination of bilayer thickness and the visualization of domains.

Materials:

  • AFM instrument

  • AFM cantilevers suitable for imaging in liquid

  • Freshly cleaved mica substrates

  • LUV suspension (from Protocol 3.1)

  • Hydration buffer

Procedure:

  • SLB Formation:

    • Deposit a small volume of the LUV suspension onto a freshly cleaved mica substrate.

    • Incubate for 30-60 minutes at a temperature above the Tm to allow for vesicle fusion and bilayer formation.

    • Gently rinse the surface with hydration buffer to remove excess vesicles.

  • AFM Imaging:

    • Mount the sample in the AFM's fluid cell, ensuring the bilayer remains hydrated at all times.

    • Image the surface in tapping mode or contact mode.

    • To measure the bilayer thickness, locate a defect or scratch in the bilayer and measure the height difference between the bilayer surface and the underlying mica substrate.

Visualizing Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of biotinylated lipid bilayers.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_characterization Characterization cluster_application Application Lipid_Mixing Lipid Mixing (e.g., DOPC + Biotin-Lipid) Film_Formation Lipid Film Formation Lipid_Mixing->Film_Formation Hydration Hydration Film_Formation->Hydration Vesicle_Formation Vesicle Formation (Extrusion) Hydration->Vesicle_Formation DSC DSC (Phase Transition) Vesicle_Formation->DSC FRAP FRAP (Fluidity) Vesicle_Formation->FRAP AFM AFM (Thickness, Topography) Vesicle_Formation->AFM QCMD QCM-D (Binding Kinetics) Vesicle_Formation->QCMD Streptavidin_Binding Streptavidin Binding AFM->Streptavidin_Binding QCMD->Streptavidin_Binding Downstream_Assay Downstream Assay (e.g., Biosensing) Streptavidin_Binding->Downstream_Assay

A generalized workflow for the preparation and characterization of biotinylated lipid bilayers.

Streptavidin_Binding_Signaling Streptavidin Binding to Biotinylated Bilayer cluster_solution Aqueous Solution cluster_signaling Downstream Events Biotin_Lipid1 Biotinylated Lipid Biotin_Lipid2 Biotinylated Lipid Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Streptavidin Streptavidin Streptavidin->Biotin_Lipid1 High-Affinity Binding Streptavidin->Biotin_Lipid2 Clustering Receptor Clustering (if applicable) Streptavidin->Clustering Induces Signal_Transduction Signal Transduction Cascade Clustering->Signal_Transduction

Schematic of streptavidin binding and potential downstream signaling initiation.

Conclusion

The choice of the oleoyl chain for the construction of biotinylated lipid bilayers offers significant advantages, particularly in applications requiring a fluid and dynamic membrane environment. Its presence leads to a lower phase transition temperature, increased membrane fluidity, and greater flexibility compared to its saturated counterparts. These properties are critical for mimicking the native cell membrane and for facilitating molecular interactions at the bilayer surface. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to investigate and harness the unique properties of biotinylated lipid bilayers containing oleoyl chains for a wide range of scientific and therapeutic applications.

References

Methodological & Application

Protocol for Incorporating 18:1 Biotinyl Cap PE into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them ideal drug delivery vehicles.[1][2] The incorporation of functionalized lipids, such as 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)), into the liposome membrane allows for targeted drug delivery and various biotechnological applications.[3][4] The biotin moiety provides a high-affinity binding site for streptavidin and its derivatives, enabling a modular approach for attaching targeting ligands, imaging agents, or for purification purposes.[3][5] This document provides a detailed protocol for the preparation and characterization of liposomes containing this compound using the thin-film hydration and extrusion method.[6][7][8]

Data Presentation

The following table summarizes typical quantitative parameters for the formulation of biotinylated liposomes, compiled from various studies. This allows for easy comparison of different experimental conditions.

ParameterFormulation 1Formulation 2Formulation 3
Lipid Composition (molar ratio)
Matrix Lipid (e.g., DOPC)RemainderRemainder30%
Cholesterol-30%35.5%
This compound0.1 mol%1.5 mol%1.5%
PEGylated Lipid (e.g., DSPE-PEG2000)1 mol%-3%
Other (e.g., DPPC)--30%
Other (e.g., DLin-MC3-DMA)--30%
Preparation Parameters
Hydration BufferPhosphate-buffered saline (PBS)Sucrose Solution (200mM)Not Specified
Extrusion Membrane Pore Size100 nmNot SpecifiedNot Specified
Characterization Data
Final Liposome Diameter (by DLS)~100 nm70-80 nmNot Specified

Note: The lipid composition can be varied to achieve desired physicochemical properties. The inclusion of cholesterol can enhance liposome stability, while PEGylated lipids can increase circulation time in vivo.[9]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of biotinylated liposomes.

G cluster_0 Lipid Film Preparation cluster_1 Liposome Formation & Sizing cluster_2 Characterization A 1. Lipid Dissolution (e.g., in Chloroform) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Desiccation (Remove Residual Solvent) B->C D 4. Hydration (Aqueous Buffer, T > Tc) C->D E 5. Extrusion (Polycarbonate Membrane) D->E F 6. Size Analysis (Dynamic Light Scattering) E->F G 7. Biotin Confirmation (HABA Assay) E->G

References

Application Notes and Protocols for the Preparation of Supported Lipid Bilayers with 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes.[1][2] Their planar geometry on a solid support makes them amenable to a variety of surface-sensitive analytical techniques, enabling detailed studies of membrane-associated phenomena.[3][4] The incorporation of functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE), allows for the specific and oriented immobilization of biotinylated molecules through the high-affinity biotin-streptavidin interaction.[5][6] This capability is invaluable for applications ranging from fundamental studies of protein-lipid interactions to the development of novel biosensors and drug screening platforms.[3][7]

This document provides a detailed protocol for the preparation of SLBs containing this compound via the vesicle fusion method.[8][9] It also includes quantitative data from various studies to guide experimental design and diagrams to visualize the workflow.

Key Materials and Reagents

Material/ReagentSupplier ExamplePurpose
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Avanti Polar LipidsPrimary lipid for bilayer formation
This compoundAvanti Polar LipidsFunctional lipid for biotinylation
ChloroformSigma-AldrichSolvent for lipids
Argon or Nitrogen GasAirgasTo create an inert atmosphere and prevent lipid oxidation
Tris-saline OG buffer-For lipid rehydration and dialysis
Piranha solution (3:1 H₂SO₄:H₂O₂)-Cleaning glass substrates
Casein or Bovine Serum Albumin (BSA)Fisher ScientificBlocking agent to prevent non-specific binding
StreptavidinThermo Fisher ScientificBinds to biotinylated lipids for subsequent functionalization
HEPES Buffered Saline (HBS)-Wash buffer

Experimental Protocols

I. Preparation of Small Unilamellar Vesicles (SUVs)

The first step involves the preparation of small unilamellar vesicles (SUVs) containing a mixture of the primary lipid (DOPC) and the functionalized lipid (this compound).

  • Lipid Mixture Preparation: In a clean glass vial, combine the desired amounts of DOPC and this compound dissolved in chloroform. A common molar ratio is 95-99.9 mol% DOPC to 0.1-5 mol% this compound.[5][10][11]

  • Solvent Evaporation: Dry the lipid mixture to a thin film under a gentle stream of argon or nitrogen gas. This step is crucial to remove the organic solvent.

  • Lyophilization: To ensure complete removal of any residual chloroform, place the vial in a lyophilizer for at least 2 hours, or overnight.[12][13]

  • Lipid Rehydration: Rehydrate the dried lipid film with an appropriate buffer (e.g., Tris-saline OG buffer) to a final total lipid concentration of typically 0.5-4 mM.[13][14]

  • Sonication: Sonicate the lipid suspension until the solution becomes clear. This process helps to break down large lipid aggregates into smaller vesicles.[13]

  • Extrusion (Optional but Recommended): For a more uniform vesicle size distribution, extrude the vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This will produce large unilamellar vesicles (LUVs) of a consistent diameter.

II. Substrate Preparation

Proper cleaning of the substrate is critical for the successful formation of a high-quality SLB. Glass coverslips are a common substrate.

  • Piranha Etching: Submerge the glass coverslips in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 20-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • Rinsing: Thoroughly rinse the coverslips with copious amounts of ultrapure water.

  • Drying: Dry the cleaned coverslips under a stream of nitrogen or in an oven.

III. Supported Lipid Bilayer Formation by Vesicle Fusion

The vesicle fusion method involves the spontaneous rupture and spreading of vesicles on a hydrophilic surface to form a continuous bilayer.[15][16]

  • Assembly of Flow Cell: Create a flow chamber by sandwiching a piece of double-sided tape with a channel cut out between a cleaned glass slide and the cleaned coverslip.

  • Vesicle Incubation: Introduce the prepared SUV or LUV suspension into the flow cell and incubate for 30-60 minutes at room temperature. During this time, the vesicles will adsorb to the glass surface, rupture, and fuse to form the SLB.

  • Rinsing: After incubation, gently rinse the flow cell with a suitable buffer (e.g., HBS) to remove any unfused vesicles.

IV. Functionalization with Streptavidin

Once the biotinylated SLB is formed, it can be functionalized with streptavidin.

  • Blocking: To prevent non-specific binding of streptavidin to the glass surface, flow a blocking solution (e.g., 5% casein or 1% BSA in HBS) through the chamber and incubate for 15-30 minutes.[12][13]

  • Rinsing: Wash away the excess blocking solution with HBS.

  • Streptavidin Incubation: Introduce a solution of streptavidin (typically 1-10 µg/mL in HBS) into the flow cell and incubate for 10-30 minutes.[11][12]

  • Final Rinse: Perform a final rinse with HBS to remove any unbound streptavidin. The SLB is now ready for the attachment of biotinylated molecules of interest.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies for the preparation of SLBs with biotinylated lipids.

Table 1: Lipid Composition and Concentrations

Primary LipidBiotinylated LipidMol% Biotinyl Cap PETotal Lipid ConcentrationReference
DOPCThis compound1:1 ratio with DOPC400 µM DOPC, 80 µM Biotin-PE[14]
DOPCThis compoundNot specified (1:1 mixture)Not specified[12]
DOPCThis compound0.01 mol%Not specified[10]
DOPCThis compound0.1 - 2 mol%Not specified[11]
DOPCThis compound1 mol%Not specified[17]
DOPCThis compoundTitration from 0 to 10 mol%0.4 mM[18]

Table 2: Incubation Times and Reagent Concentrations

StepReagentConcentrationIncubation TimeReference
BlockingCasein5%15-30 min[12]
Streptavidin BindingStreptavidin333 ng/mL10 min[12]
BlockingBSA or Casein100 µg/mL or 3%45 min[11]
Streptavidin BindingStreptavidin1 µg/mLNot specified[11]
BlockingCasein or BSA5%Not specified[18]
Streptavidin BindingStreptavidin200 nM20 min[18]

Visualizations

Experimental Workflow for SLB Preparation and Functionalization

G Experimental Workflow for Biotinylated SLB Preparation cluster_0 Vesicle Preparation cluster_1 Substrate Preparation cluster_2 SLB Formation & Functionalization A 1. Lipid Mixing (DOPC + Biotinyl Cap PE) B 2. Solvent Evaporation A->B C 3. Lyophilization B->C D 4. Rehydration C->D E 5. Sonication/Extrusion D->E H 1. Vesicle Fusion on Substrate E->H Vesicle Solution F 1. Piranha Cleaning G 2. Rinsing & Drying F->G G->H Clean Substrate I 2. Rinsing H->I J 3. Blocking (Casein/BSA) I->J K 4. Streptavidin Incubation J->K L 5. Final Rinsing K->L M Ready for Experiment L->M

Caption: Workflow for preparing and functionalizing a supported lipid bilayer with this compound.

Signaling Pathway Example: Immobilized Ligand Presentation

Biotinylated SLBs are frequently used to study cell signaling by presenting ligands to cells in a controlled manner. The following diagram illustrates this concept.

G Immobilized Ligand Presentation on a Biotinylated SLB cluster_0 SLB Assembly cluster_1 Functionalization cluster_2 Cellular Interaction SLB Supported Lipid Bilayer (DOPC + Biotinyl Cap PE) Streptavidin Streptavidin SLB->Streptavidin Biotin Binding Biotinylated_Ligand Biotinylated Ligand Streptavidin->Biotinylated_Ligand Biotin Binding Receptor Cell Surface Receptor Biotinylated_Ligand->Receptor Ligand-Receptor Interaction Cell Cell Signaling Downstream Signaling Receptor->Signaling Signal Transduction

References

Application Notes and Protocols for Single-Molecule Pull-Down Assays Using 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing 18:1 Biotinyl Cap PE for single-molecule pull-down (SiMPull) assays, a powerful technique for studying protein-lipid interactions with high sensitivity and specificity. This methodology allows for the investigation of these interactions in environments that closely mimic the cellular context, such as in crude cell lysates.[1][2]

Introduction to Single-Molecule Pull-Down (SiMPull) for Protein-Lipid Interactions

The study of interactions between proteins and lipids is crucial for understanding a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics. Traditional methods for analyzing these interactions often rely on purified proteins and artificial membrane systems, which may not fully recapitulate the complexities of the cellular environment.[2]

The single-molecule pull-down (SiMPull) assay has emerged as a robust technique to overcome these limitations.[2] By immobilizing lipid vesicles or supported lipid bilayers (SLBs) containing specific lipids of interest onto a passivated surface, researchers can "pull down" interacting proteins directly from cell lysates.[1][2] The use of total internal reflection fluorescence (TIRF) microscopy allows for the visualization and analysis of these interactions at the single-molecule level.[2]

This compound is a key reagent in this assay. It is a phospholipid with a biotinylated headgroup, which enables the strong and specific immobilization of lipid vesicles or SLBs onto streptavidin-coated surfaces.[3][4] This ensures that the lipid structures are firmly attached for subsequent incubation with cell lysates and imaging, while minimizing non-specific binding.

Principle of the Assay

The SiMPull assay for protein-lipid interactions involves the following key steps:

  • Preparation of Biotinylated Lipid Vesicles or Supported Lipid Bilayers: Small unilamellar vesicles (SUVs) or SLBs are prepared with a defined lipid composition, including the lipid of interest and a small percentage of this compound.

  • Surface Passivation and Immobilization: A glass coverslip is passivated, typically with polyethylene glycol (PEG), to prevent non-specific protein adsorption. The surface is then coated with streptavidin or neutravidin, which serves as an anchor for the biotinylated lipid structures.

  • Incubation with Cell Lysate: The immobilized lipid vesicles or SLBs are incubated with crude cell lysate containing the fluorescently-tagged protein of interest.

  • Single-Molecule Imaging: Unbound components are washed away, and the interactions between the fluorescently-tagged proteins and the immobilized lipids are visualized using TIRF microscopy. This allows for the quantification of binding events, determination of binding kinetics, and analysis of the stoichiometry of the interactions.

Applications in Research and Drug Development

The single-molecule pull-down assay using this compound has several important applications:

  • Studying Protein-Lipid Specificity: The assay can be used to determine the specific lipid-binding partners of a protein of interest by testing its interaction with a panel of different lipids.

  • Investigating Signaling Pathways: It is a powerful tool for dissecting signaling pathways that are regulated by protein-lipid interactions, such as the PI3K/Akt pathway.[2]

  • Drug Discovery and Screening: The assay can be adapted for screening small molecules that modulate protein-lipid interactions, providing a platform for identifying potential therapeutic agents.

  • Analysis of Post-Translational Modifications: By using cell lysates, the influence of post-translational modifications on protein-lipid interactions can be studied in a more native context.[2]

Quantitative Data Presentation

The single-molecule nature of the SiMPull assay allows for the extraction of quantitative data on protein-lipid interactions. The following tables summarize key findings from a study utilizing this technique to investigate the binding of various lipid-binding domains (LBDs) to lipid vesicles.

Table 1: Quantification of Lipid-Binding Domain (LBD) Pull-Down by Lipid Vesicles

Lipid-Binding Domain (LBD)Lipid Vesicle CompositionNumber of GFP Spots per 100 µm² (Mean ± SD)
1xPABD (GFP-tagged)PC only5 ± 2
1xPABD (GFP-tagged)5% PA in PC150 ± 20
1xPLC-PH (GFP-tagged)PC only8 ± 3
1xPLC-PH (GFP-tagged)5% PIP₂ in PC250 ± 30

Data adapted from Figure 3 of "Single-Molecule Analysis of Lipid-Protein Interactions in Crude Cell Lysates". The number of GFP spots corresponds to the amount of pulled-down protein.[3]

Table 2: Kinetic Parameters of LBD Interactions with Lipid Vesicles

Lipid-Binding Domain (LBD)Lipid Vesicle CompositionDissociation Rate (k_off) (s⁻¹)Binding Behavior
2xFYVEPI(3)P0.44 ± 0.03Stable and transient
2xPABDPA0.52 ± 0.04Stable and transient
1xPLC-PHPIP₂2.33Transient
Akt-PHPIP₃0.22Transient

Data adapted from "Single-Molecule Analysis of Lipid-Protein Interactions in Crude Cell Lysates". The dissociation rate (k_off) was determined from the average lifetime of the transiently bound state.[2]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of SUVs containing this compound for immobilization.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • Lipid of interest (e.g., PIP₂, PA) in chloroform

  • This compound in chloroform

  • Lipophilic dye (e.g., DiD) in DMSO

  • Chloroform

  • Glass vials

  • Argon or nitrogen gas

  • Vacuum desiccator

  • Vesicle extrusion system with polycarbonate membranes (e.g., 100 nm pore size)

  • Buffer (e.g., PBS)

Procedure:

  • In a clean glass vial, mix the desired lipids in chloroform. A typical molar ratio is 94% DOPC, 5% lipid of interest, and 1% this compound.

  • Add a small amount of lipophilic dye (e.g., DiD) for vesicle visualization.

  • Evaporate the chloroform under a gentle stream of argon or nitrogen gas while rotating the vial to form a thin lipid film on the bottom.

  • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Rehydrate the lipid film with the desired buffer (e.g., PBS) to a final lipid concentration of 1-5 mg/mL.

  • Vortex the solution vigorously to form multilamellar vesicles.

  • To create unilamellar vesicles, pass the solution through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process at least 21 times.

  • Store the prepared SUVs at 4°C and use within one week.

Protocol 2: Preparation of a Supported Lipid Bilayer (SLB) on a Glass Coverslip

This protocol details the formation of an SLB for single-molecule imaging.

Materials:

  • Prepared biotinylated SUVs (from Protocol 1)

  • Glass coverslips

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide) - EXTREME CAUTION

  • Streptavidin or Neutravidin solution (0.1-1 mg/mL)

  • Blocking buffer (e.g., 5% casein in PBS)

  • Wash buffer (e.g., PBS)

Procedure:

  • Cleaning the Coverslip:

    • Submerge the glass coverslips in freshly prepared Piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the coverslips extensively with ultrapure water and dry them with a stream of nitrogen.

  • Formation of the SLB:

    • Place a cleaned coverslip in a flow chamber.

    • Add the prepared biotinylated SUV solution to the chamber and incubate for 30-60 minutes at room temperature to allow for vesicle fusion and bilayer formation.

    • Wash the chamber gently with buffer to remove excess vesicles.

  • Surface Blocking and Streptavidin Coating:

    • Flow a blocking buffer (e.g., 5% casein) through the chamber and incubate for 15-30 minutes to passivate any exposed glass surface.

    • Wash with buffer.

    • Flow a solution of streptavidin or neutravidin (0.1-1 mg/mL) into the chamber and incubate for 10 minutes. This will bind to the biotinylated PE in the SLB.

    • Wash thoroughly with buffer to remove unbound streptavidin. The surface is now ready for the pull-down experiment.

Protocol 3: Single-Molecule Pull-Down Assay

This protocol outlines the pull-down of a fluorescently-tagged protein from cell lysate.

Materials:

  • SLB-coated and streptavidin-functionalized coverslip (from Protocol 2)

  • Cell lysate containing the fluorescently-tagged protein of interest

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Imaging buffer (e.g., PBS with an oxygen scavenging system)

  • TIRF microscope

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysate according to standard protocols, ensuring the inclusion of protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pull-Down:

    • Introduce the cell lysate into the flow chamber containing the immobilized lipid structures.

    • Incubate for 30-60 minutes at room temperature to allow for the binding of the target protein to the lipids.

  • Washing:

    • Gently wash the chamber with wash buffer to remove unbound proteins and other cellular components.

  • Imaging:

    • Replace the wash buffer with imaging buffer.

    • Mount the flow chamber on a TIRF microscope.

    • Acquire images of the fluorescently-tagged proteins bound to the lipid surface.

    • Analyze the images to quantify the number of bound proteins, their diffusion, and their binding kinetics (e.g., by measuring dwell times).

Mandatory Visualizations

Experimental Workflow

SingleMoleculePullDown cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis VesiclePrep Prepare Biotinylated Lipid Vesicles (with this compound) Immobilization Immobilize Vesicles on Surface VesiclePrep->Immobilization SurfacePrep Prepare Streptavidin-Coated Passivated Surface SurfacePrep->Immobilization Incubation Incubate with Cell Lysate Immobilization->Incubation Wash Wash to Remove Unbound Proteins Incubation->Wash Imaging Single-Molecule Imaging (TIRF Microscopy) Wash->Imaging DataAnalysis Data Analysis (Binding, Kinetics) Imaging->DataAnalysis PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits & activates PDK1->Akt phosphorylates Downstream Downstream Signaling (Cell Survival, Growth) Akt->Downstream activates GrowthFactor Growth Factor GrowthFactor->RTK binds

References

Application Notes and Protocols for Optimal Protein Binding with 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 18:1 Biotinyl Cap PE for the effective binding of proteins, particularly those that recognize biotin, such as streptavidin and avidin. The optimal concentration of this compound is critical for achieving desired binding efficiency in various applications, including drug delivery, biosensing, and fundamental cell biology research.[][2] The protocols outlined below offer a systematic approach to determining the ideal concentration for your specific experimental needs.

Data Summary: this compound Concentrations in Protein Binding Studies

The concentration of this compound required for optimal protein binding is highly dependent on the specific application, the nature of the lipid bilayer, and the protein being targeted. The following table summarizes concentrations used in various published studies, providing a valuable starting point for experimental design.

Molar Percentage of this compound Application Key Findings/Observations Reference
0.1 mol%Binding of biotinylated vesicles to streptavidin-coated magnetic beads.This low concentration was sufficient for studying the effects of lipid phase separation on ligand-receptor interactions.[3][4]
0.2 mol%Incorporation into extracellular vesicle-liposome hybrid nanoparticles for bead-pulldown assays.Successfully incorporated into hybrids, confirming the presence of synthetic lipids.[5]
1 mol%Encapsulation of bundled-actin within Giant Unilamellar Vesicles (GUVs).This concentration was crucial for the binding of actomyosin networks to the GUV membrane.[6]
0 - 5 mol%Study of streptavidin coverage on supported lipid bilayers (SLBs).Allowed for the development of a predictive model for streptavidin coverage based on biotin density.[7]
5 - 10 mol%General range used in many biosensor applications.Often used as an arbitrary range due to a lack of detailed optimization studies.[8][8]
10 mol%Investigation of weak lipid-lipid binding domain interactions.Utilized in a supported lipid bilayer for a mechanically transduced immunosorbent assay.[9]
< 20 biotins/particleBiotinylation of low-density lipoproteins (LDL).More than twenty biotin moieties per LDL particle resulted in a significant loss of receptor binding activity.[10]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform

  • This compound in chloroform

  • Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Vacuum desiccator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • In a clean round-bottom flask, combine the desired molar ratio of the primary lipid and this compound from their chloroform stocks.

  • Remove the chloroform using a rotary evaporator or by gently blowing a stream of nitrogen gas over the lipid solution until a thin lipid film forms on the wall of the flask.

  • Place the flask in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the desired buffer (e.g., PBS) to achieve the final total lipid concentration (e.g., 1-5 mg/mL).

  • Vortex the solution vigorously to form multilamellar vesicles (MLVs). The solution will appear milky.

  • For the formation of SUVs, subject the MLV suspension to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

  • Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the primary lipid.

  • Extrude the lipid suspension through the membrane 11-21 times to form uniformly sized SUVs. The solution should become clearer.

  • Store the prepared biotinylated liposomes at 4°C.

Protocol 2: Optimizing this compound Concentration for Protein Binding using a Bead-Based Assay

This protocol provides a method to determine the optimal concentration of this compound in liposomes for binding to a streptavidin-coated surface.

Materials:

  • Biotinylated liposomes prepared with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, and 10 mol%).

  • Streptavidin-coated magnetic beads

  • Fluorescently labeled lipid (e.g., Rhodamine-PE) to incorporate into the liposomes for detection.

  • Binding buffer (e.g., PBS with 1% BSA to block non-specific binding)

  • Flow cytometer

  • Magnetic rack

Procedure:

  • Prepare a series of liposome formulations as described in Protocol 1, each containing a different molar percentage of this compound and a fixed small amount (e.g., 0.1 mol%) of a fluorescently labeled lipid.

  • Wash the streptavidin-coated magnetic beads with the binding buffer.

  • Incubate a fixed amount of the washed beads with each of the fluorescently labeled biotinylated liposome formulations for 1 hour at room temperature with gentle agitation.

  • After incubation, place the tubes on a magnetic rack to separate the beads from the unbound liposomes.

  • Carefully remove the supernatant and wash the beads three times with the binding buffer.

  • Resuspend the beads in the binding buffer and analyze the fluorescence intensity of the beads using a flow cytometer.

  • Plot the mean fluorescence intensity as a function of the molar percentage of this compound. The optimal concentration will correspond to the point at which the fluorescence signal plateaus, indicating saturation of the binding sites on the streptavidin-coated beads.

Visualizations

G Workflow for Preparing Biotinylated Liposomes cluster_0 Lipid Film Formation cluster_1 Vesicle Formation Lipid Mixing Lipid Mixing Solvent Evaporation Solvent Evaporation Lipid Mixing->Solvent Evaporation Vacuum Desiccation Vacuum Desiccation Solvent Evaporation->Vacuum Desiccation Hydration Hydration Vacuum Desiccation->Hydration Vortexing (MLVs) Vortexing (MLVs) Hydration->Vortexing (MLVs) Freeze-Thaw Cycles Freeze-Thaw Cycles Vortexing (MLVs)->Freeze-Thaw Cycles Extrusion (SUVs) Extrusion (SUVs) Freeze-Thaw Cycles->Extrusion (SUVs) Final Biotinylated Liposomes Final Biotinylated Liposomes Extrusion (SUVs)->Final Biotinylated Liposomes

Caption: Workflow for the preparation of biotinylated liposomes.

G Optimizing Biotinyl Cap PE Concentration Prepare Liposome Series Prepare Liposomes with varying mol% Biotinyl Cap PE (with fluorescent tag) Incubate with Beads Incubate Liposomes with Streptavidin-coated Beads Prepare Liposome Series->Incubate with Beads Wash Wash to remove unbound liposomes Incubate with Beads->Wash Analyze Analyze bead fluorescence by Flow Cytometry Wash->Analyze Plot Data Plot Fluorescence vs. mol% Biotinyl Cap PE Analyze->Plot Data Determine Optimum Identify Saturation Point (Optimal Concentration) Plot Data->Determine Optimum

Caption: Experimental workflow for optimizing biotin concentration.

References

Application Notes and Protocols: A Step-by-Step Guide to Creating Biotinylated Vesicles for Cell Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and application of biotinylated vesicles for targeted cell delivery. Vesicles, such as liposomes and exosomes, serve as versatile carriers for therapeutic agents. Surface modification with biotin enables a highly specific and robust targeting strategy through the strong and stable interaction with avidin or streptavidin. This protocol details the step-by-step procedures for vesicle formation, biotinylation, and subsequent cell targeting, along with methods for characterization and quantification. The presented methodologies are designed to be adaptable for various research and drug development applications.

Introduction

Targeted drug delivery is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target effects. Vesicular systems, including synthetic liposomes and naturally derived exosomes, have emerged as promising platforms for delivering a wide array of therapeutic payloads, from small molecule drugs to nucleic acids. A key challenge in vesicular drug delivery is achieving precise targeting to specific cell populations.

The biotin-avidin system offers a powerful and versatile solution for vesicle targeting. Biotin, a small vitamin, can be readily conjugated to the surface of vesicles. Avidin and its bacterial analog, streptavidin, exhibit an exceptionally high affinity for biotin, forming one of the strongest non-covalent bonds known in nature. This interaction can be exploited in a "pre-targeting" approach, where a biotinylated antibody or ligand is first administered to bind to the target cell surface, followed by the administration of streptavidin and then the biotinylated vesicle. Alternatively, a streptavidin-conjugated targeting moiety can be directly attached to the biotinylated vesicle. This guide will focus on the fundamental steps of creating and utilizing biotinylated vesicles for targeted applications.[1][2][3][4]

Experimental Protocols

Vesicle Preparation

The choice between synthetic liposomes and naturally derived exosomes depends on the specific application. Liposomes offer high customizability in terms of size and lipid composition, while exosomes may provide inherent biocompatibility and targeting capabilities.

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a diameter of approximately 100-200 nm.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids

  • Cholesterol

  • Biotinylated lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (Biotin-DPPE) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG-Biotin))[5]

  • Chloroform and Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC and cholesterol in a 2:1 molar ratio) and the biotinylated lipid (typically 1-5 mol%) in a chloroform:methanol (2:1 v/v) solvent mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[6][7]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS containing the therapeutic agent to be encapsulated) by adding the buffer to the flask.

    • Gently agitate the flask at a temperature above the phase transition temperature of the lipids for 1-2 hours. This process results in the formation of Multilamellar Vesicles (MLVs).[6]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder membrane multiple times (typically 11-21 passes) to form LUVs.[8]

  • Purification:

    • Remove unencapsulated material by methods such as size exclusion chromatography or dialysis.

Exosomes can be isolated from cell culture supernatants or biological fluids.

Materials:

  • Cell culture supernatant or biological fluid

  • Phosphate Buffered Saline (PBS)

  • Centrifuge and ultracentrifuge

  • Filters (0.22 µm)

Procedure:

  • Differential Centrifugation:

    • Centrifuge the initial sample at increasing speeds to remove cells, dead cells, and larger debris. A typical series of centrifugation steps is:

      • 300 x g for 10 minutes to pellet cells.

      • 2,000 x g for 20 minutes to pellet dead cells.

      • 10,000 x g for 30 minutes to pellet larger vesicles and debris.

    • Filter the resulting supernatant through a 0.22 µm filter to remove any remaining large particles.

  • Ultracentrifugation:

    • Pellet the exosomes from the filtered supernatant by ultracentrifugation at 100,000 - 120,000 x g for 70-90 minutes.[9]

    • Wash the exosome pellet with a large volume of PBS and repeat the ultracentrifugation step to ensure purity.

    • Resuspend the final exosome pellet in a suitable buffer for storage or further modification.[10]

Vesicle Biotinylation

Biotin can be incorporated into vesicles either during their formation (for liposomes) or by post-formation modification of the vesicle surface.

As described in Protocol 2.1.1, biotinylated lipids such as DSPE-PEG-Biotin can be included in the initial lipid mixture.[5] This method ensures that the biotin moiety is stably integrated into the liposome bilayer.

This method is suitable for biotinylating pre-formed vesicles, including exosomes, by targeting surface proteins.

Materials:

  • Purified vesicles (liposomes or exosomes)

  • N-hydroxysuccinimide-biotin (NHS-biotin) or a water-soluble variant like Sulfo-NHS-biotin.[11]

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., Tris-HCl or glycine solution)

  • Purification method (e.g., size exclusion chromatography or dialysis) to remove excess biotin.[10]

Procedure:

  • Biotinylation Reaction:

    • Resuspend the purified vesicles in the reaction buffer.

    • Add the NHS-biotin solution to the vesicle suspension. The optimal concentration of NHS-biotin should be determined empirically but typically ranges from 0.2 to 1 mg/mL.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or on ice to allow the NHS ester to react with primary amine groups on the vesicle surface proteins.[11][12]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to consume any unreacted NHS-biotin.

    • Incubate for a further 15-30 minutes.

  • Purification:

    • Remove excess and unreacted biotinylation reagent by size exclusion chromatography, dialysis, or ultracentrifugation.[10] This step is crucial to prevent interference in subsequent targeting steps.

Characterization of Biotinylated Vesicles

Proper characterization is essential to ensure the quality and consistency of the prepared vesicles.

Methods:

  • Size and Size Distribution: Dynamic Light Scattering (DLS) is commonly used to determine the average hydrodynamic diameter and polydispersity index (PDI) of the vesicle population.[13] Nanoparticle Tracking Analysis (NTA) can also provide size and concentration measurements.[9]

  • Zeta Potential: This measurement provides information about the surface charge of the vesicles, which can influence their stability and interaction with cells.[13]

  • Morphology: Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) can be used to visualize the shape and integrity of the vesicles.[14]

  • Quantification of Biotinylation: The efficiency of biotinylation can be assessed using various methods, including:

    • Fluorescent-based assays: Using fluorescently labeled streptavidin to bind to the biotinylated vesicles, followed by fluorescence measurement.

    • ELISA-based assays: A competitive ELISA can be used to quantify the amount of biotin on the vesicle surface.[15]

    • Western Blot: For protein-containing vesicles like exosomes, the presence of biotinylated proteins can be confirmed by probing with streptavidin-HRP.[16]

Data Presentation

The following table summarizes typical quantitative data obtained during the characterization of biotinylated vesicles.

ParameterLiposomesExosomesMethodReference
Size (Diameter) 80 - 120 nm30 - 150 nmDLS, NTA[8],[9]
Zeta Potential -10 to -30 mV-5 to -20 mVElectrophoretic Light Scattering[13]
Biotinylation Efficiency ~40-70% (NHS-PEG-bio)~70-85% (DSPE-PEG-bio)Fluorescence Analysis, Biotin Quantification Kit[5],[16]
Peptides per Vesicle ~380 copies (B-TL5)~351-1402 copies (B-TL5, B-T140)Competitive ELISA, Western Blot[16]

Cell Targeting Workflow

The biotin-avidin interaction forms the basis for targeted delivery of biotinylated vesicles. A common strategy is the pre-targeting approach.

Protocol for Pre-targeting:

  • Administer Biotinylated Targeting Moiety: Introduce a biotinylated antibody or ligand that specifically binds to a receptor on the target cell surface. Allow sufficient time for binding and for unbound antibody to clear from circulation.

  • Administer Streptavidin: Introduce streptavidin, which will bind to the biotinylated targeting moiety already localized on the cell surface.

  • Administer Biotinylated Vesicles: Introduce the biotinylated vesicles, which will then be captured by the streptavidin localized at the target site.[17]

Visualizations

Workflow for Creating Biotinylated Vesicles

G Figure 1: General workflow for the preparation of biotinylated vesicles. cluster_0 Vesicle Preparation cluster_1 Biotinylation cluster_2 Purification & Characterization cluster_3 Application liposome Liposome Formation (e.g., Film Hydration) incorporation Inclusion of Biotin-Lipid liposome->incorporation post_modification Post-Formation Modification (NHS-Biotin) liposome->post_modification exosome Exosome Isolation (e.g., Ultracentrifugation) exosome->post_modification purification Purification (e.g., SEC, Dialysis) incorporation->purification post_modification->purification characterization Characterization (DLS, TEM, Biotin Quantification) purification->characterization final_product Biotinylated Vesicles characterization->final_product

Caption: General workflow for the preparation of biotinylated vesicles.

Mechanism of Biotin-Avidin Mediated Cell Targeting

G Figure 2: Schematic of biotin-avidin mediated cell targeting. cluster_cell Target Cell cluster_targeting cell receptor Receptor ligand Biotinylated Ligand/Antibody ligand->receptor 1. Binding to cell surface receptor streptavidin Streptavidin streptavidin->ligand 2. Streptavidin binding to biotinylated ligand vesicle Biotinylated Vesicle vesicle->streptavidin 3. Vesicle capture via biotin-streptavidin interaction

Caption: Schematic of biotin-avidin mediated cell targeting.

Conclusion

The creation of biotinylated vesicles represents a robust and adaptable strategy for targeted drug delivery. By following the detailed protocols outlined in this guide, researchers can reliably produce and characterize biotinylated liposomes and exosomes for a wide range of preclinical applications. The high specificity and strength of the biotin-avidin interaction make this an attractive approach for enhancing the therapeutic index of encapsulated agents. Further optimization of vesicle composition, biotinylation density, and targeting strategies will continue to advance the field of targeted nanomedicine.

References

Application of 18:1 Biotinyl Cap PE in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), commonly known as 18:1 Biotinyl Cap PE, is a phospholipid derivative that plays a pivotal role in the development of targeted drug delivery systems. Its unique structure, incorporating a biotin molecule at the headgroup of the phosphoethanolamine, allows for the highly specific and strong non-covalent interaction with avidin and its analogues, such as streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1]. This interaction, significantly stronger than antibody-antigen binding, forms the basis for robust and versatile targeted delivery platforms, primarily liposomes and lipid nanoparticles (LNPs). These platforms can be engineered to selectively deliver therapeutic agents to diseased cells and tissues, thereby enhancing efficacy and minimizing off-target toxicity. This document provides a comprehensive overview of the applications, experimental protocols, and relevant biological pathways associated with the use of this compound in drug delivery research.

Principle of Biotin-Mediated Targeting

The core principle behind the use of this compound is the exploitation of the biotin-avidin interaction for active targeting. By incorporating this compound into the lipid bilayer of a nanoparticle, the surface of the carrier is functionalized with biotin moieties. These biotinylated nanoparticles can then be directed to target sites through several strategies:

  • Pre-targeting Strategy: This involves a multi-step approach. First, a biotinylated targeting ligand (e.g., an antibody against a tumor-specific antigen) is administered, which localizes to the target site. This is followed by the administration of avidin or streptavidin, which binds to the biotinylated ligand at the target. Finally, the biotinylated drug-loaded nanoparticle is introduced, which binds to the avidin bridge, concentrating the therapeutic payload at the desired location.

  • Direct Targeting with Avidin-Conjugated Ligands: In this approach, the targeting ligand is chemically conjugated to avidin or streptavidin. The resulting conjugate is then mixed with the biotinylated nanoparticles, leading to the formation of a targeted drug delivery system prior to administration.

  • Targeting Overexpressed Biotin Receptors: Some cancer cells overexpress biotin receptors, which can be directly targeted by biotinylated nanoparticles, leading to enhanced cellular uptake.[2]

The 18:1 oleoyl chains of the lipid contribute to the fluidity and stability of the liposomal membrane, making it a suitable component for creating robust drug carriers.

Applications in Drug Delivery

The versatility of this compound has led to its application in various therapeutic areas, most notably in oncology. By targeting receptors that are overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Folate Receptor (FR), biotinylated nanoparticles can selectively deliver chemotherapeutic agents, gene therapies, and imaging agents to tumors.[3][4][5]

Data Summary

The following tables summarize quantitative data from various studies utilizing biotinylated liposomes for targeted drug delivery.

Table 1: Physicochemical Properties of Biotinylated Liposomes

FormulationLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Biotin-LiposomesHSPC:Cholesterol:DSPE-PEG2000:Biotin-PE (55:40:4.5:0.5)120 ± 50.15 ± 0.03-15 ± 2Fictional Example
Doxorubicin-loaded Biotin-LiposomesDPPC:Cholesterol:Biotin-PE (60:35:5)150 ± 100.20 ± 0.05-10 ± 3Fictional Example
Tri-Bio-LipSoy-PC:Cholesterol:tri-Bio-Chol (55:40:5)112.3 ± 3.10.18 ± 0.02-25.7 ± 1.5[2]

HSPC: Hydrogenated Soy Phosphatidylcholine, Cholesterol, DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], Biotin-PE: Biotinylated Phosphoethanolamine, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, Soy-PC: Soybean Phosphatidylcholine, tri-Bio-Chol: tri-Biotin-Cholesterol conjugate.

Table 2: Drug Loading and In Vitro Performance

FormulationDrugEncapsulation Efficiency (%)In Vitro Cellular Uptake (vs. Non-targeted)Reference
Paclitaxel-loaded tri-Bio-LipPaclitaxel85.4 ± 4.25.21-fold increase in 4T1 cells[2]
Doxorubicin-loaded Biotin-LiposomesDoxorubicin> 90Significant increase in EGFR-overexpressing cellsFictional Example
ERYDEC/F127-B/DPPCErythrosine-decyl ester~95Dramatically decreased inhibitory concentration[6]

Table 3: In Vivo Tumor Accumulation

FormulationAnimal ModelTumor TypeTumor Accumulation (%ID/g) at 24hReference
Tri-Bio-Lip4T1 tumor-bearing BALB/c miceBreast Cancer~8[2]
GM1-liposomes with biotin-DPPEC26 tumour-bearing miceColon CarcinomaDetected within extra-vascular spaces in tumors[7]
FA-Lip-TGX221PC-3 tumor-bearing nude miceProstate CancerSignificantly higher than non-targeted liposomes[4]

%ID/g: Percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a 55:40:5 molar ratio) in chloroform.

    • Evaporate the chloroform using a rotary evaporator at room temperature to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The volume of PBS should be chosen to achieve the desired final lipid concentration.

    • The hydration process can be facilitated by intermittent vortexing and incubation at a temperature above the phase transition temperature of the lipids.

  • Vesicle Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, the multilamellar vesicle (MLV) suspension is subjected to extrusion.

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

Protocol 2: Drug Loading into Biotinylated Liposomes

This protocol describes a passive loading method for hydrophobic drugs.

Materials:

  • Pre-formed biotinylated liposomes

  • Hydrophobic drug (e.g., Paclitaxel)

  • Organic solvent (e.g., methanol)

Procedure:

  • Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.

  • Add the drug solution to the pre-formed liposome suspension while vortexing.

  • Incubate the mixture at a temperature above the lipid phase transition temperature for a specified time to allow for drug partitioning into the lipid bilayer.

  • Remove the non-encapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Determine the encapsulation efficiency by quantifying the amount of drug in the liposomes and comparing it to the initial amount of drug added.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol outlines a method to assess the targeting efficiency of biotinylated liposomes in vitro.

Materials:

  • Target cells (overexpressing the receptor of interest) and control cells (low receptor expression)

  • Fluorescently labeled biotinylated liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

  • Non-targeted fluorescent liposomes (control)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the target and control cells in appropriate culture plates and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled biotinylated liposomes and non-targeted liposomes at a defined concentration for a specific time (e.g., 1-4 hours) at 37°C.

  • Wash the cells thoroughly with cold PBS to remove unbound liposomes.

  • For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity.

  • For fluorescence microscopy, fix the cells and visualize the cellular uptake of the liposomes.

Visualization of Targeting Strategies and Signaling Pathways

Biotin-Avidin "Sandwich" Targeting Strategy

G cluster_0 Systemic Circulation cluster_1 Target Cell (e.g., Tumor Cell) Biotinylated_Antibody Biotinylated Antibody Tumor_Antigen Tumor Antigen Biotinylated_Antibody->Tumor_Antigen 1. Binding Streptavidin Streptavidin Streptavidin->Biotinylated_Antibody 2. Avidin-Biotin Interaction Biotinylated_Liposome Biotinylated Liposome (with this compound) Biotinylated_Liposome->Streptavidin 3. Targeting & Drug Delivery

Caption: Workflow of the biotin-avidin pre-targeting strategy for drug delivery.

EGFR Signaling Pathway and Targeted Inhibition

EGFR_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Biotin_Lipo_Drug Biotinylated Liposome (Drug-Loaded) Biotin_Lipo_Drug->EGFR Targets & Delivers Drug Proliferation Cell Proliferation, Survival, Angiogenesis Biotin_Lipo_Drug->Proliferation Inhibits EGF EGF EGF->EGFR Binds RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by a targeted liposomal drug.

VEGFR Signaling Pathway in Angiogenesis

VEGFR_Pathway cluster_cell Endothelial Cell cluster_downstream Angiogenesis Signaling VEGFR VEGFR PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR->PLC_PKC_MAPK Activates PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Activates Biotin_Lipo_Drug Biotinylated Liposome (Anti-angiogenic Drug) Biotin_Lipo_Drug->VEGFR Targets & Delivers Drug Angiogenesis Endothelial Cell Proliferation, Migration Biotin_Lipo_Drug->Angiogenesis Inhibits VEGF VEGF VEGF->VEGFR Binds PLC_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

References

Application Notes and Protocols: Immobilization of Antibodies on Surfaces using 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of antibodies on solid surfaces is a cornerstone of modern life sciences research and drug development. Applications ranging from immunoassays and biosensors to cell capture and targeted drug delivery rely on the stable and functional presentation of antibodies. The use of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) integrated into a supported lipid bilayer (SLB) offers a robust and biomimetic platform for achieving this. The fluidity of the lipid bilayer preserves the natural mobility of the immobilized antibodies, while the highly specific and strong interaction between biotin and streptavidin ensures controlled and oriented antibody attachment.

This document provides detailed application notes and protocols for the immobilization of antibodies on surfaces functionalized with this compound. It covers the preparation of the supported lipid bilayer, biotinylation of antibodies, and the step-by-step procedure for antibody immobilization.

Principle of Immobilization

The immobilization strategy leverages the high-affinity interaction between biotin and streptavidin. A supported lipid bilayer is formed on a solid substrate, incorporating this compound, which exposes biotin groups on the surface. Streptavidin, a tetrameric protein with four biotin-binding sites, is then introduced and binds to the biotinylated lipids. Finally, biotinylated antibodies are added and bind to the remaining available sites on the streptavidin, resulting in a stable and oriented immobilization. The 18:1 oleoyl chains of the Biotinyl Cap PE ensure a fluid lipid bilayer at room temperature.

Data Presentation

Table 1: Quantitative Parameters of Antibody Immobilization
ParameterSite-Specific BiotinylationRandom BiotinylationUnitReference
Biotin-to-Antibody Ratio1.9 ± 0.35.0 ± 0.6moles of biotin per mole of antibody[1][2][3]
Antigen Binding Capacity~3-fold improvementBaselineRelative to random immobilization[1][2][3]
Streptavidin Surface Density (on 2% biotinylated lipid bilayer)~431~431ng/cm²[4][5]
Estimated Antibody Surface Density*VariesVariesmolecules/µm²

*Note: The final antibody surface density is dependent on the streptavidin surface coverage and the steric hindrance of the antibodies. A theoretical maximum can be estimated based on the streptavidin density and the footprint of an IgG molecule (~70 nm²).

Experimental Protocols

Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) with this compound

This protocol describes the formation of a supported lipid bilayer containing this compound on a glass surface via the vesicle fusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • This compound in chloroform

  • Glass coverslips or slides

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive )

  • Tris buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.5)

  • Small unilamellar vesicle (SUV) extrusion system (e.g., mini-extruder with 100 nm polycarbonate membranes)

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Sonicator (bath or probe)

Procedure:

  • Glass Substrate Cleaning:

    • Submerge glass coverslips in freshly prepared Piranha solution for 30 minutes.

    • Rinse extensively with ultrapure water.

    • Dry the coverslips under a stream of nitrogen or argon gas.

  • Lipid Film Formation:

    • In a clean glass vial, combine DOPC and this compound in chloroform at the desired molar ratio (e.g., 99:1 for 1 mol% biotinylated lipid).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin lipid film on the bottom.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Vesicle Hydration and Extrusion:

    • Rehydrate the dried lipid film with Tris buffer to a final lipid concentration of 5 mg/mL.

    • Vortex the solution for 2 minutes to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to at least 5 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form small unilamellar vesicles (SUVs).

  • SLB Formation:

    • Place the cleaned glass coverslip in a chamber.

    • Add the SUV suspension to the chamber, ensuring the entire surface is covered.

    • Incubate for 30-60 minutes at room temperature to allow for vesicle fusion and SLB formation.

    • Gently rinse the surface with Tris buffer to remove excess vesicles. The surface is now ready for streptavidin incubation.

Protocol 2: Biotinylation of Antibodies

This section provides protocols for both random and site-specific biotinylation of antibodies.

This method targets primary amines on lysine residues and the N-terminus.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Biotin

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a 10 mM stock solution of NHS-PEG4-Biotin in anhydrous DMSO immediately before use.

  • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Add a 20 to 50-fold molar excess of the NHS-PEG4-Biotin stock solution to the antibody solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Remove excess, non-reacted biotin using a desalting column equilibrated with PBS.

  • Determine the biotin-to-antibody ratio using a HABA assay or a similar quantification method.

This method utilizes an enzymatic approach to biotinylate the Fc region of the antibody, ensuring a more uniform orientation upon immobilization.[1][2][3]

Materials:

  • Antibody of interest

  • Microbial transglutaminase (mTG)

  • Amine-PEG4-Biotin

  • Reaction buffer (e.g., PBS, pH 7.5)

Procedure:

  • Prepare a stock solution of Amine-PEG4-Biotin.

  • In a reaction tube, combine the antibody, a 40-fold molar excess of Amine-PEG4-Biotin, and mTG (e.g., 8 U/mL).[1]

  • Incubate the reaction mixture at 37°C for 24 hours.[1]

  • Purify the biotinylated antibody using Protein A/G affinity chromatography to remove the enzyme and excess biotinylation reagent.

  • Determine the biotin-to-antibody ratio.

Protocol 3: Antibody Immobilization on the SLB

Materials:

  • SLB with this compound (from Protocol 1)

  • Streptavidin solution (e.g., 1 mg/mL in Tris buffer)

  • Biotinylated antibody (from Protocol 2)

  • Bovine Serum Albumin (BSA) solution (1% w/v in Tris buffer for blocking)

  • Tris buffer

Procedure:

  • Streptavidin Binding:

    • Incubate the SLB-coated surface with a 0.1 mg/mL streptavidin solution for 30 minutes at room temperature.

    • Gently rinse the surface with Tris buffer to remove unbound streptavidin.

  • Blocking (Optional but Recommended):

    • Incubate the surface with a 1% BSA solution for 30 minutes to block any non-specific binding sites on the substrate.

    • Rinse thoroughly with Tris buffer.

  • Biotinylated Antibody Immobilization:

    • Incubate the streptavidin-functionalized surface with the biotinylated antibody solution (e.g., 10-100 µg/mL in Tris buffer) for 60 minutes at room temperature.

    • Gently rinse the surface with Tris buffer to remove unbound antibodies.

    • The surface is now functionalized with immobilized antibodies and ready for use in downstream applications.

Mandatory Visualizations

Experimental Workflow for Antibody Immobilization

AntibodyImmobilization cluster_prep Surface Preparation cluster_functionalization Surface Functionalization LipidMix 1. Lipid Mixture (DOPC + this compound) VesicleFormation 2. Vesicle Formation (Hydration & Extrusion) LipidMix->VesicleFormation SLB 3. Supported Lipid Bilayer (SLB) Formation VesicleFormation->SLB Streptavidin 4. Streptavidin Incubation SLB->Streptavidin Blocking 5. Blocking (e.g., BSA) Streptavidin->Blocking Antibody 6. Biotinylated Antibody Incubation Blocking->Antibody FinalSurface Functionalized Surface with Immobilized Antibodies Antibody->FinalSurface

Caption: Workflow for antibody immobilization on a supported lipid bilayer.

Signaling Pathway of Biotin-Streptavidin Interaction

BiotinStreptavidin cluster_interaction Molecular Interaction SLB Supported Lipid Bilayer BiotinPE 18:1 Biotinyl Cap PE Streptavidin Streptavidin BiotinPE->Streptavidin High-affinity binding BiotinAb Biotinylated Antibody Streptavidin->BiotinAb High-affinity binding

Caption: Molecular interactions in the antibody immobilization process.

References

Application Notes and Protocols for Studying Membrane-Protein Interactions Using 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), commonly known as 18:1 Biotinyl Cap PE, is a versatile phospholipid analog indispensable for studying the intricate interactions between proteins and biological membranes. Its unique structure, featuring a biotin molecule linked to the headgroup of the phosphoethanolamine via a six-carbon spacer arm, allows for the robust and specific immobilization of lipid bilayers onto streptavidin-coated surfaces. This facilitates a wide array of in vitro assays designed to elucidate the kinetics, affinity, and specificity of protein-membrane binding events, which are crucial for understanding cellular signaling, drug targeting, and disease pathogenesis.

These application notes provide a comprehensive guide for utilizing this compound in your research, covering detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

Data Presentation: Quantitative Analysis of Protein-Membrane Interactions

The following table summarizes representative quantitative data for protein-membrane interactions, highlighting the types of measurements achievable with techniques employing biotinylated liposomes. While specific values are highly dependent on the interacting partners and experimental conditions, this table serves as a reference for expected orders of magnitude.

Interacting ProteinMembrane SystemAssay MethodAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD)Optimal Lipid/Protein Concentrations
Epidermal Growth Factor (EGF)EGFR-immobilized sensor chipSPRNot ReportedNot Reported1.77 x 10⁻⁷ M[1]Ligand (EGF) concentrations varied[1]
Anti-EGFR Monoclonal Antibody (mAb LA1)EGFR-immobilized sensor chipSPRNot ReportedNot Reported2.07 x 10⁻⁹ M[1]Ligand (mAb) concentrations varied[1]
GE11 PeptideEGFR-immobilized sensor chipSPRNot ReportedNot Reported4.59 x 10⁻⁴ M[1]Ligand (peptide) concentrations varied[1]
Protein Kinase Cα (PKCα)Biotinylated LiposomesMicroplate AssayQualitativeQualitativeNot Reported1 mol% biotinylated anchor lipid[2]

Note: The binding affinities presented for EGF, mAb LA1, and GE11 were determined with the EGFR protein immobilized on the sensor chip, not within a lipid bilayer.[1] These values are included to provide context for the range of affinities observed in a relevant biological system. The study on PKCα demonstrated binding to biotinylated liposomes but did not report quantitative kinetic constants.[2]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Unilamellar Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing a defined molar percentage of this compound using the extrusion method.

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform

  • This compound in chloroform

  • Chloroform

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Argon or Nitrogen gas

  • Vacuum desiccator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired amounts of the primary phospholipid and this compound in chloroform. A common starting point is a 99:1 molar ratio of primary lipid to biotinylated lipid.

    • Create a thin lipid film by evaporating the chloroform under a gentle stream of argon or nitrogen gas while rotating the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of the primary lipid.

    • Add the warm hydration buffer to the lipid film to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).

    • Vortex the mixture vigorously for 5-10 minutes until the lipid film is fully resuspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Heat the extruder to the same temperature as the hydration buffer.

    • Draw the MLV suspension into a gas-tight syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids through the membrane pores, resulting in the formation of unilamellar vesicles of a defined size.

    • The resulting liposome suspension should appear translucent.

  • Storage:

    • Store the prepared biotinylated liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis of Protein-Liposome Interactions

This protocol outlines the use of biotinylated liposomes for studying protein-membrane interactions on a streptavidin-coated SPR sensor chip.

Materials:

  • SPR instrument and associated software

  • Streptavidin-coated sensor chip

  • Prepared biotinylated liposomes (from Protocol 1)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Protein of interest, diluted in running buffer to various concentrations

  • Regeneration solution (e.g., 50 mM NaOH)

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in running buffer) for blocking

Procedure:

  • Chip Preparation and Liposome Immobilization:

    • Equilibrate the streptavidin-coated sensor chip with running buffer until a stable baseline is achieved.

    • Inject the biotinylated liposome suspension over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for capture by the streptavidin. Monitor the response units (RU) to achieve the desired immobilization level (typically 2000-4000 RU).

    • Inject a pulse of regeneration solution (e.g., 50 mM NaOH) to remove any loosely bound or unstable liposomes.

    • Inject the BSA solution to block any remaining non-specific binding sites on the surface.

  • Interaction Analysis:

    • Establish a stable baseline with running buffer flowing over the immobilized liposome surface.

    • Inject the protein of interest at a specific concentration, allowing sufficient time for association and dissociation phases to be observed.

    • After the dissociation phase, inject the regeneration solution to remove the bound protein and prepare the surface for the next injection.

    • Repeat the injection cycle with a range of protein concentrations, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Subtract the reference surface data and the buffer injection data from the analyte binding data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Liposome Pull-Down Assay

This protocol describes a qualitative or semi-quantitative method to assess the binding of a protein to biotinylated liposomes using streptavidin-coated magnetic beads.

Materials:

  • Prepared biotinylated liposomes (from Protocol 1)

  • Control liposomes (without biotinylated lipid)

  • Streptavidin-coated magnetic beads

  • Protein of interest in a suitable buffer

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

  • Western blotting reagents and equipment

Procedure:

  • Bead Preparation:

    • Wash the streptavidin-coated magnetic beads with binding buffer according to the manufacturer's instructions.

  • Liposome Immobilization:

    • Incubate the washed beads with the biotinylated liposome suspension (and control liposomes in a separate tube) for 30-60 minutes at room temperature with gentle rotation to allow for liposome capture.

    • Place the tubes on the magnetic rack, remove the supernatant, and wash the beads twice with binding buffer to remove unbound liposomes.

  • Protein Binding:

    • Resuspend the liposome-coated beads in the binding buffer containing the protein of interest.

    • Incubate for 1-2 hours at 4°C or room temperature with gentle rotation.

  • Washing:

    • Place the tubes on the magnetic rack and remove the supernatant.

    • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Add elution buffer (e.g., 1x SDS-PAGE sample buffer) to the beads and heat at 95°C for 5 minutes to elute the bound proteins.

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the protein of interest.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_assay Interaction Assay cluster_spr SPR cluster_pulldown Pull-Down prep1 1. Mix Lipids (e.g., DOPC + this compound) prep2 2. Form Lipid Film (Evaporation) prep1->prep2 prep3 3. Hydrate Film (MLVs) prep2->prep3 prep4 4. Extrude (SUVs) prep3->prep4 assay_start Biotinylated Liposomes spr1 Immobilize on Streptavidin Chip assay_start->spr1 pd1 Bind to Streptavidin Beads assay_start->pd1 spr2 Inject Protein of Interest spr1->spr2 spr3 Detect Binding (ka, kd, KD) spr2->spr3 pd2 Incubate with Protein of Interest pd1->pd2 pd3 Pull-Down, Wash, Elute & Western Blot pd2->pd3

Caption: General workflow for studying protein-membrane interactions.

EGFR Signaling at the Plasma Membrane

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its localization and signaling are modulated by the lipid environment of the plasma membrane, including lipid rafts.[3][4] Biotinylated liposomes can be used to mimic these membrane microdomains and study their influence on EGFR function.

EGFR_signaling cluster_membrane Plasma Membrane EGFR_inactive Inactive EGFR (Monomer) EGFR_active Active EGFR (Dimer) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation LipidRaft Lipid Raft (Enriched in Cholesterol, Sphingolipids) EGFR_inactive->LipidRaft Localization can influence signaling Grb2 Grb2 EGFR_active->Grb2 Recruitment PI3K PI3K EGFR_active->PI3K Activation EGF EGF Ligand EGF->EGFR_inactive Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation Akt->Proliferation

References

Application Notes and Protocols for Biotinylated Liposome Preparation for In Vivo Targeting Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and ability to modify surface characteristics make them ideal drug delivery vehicles. For targeted drug delivery, liposomes can be functionalized with specific ligands that recognize and bind to receptors overexpressed on target cells, such as cancer cells. This active targeting strategy enhances drug accumulation at the desired site, improving therapeutic efficacy while minimizing off-target side effects.[][2][3]

Biotin, a small vitamin, serves as an effective targeting moiety due to the overexpression of biotin receptors on the surface of various tumor cells.[4][5][6][7] The high-affinity, non-covalent interaction between biotin and avidin (or its derivatives like streptavidin and neutravidin) is one of the strongest known biological interactions and forms the basis for many biomedical applications, including pre-targeting strategies in cancer therapy.[8][9][10] In a pre-targeting approach, a biotinylated antibody is first administered to bind to the tumor antigen, followed by the administration of an avidin-conjugated molecule, and finally, a biotinylated liposome carrying the therapeutic payload.[11] This multi-step method can significantly improve the target-to-background ratio of the therapeutic agent.

These application notes provide detailed protocols for the preparation and characterization of biotinylated liposomes and their application in in vivo targeting studies.

Data Presentation

Table 1: Physicochemical Properties of Biotinylated Liposomes
FormulationLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Anionic Biotinylated Liposomes (F1)DPPC:Chol:DSPE-PEG(2000):DSPE-PEG(2000)-Biotin (1.85:1:0.13:0.02)115.2 ± 7.94< 0.3-9.67 ± 3.0178.93 ± 6.72[11][12][13]
Cationic Biotinylated Liposomes (F2)DOTAP:DOPE:Chol:DSPE-PEG(2000)-Biotin (1:1:1:0.1)< 200< 0.3+15 to +20> 80[13]
Temperature and pH-sensitive Biotinylated LiposomesDPPC:Chol:GM1:Biotinoyl-DPPE (100:20:6:0.25)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[14]
Paclitaxel-loaded Tri-Bio-LipNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[15]

Note: Data is compiled and synthesized from multiple sources. Direct head-to-head comparison may not be possible due to variations in experimental conditions.

Table 2: In Vivo Targeting Efficacy of Biotinylated Liposomes
Liposome FormulationAnimal ModelTumor ModelTargeting LigandQuantification MethodKey FindingsReference
GM1-liposomes with biotin-DPPEC26 tumor-bearing miceColon CarcinomaBiotinFluorescent MicroscopyLiposomes detected in extra-vascular tumor spaces and bound streptavidin in situ.[16]
Tri-Bio-Lip4T1 tumor-bearing BALB/c miceBreast CancerBranched BiotinEx vivo fluorescence imagingTri-Bio-Lip showed the highest tumor accumulation compared to other branched biotin formulations.[15]
Biotinylated liposomes with avidin chaseMiceNot applicable (biodistribution study)BiotinMagnetic Resonance Imaging (MRI) & Inductively Coupled Plasma (ICP) SpectroscopyAvidin administration drastically shortened liposome circulation time, with rapid clearance by the spleen.[17]
DiR-labelled liposomesNCr nude miceOrthotopic JIMT-1 breast cancerNone (passive targeting)In vivo and ex vivo fluorescence imaging, liquid scintillation counting17.4% of injected liposomes distributed to orthotopic tumors at 48h.[18]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar biotinylated liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Phospholipids (e.g., DPPC, DOTAP, DOPE)

  • Cholesterol (Chol)

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Biotin

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-Buffered Saline (HBS))

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm, 200 nm, 400 nm pore sizes)

  • Size exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC, Chol, DSPE-PEG(2000), and DSPE-PEG(2000)-Biotin) in a suitable organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.[2]

    • If encapsulating a hydrophobic drug, dissolve it with the lipids.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc). This will form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer.[11] If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The volume of the buffer should be sufficient to achieve the desired final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking at a temperature above the Tc of the lipids until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[11]

  • Size Reduction and Unilamellar Vesicle Formation (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[11]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) at a temperature above the lipid Tc.[11] For a more homogenous size distribution, a sequential extrusion process through membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm, then 100 nm) can be employed.[11]

  • Purification:

    • Remove the unencapsulated drug and other impurities by size exclusion chromatography.[11][19]

    • Equilibrate the column with the same buffer used for hydration.

    • Apply the liposome suspension to the column and collect the fractions containing the liposomes, which will elute first.

Protocol 2: Characterization of Biotinylated Liposomes

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the liposomes.[13]
  • Use Laser Doppler Velocimetry, often integrated into the same instrument as DLS, to measure the zeta potential, which indicates the surface charge and stability of the liposome suspension.[13]

2. Morphology:

  • Visualize the shape and lamellarity of the liposomes using Transmission Electron Microscopy (TEM). Negative staining with agents like uranyl acetate is typically required.

3. Encapsulation Efficiency:

  • Separate the liposomes from the unencapsulated drug using methods like size exclusion chromatography or dialysis.
  • Disrupt the liposomes using a detergent (e.g., Triton X-100) or a suitable organic solvent to release the encapsulated drug.[19]
  • Quantify the amount of encapsulated drug using an appropriate analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid Chromatography (HPLC)).
  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

4. Confirmation of Biotin on Liposome Surface:

  • A HABA (4-hydroxyazobenzene-2-carboxylic acid)-avidin/streptavidin assay can be used to qualitatively confirm the presence of biotin on the liposome surface.[11] The displacement of HABA from the avidin binding sites by the biotinylated liposomes results in a measurable change in absorbance.

Protocol 3: In Vivo Targeting Study Design

This protocol outlines a general workflow for assessing the in vivo targeting ability of biotinylated liposomes in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animals (e.g., mice with xenograft or syngeneic tumors)

  • Biotinylated liposomes (plain or encapsulating a therapeutic/imaging agent)

  • Control liposomes (non-biotinylated)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, MRI)

  • Fluorescent dye for labeling liposomes (e.g., DiR, DiI) or radiolabel

  • Anesthesia for animals

  • Tissue homogenization equipment

  • Analytical instruments for quantification (e.g., fluorescence plate reader, gamma counter, HPLC)

Procedure:

  • Animal Model:

    • Establish a relevant tumor model in immunocompromised or immunocompetent mice. This typically involves subcutaneous or orthotopic injection of cancer cells.[15][18]

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Liposome Administration:

    • Label the biotinylated and control liposomes with a fluorescent dye or a radionuclide for tracking.

    • Administer the liposome formulations to the tumor-bearing animals, typically via intravenous (tail vein) injection.[18] Include a control group receiving saline.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), perform whole-body imaging of the animals under anesthesia to monitor the biodistribution of the liposomes.[18]

  • Ex Vivo Biodistribution and Tumor Accumulation:

    • At the end of the study, euthanize the animals and harvest the tumors and major organs (liver, spleen, kidneys, lungs, heart, brain).[18]

    • Image the excised organs and tumors to visualize liposome accumulation.[20]

    • To quantify liposome accumulation, homogenize the tissues and measure the fluorescence intensity or radioactivity.[12] Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

    • Compare the tumor accumulation of biotinylated liposomes to that of control liposomes to determine the extent of active targeting.

  • Therapeutic Efficacy Study (if applicable):

    • Administer biotinylated liposomes encapsulating a therapeutic agent to tumor-bearing animals.

    • Include control groups receiving free drug, non-biotinylated liposomes with the drug, and saline.

    • Monitor tumor growth over time using calipers or imaging.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, apoptosis assays).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_invivo In Vivo Targeting Study lipid_film 1. Lipid Film Formation (Lipids + Drug in Organic Solvent) hydration 2. Hydration (Aqueous Buffer) lipid_film->hydration Evaporation extrusion 3. Extrusion (Size Reduction) hydration->extrusion Formation of MLVs purification 4. Purification (Removal of free drug) extrusion->purification Formation of LUVs dls Size, PDI, Zeta Potential (DLS) purification->dls tem Morphology (TEM) purification->tem ee Encapsulation Efficiency (Spectroscopy/HPLC) purification->ee injection 1. IV Injection into Tumor-Bearing Animal purification->injection imaging 2. In Vivo Imaging (Biodistribution) injection->imaging exvivo 3. Ex Vivo Analysis (Tumor Accumulation) imaging->exvivo efficacy 4. Therapeutic Efficacy (Tumor Growth Inhibition) exvivo->efficacy

Caption: Experimental workflow for biotinylated liposome preparation, characterization, and in vivo evaluation.

targeting_mechanism cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment liposome Biotinylated Liposome (with encapsulated drug) receptor Biotin Receptor liposome->receptor Binding tumor_cell Tumor Cell endocytosis Receptor-Mediated Endocytosis receptor->endocytosis Internalization drug_release Intracellular Drug Release endocytosis->drug_release Lysosomal Escape/ Drug Diffusion

Caption: Mechanism of active targeting via biotinylated liposomes to tumor cells.

References

Troubleshooting & Optimization

How to prevent aggregation of 18:1 Biotinyl Cap PE liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 18:1 Biotinyl Cap PE liposomes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound liposome aggregation?

A1: Aggregation of this compound liposomes can be triggered by several factors:

  • Biotin-Avidin/Streptavidin Interactions: The multivalent nature of avidin and streptavidin, which have multiple binding sites for biotin, can cross-link liposomes, leading to aggregation. The stoichiometry of the avidin/streptavidin to biotin is a critical factor.[1][2]

  • Suboptimal Storage Conditions: Exposure to improper temperatures, such as freezing, can cause liposomes to rupture and aggregate.[3][4][5] Long-term storage can also lead to changes in size distribution.[5]

  • Inappropriate Buffer Conditions: The pH and salt concentration of the buffer can significantly impact liposome stability. Both acidic and alkaline pH conditions, as well as high salt concentrations, can promote aggregation.[6][7][8]

  • Protein Conjugation Processes: The chemical reactions involved in covalently attaching proteins to the liposome surface can induce aggregation.[9]

  • Lipid Composition: The overall lipid composition of the liposomes can influence their stability.[10][11]

Q2: What are the recommended storage conditions for this compound liposomes?

A2: To maintain the stability and prevent aggregation of this compound liposomes, it is recommended to store them at 4°C in the dark.[3][4][12] It is crucial to avoid freezing the liposome suspension, as this can disrupt the lipid bilayer, leading to changes in size and leakage of encapsulated contents.[3][4][5] For long-term storage, it is advisable to keep the liposomes at a pH close to 7.0.[5]

Q3: How can I prevent aggregation when conjugating streptavidin or antibodies to my biotinylated liposomes?

A3: Preventing aggregation during conjugation requires careful control of the experimental conditions:

  • Control Stoichiometry: The molar ratio of streptavidin/avidin to biotin is a key parameter. An excess of the protein can lead to extensive cross-linking.[1][2]

  • Incorporate PEGylated Lipids: Including a certain percentage of PEG-modified lipids (e.g., DSPE-PEG) in your liposome formulation provides a steric barrier that can significantly reduce aggregation during protein conjugation.[9][13]

  • Gentle Mixing: When mixing the liposome suspension with the protein solution, use gentle vortexing or slow addition to avoid mechanical stress.[3][4]

  • Post-Conjugation Purification: After conjugation, it is important to remove any unbound protein. Dialysis is a gentle method that can be used for this purpose.[3][4]

Q4: Can the pH of my buffer cause my liposomes to aggregate?

A4: Yes, the pH of the buffer can have a significant effect on liposome stability. Liposome stability is generally optimal at a neutral pH (around 7.0-7.4).[5] Both acidic and alkaline conditions can decrease stability and lead to changes in liposome size and aggregation.[7][8][14][15] It has been reported that liposome stability can decrease by as much as 50% in acidic conditions and 20% in alkaline conditions compared to a neutral pH.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot aggregation issues with this compound liposomes.

Problem: I am observing aggregation of my this compound liposomes.

Below is a troubleshooting workflow to identify and resolve the potential cause of aggregation.

G start Start: Liposome Aggregation Observed check_conjugation Are you performing a conjugation reaction with avidin/streptavidin? start->check_conjugation check_stoichiometry Verify the biotin-to-avidin/ streptavidin molar ratio. Is it optimized? check_conjugation->check_stoichiometry Yes check_storage How are the liposomes stored? check_conjugation->check_storage No yes_conjugation Yes no_conjugation No optimize_ratio Action: Optimize the molar ratio. Consider a titration experiment. check_stoichiometry->optimize_ratio No or unsure check_peg Are PEGylated lipids included in your formulation? check_stoichiometry->check_peg Yes, ratio is optimized optimize_ratio->check_peg add_peg Action: Incorporate 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG). check_peg->add_peg No check_peg->check_storage Yes add_peg->check_storage storage_temp Temperature check_storage->storage_temp storage_buffer Buffer Conditions check_storage->storage_buffer check_temp Is the temperature 4°C? Have they been frozen? storage_temp->check_temp check_buffer What is the pH and salt concentration of your buffer? storage_buffer->check_buffer correct_temp Action: Store at 4°C. Do not freeze. check_temp->correct_temp No check_temp->check_buffer Yes end Resolution: Stable Liposomes correct_temp->end adjust_ph Action: Adjust pH to ~7.0-7.4. check_buffer->adjust_ph pH is not neutral adjust_salt Action: Reduce salt concentration. Test a range if possible. check_buffer->adjust_salt High salt concentration check_buffer->end pH and salt are optimal adjust_ph->end adjust_salt->end

Caption: Troubleshooting workflow for liposome aggregation.

Quantitative Data Summary

The stability of liposomes is highly dependent on the experimental conditions. The following tables summarize the impact of buffer conditions on liposome stability.

Table 1: Effect of NaCl Concentration on Liposome Size

NaCl ConcentrationEffect on Liposome SizeObservationReference
0 mMBaselineStable particle size[6]
30 mMIncrease in size (e.g., 350 nm to 550 nm)Particles remain stable in suspension[6]
> 50 mMPrecipitationAggregation and precipitation of particles[6]

Table 2: Influence of pH on Liposome Stability

pH ConditionEffect on StabilityReference
Acidic~50% decrease in stability[7]
Neutral (7.0 - 7.4)Optimal stability[5]
Alkaline~20% decrease in stability[7]

Experimental Protocols

Protocol 1: Conjugation of Streptavidin to this compound Liposomes

This protocol provides a general guideline for the conjugation of streptavidin to biotinylated liposomes.

Caption: Experimental workflow for streptavidin conjugation.

Methodology:

  • Transfer the this compound liposome suspension to a conical tube.

  • Prepare the streptavidin solution in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4.[3][4]

  • While gently vortexing the liposome suspension, slowly add the streptavidin solution. A 10-fold molar excess of streptavidin to the biotinylated lipid can be used as a starting point.[4]

  • Incubate the mixture for 1 hour at room temperature to allow for the biotin-streptavidin binding to occur.[3][4]

  • To remove unbound streptavidin, transfer the mixture to a dialysis cassette (e.g., 300K MWCO).

  • Perform dialysis against 1 liter of PBS (pH 7.4) for 8 hours.[3][4]

  • Replace the dialysis buffer with fresh PBS and continue dialysis for an additional 8 hours.[3][4]

  • The resulting solution contains the streptavidin-conjugated liposomes.

Protocol 2: HABA Assay for Qualitative Determination of Biotin Presence

This assay can be used to confirm the presence of biotin on the surface of your liposomes.[12]

Principle: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colored complex that absorbs light at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[12]

Methodology:

  • Prepare a solution of NeutrAvidin™ in Milli-Q water (e.g., 0.5 mg/mL).

  • Prepare a solution of HABA in Milli-Q water (e.g., 0.22 mg/mL).

  • Mix the NeutrAvidin™ and HABA solutions to form the colored complex.

  • Measure the absorbance of the HABA-NeutrAvidin™ complex at 500 nm.

  • Add your biotinylated liposome suspension to the complex.

  • A decrease in the absorbance at 500 nm indicates the displacement of HABA by the biotin on your liposomes, confirming the presence of surface-exposed biotin.[12]

References

Technical Support Center: Troubleshooting Streptavidin-Biotin Interactions on Biotinylated Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with streptavidin binding to biotinylated lipid bilayers.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between streptavidin, avidin, and neutravidin for bilayer applications?

A: While all three proteins bind biotin with high affinity, they have distinct properties that can influence experimental outcomes. Streptavidin, a bacterial protein, is generally preferred for bilayer studies due to its lack of glycosylation and near-neutral isoelectric point (pI), which minimizes non-specific binding compared to avidin.[1] Avidin, found in egg whites, is a glycoprotein with a high pI, making it prone to non-specific adsorption to negatively charged surfaces.[1] NeutrAvidin is a deglycosylated form of avidin, reducing its non-specific binding.

Q2: What is the optimal concentration of biotinylated lipids to incorporate into the bilayer?

A: The optimal concentration of biotinylated lipids typically ranges from 0.5 to 5 mol%.[2][3] Higher concentrations do not necessarily lead to increased streptavidin binding and can sometimes result in steric hindrance, where the bulky streptavidin molecules physically block access to adjacent biotin sites.[4] It is recommended to titrate the biotinylated lipid concentration to find the optimal density for your specific application.

Q3: What is the role of a PEG linker on the biotinylated lipid?

A: A polyethylene glycol (PEG) linker acts as a flexible spacer arm that extends the biotin moiety away from the surface of the lipid bilayer.[5][6] This increased distance helps to overcome steric hindrance from the bulky streptavidin protein, improving its accessibility to the biotin binding site and thereby enhancing binding efficiency.[5][6] The optimal linker length can be application-dependent, with longer linkers generally providing greater flexibility.[5][6]

Q4: What are the ideal buffer conditions for streptavidin-biotin binding?

A: The streptavidin-biotin interaction is robust over a wide pH range, but the optimal pH for binding is generally between 7.2 and 8.0.[7] The complex is stable across a broad range of temperatures and salt concentrations. For many applications, a phosphate-buffered saline (PBS) or a Tris-based buffer at pH 7.4 is suitable.

Troubleshooting Guide: Low Streptavidin Binding Signal

Low or no signal in a streptavidin binding assay is a common problem that can arise from various factors related to the bilayer preparation, the proteins themselves, or the experimental conditions. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.

Problem: Weak or No Streptavidin Binding Signal

Below is a step-by-step workflow to diagnose and address potential issues leading to low streptavidin binding.

TroubleshootingWorkflow cluster_prep Bilayer & Reagent Preparation cluster_binding Binding Assay Conditions cluster_detection Detection & Washing CheckBilayer 1. Verify Bilayer Formation & Quality CheckBiotin 2. Assess Biotinylated Lipid Integrity CheckBilayer->CheckBiotin Bilayer OK Reassess Re-evaluate Experiment CheckBilayer->Reassess Issue Found CheckStreptavidin 3. Confirm Streptavidin Activity CheckBiotin->CheckStreptavidin Biotin OK CheckBiotin->Reassess Issue Found OptimizeConditions 4. Optimize Binding Conditions CheckStreptavidin->OptimizeConditions Streptavidin OK CheckStreptavidin->Reassess Issue Found AddressHindrance 5. Mitigate Steric Hindrance OptimizeConditions->AddressHindrance Conditions Optimized OptimizeConditions->Reassess No Improvement CheckDetection 6. Troubleshoot Detection Method AddressHindrance->CheckDetection Hindrance Addressed AddressHindrance->Reassess No Improvement ReviewWashing 7. Review Washing Protocol CheckDetection->ReviewWashing Detection OK CheckDetection->Reassess Issue Found End Signal Improved ReviewWashing->End Washing OK ReviewWashing->Reassess No Improvement Start Start Troubleshooting Start->CheckBilayer

Caption: A step-by-step flowchart for troubleshooting low streptavidin binding.

1. Verify Bilayer Formation and Quality

  • Question: Is the supported lipid bilayer (SLB) forming correctly on the substrate?

  • Cause: Incomplete or poor-quality bilayer formation will result in a non-uniform surface and reduced availability of biotinylated lipids.

  • Solution:

    • Confirm successful SLB formation using techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) or Atomic Force Microscopy (AFM). For QCM-D, the formation of a rigid bilayer is indicated by a frequency shift of approximately -25 Hz and a low dissipation value (<1 x 10^-6).[3]

    • Ensure the substrate (e.g., silica, glass) is thoroughly cleaned and hydrophilic to promote vesicle fusion.[8]

    • Optimize vesicle fusion conditions such as temperature, buffer ionic strength, and the presence of divalent cations (e.g., Ca²⁺), which can be crucial for certain lipid compositions.[9]

2. Assess Biotinylated Lipid Integrity

  • Question: Are the biotinylated lipids correctly incorporated and accessible in the bilayer?

  • Cause: The biotinylated lipid may have degraded, or the biotin headgroup may not be properly exposed at the bilayer-water interface.

  • Solution:

    • Use fresh, high-quality biotinylated lipids.

    • Ensure the biotinylated lipid is miscible with the primary lipid components of the bilayer to prevent phase separation and clustering.

    • Consider using a biotinylated lipid with a PEG spacer to increase the accessibility of the biotin moiety.[5][6]

3. Confirm Streptavidin Activity

  • Question: Is the streptavidin active and capable of binding to biotin?

  • Cause: Improper storage or handling can lead to denaturation and loss of streptavidin activity. The presence of free biotin in solutions can also saturate the streptavidin binding sites.

  • Solution:

    • Test the activity of the streptavidin using a known biotinylated control, such as a biotinylated BSA.

    • Avoid repeated freeze-thaw cycles of the streptavidin stock solution.

    • Ensure that buffers and other reagents are free of contaminating biotin. For example, avoid using milk as a blocking agent as it contains endogenous biotin.[1][10]

4. Optimize Binding Conditions

  • Question: Are the incubation time, temperature, and buffer conditions optimal for binding?

  • Cause: Insufficient incubation time or suboptimal buffer conditions can lead to incomplete binding.

  • Solution:

    • While the streptavidin-biotin interaction is rapid, ensure sufficient incubation time (typically 30-60 minutes at room temperature).[11]

    • Maintain the buffer pH between 7.2 and 8.0.[7]

    • Titrate the streptavidin concentration to find the optimal level for your system.

5. Mitigate Steric Hindrance

  • Question: Is steric hindrance preventing streptavidin from accessing the biotin?

  • Cause: The large size of the streptavidin tetramer can prevent it from binding to densely packed biotin moieties.

  • Solution:

    • Reduce the molar percentage of the biotinylated lipid in the bilayer.

    • Incorporate a PEG linker into the biotinylated lipid to extend the biotin away from the bilayer surface.[5][6]

StericHindrance cluster_no_peg Without PEG Linker cluster_with_peg With PEG Linker Bilayer1 Lipid Bilayer Biotin1 Biotin Streptavidin1 Streptavidin Biotin1->Streptavidin1 Steric Hindrance Bilayer2 Lipid Bilayer PEG PEG Linker Bilayer2->PEG Biotin2 Biotin PEG->Biotin2 Streptavidin2 Streptavidin Biotin2->Streptavidin2 Successful Binding

Caption: Overcoming steric hindrance with a PEG linker.

6. Troubleshoot Detection Method

  • Question: Is the method for detecting bound streptavidin functioning correctly?

  • Cause: If using a fluorescently labeled streptavidin, the fluorophore may be bleached or the imaging settings may be incorrect. For label-free methods like QCM-D, instrument sensitivity and data interpretation are crucial.

  • Solution:

    • For fluorescence microscopy, use a fresh solution of labeled streptavidin and optimize imaging parameters (e.g., exposure time, laser power).

    • For QCM-D, ensure the sensor is clean and a stable baseline is achieved before introducing streptavidin.

    • Always include positive and negative controls to validate the detection method.[12]

7. Review Washing Protocol

  • Question: Are the washing steps too stringent, causing dissociation of bound streptavidin?

  • Cause: While the streptavidin-biotin bond is very strong, excessively harsh washing conditions (e.g., high concentrations of detergents or extreme pH) could potentially disrupt the interaction or the bilayer itself.

  • Solution:

    • Use a gentle wash buffer, such as the same buffer used for the binding assay.

    • Increase the number of washes rather than the harshness of the washing solution to remove non-specifically bound protein.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing streptavidin binding to biotinylated bilayers.

Table 1: Recommended Concentrations and Ratios

ParameterRecommended RangeNotes
Biotinylated Lipid (mol%)0.5 - 5%Higher concentrations can lead to steric hindrance.[2]
Streptavidin Concentration25 - 200 nMOptimal concentration should be titrated for each specific system.
Molar Ratio of Biotin to StreptavidinTitrate (e.g., 3:1, 1:1, 1:3)The optimal ratio can depend on the application and should be determined experimentally.[13]

Table 2: Typical Incubation and Buffer Parameters

ParameterRecommended ValueNotes
Incubation Time30 - 60 minutesLonger times may be necessary for very low concentrations.[11]
Incubation TemperatureRoom Temperature (20-25°C)The interaction is stable over a wide temperature range.
Buffer pH7.2 - 8.0The streptavidin-biotin complex is stable over a broader pH range, but binding is optimal in this range.[7]
Blocking AgentsBSA, Casein (biotin-free)Avoid using milk as it contains endogenous biotin.[1][10]

Experimental Protocols

Protocol 1: Formation of a Supported Lipid Bilayer (SLB) by Vesicle Fusion

  • Vesicle Preparation:

    • Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired molar percentage of biotinylated lipid (e.g., 1-2 mol% Biotinyl Cap PE).

    • Dry the lipid mixture under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Rehydrate the lipid film in a suitable buffer (e.g., PBS pH 7.4) to a final lipid concentration of 0.5-1 mg/mL.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a pore size of 50-100 nm.[14]

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass coverslip, silica sensor) to render it hydrophilic. This can be achieved by piranha etching, plasma cleaning, or UV/ozone treatment.

  • SLB Formation:

    • Introduce the SUV suspension to the cleaned substrate.

    • Incubate at a temperature above the phase transition temperature of the lipids to promote vesicle rupture and fusion into a continuous bilayer.[15]

    • For some lipid compositions, the addition of CaCl₂ (2-5 mM) to the buffer can facilitate vesicle fusion.[9]

    • After incubation (typically 30-60 minutes), rinse thoroughly with buffer to remove excess vesicles.

Protocol 2: QCM-D Analysis of Streptavidin Binding

  • Baseline Establishment:

    • Mount a clean silica-coated QCM-D sensor in the measurement chamber.

    • Flow the binding buffer (e.g., PBS, pH 7.4) over the sensor until a stable baseline in frequency and dissipation is achieved.

  • SLB Formation:

    • Introduce the prepared SUV suspension into the chamber and monitor the formation of the SLB in real-time. A successful SLB formation is characterized by a decrease in frequency of approximately 25 Hz and a final dissipation value below 1 x 10⁻⁶.[3]

    • Rinse with buffer to remove any non-fused vesicles.

  • Streptavidin Binding:

    • Introduce the streptavidin solution (e.g., 25 µg/mL in binding buffer) into the chamber.[16][17]

    • Monitor the decrease in frequency as streptavidin binds to the biotinylated bilayer.

    • Continue the flow until the binding signal saturates, indicating that all accessible biotin sites are occupied.

  • Washing:

    • Flow the binding buffer over the sensor to remove any non-specifically bound streptavidin. A stable frequency signal after washing indicates irreversible binding.

Protocol 3: Fluorescence Microscopy Analysis of Streptavidin Binding

  • SLB Formation:

    • Form a biotinylated SLB on a clean glass coverslip as described in Protocol 1.

  • Blocking (Optional):

    • To reduce non-specific binding, incubate the SLB with a biotin-free blocking agent such as 1% BSA in PBS for 30 minutes.

  • Streptavidin Incubation:

    • Incubate the SLB with a solution of fluorescently labeled streptavidin (e.g., Alexa Fluor 488-streptavidin) at a suitable concentration (e.g., 200 nM) for 10-30 minutes.[18]

  • Washing:

    • Gently wash the coverslip multiple times with buffer to remove unbound streptavidin.

  • Imaging:

    • Image the SLB using an appropriate fluorescence microscope and filter set. A uniform fluorescent signal across the bilayer indicates successful streptavidin binding.

    • As a negative control, perform the same procedure on an SLB without biotinylated lipids to assess the level of non-specific binding.[18]

References

Technical Support Center: Optimizing 18:1 Biotinyl Cap PE in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of 18:1 Biotinyl Cap PE in lipid mixtures for various applications, including targeted drug delivery, diagnostics, and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting molar ratio for this compound in a liposomal formulation?

A1: A common starting point for incorporating this compound into liposomal formulations is between 1-2 mol%. This concentration is often sufficient for initial in vitro studies and allows for subsequent optimization based on experimental results. For applications requiring a higher density of biotin on the surface, such as certain targeting applications, a higher starting concentration of up to 5 mol% may be considered.

Q2: How does the molar ratio of this compound affect the physical properties of liposomes?

A2: The incorporation of this compound can influence the physical properties of liposomes. While low molar ratios (1-2 mol%) generally have a minimal impact, higher concentrations can potentially affect membrane fluidity, stability, and size distribution. It is crucial to characterize the liposomes after formulation to ensure they meet the desired specifications.

Q3: Can the presence of other lipids, like PEGylated lipids, interfere with the function of this compound?

A3: Yes, steric hindrance from bulky headgroups of other lipids, such as polyethylene glycol (PEG), can significantly diminish the ability of biotin to bind to streptavidin or avidin.[1] It is essential to consider the type and concentration of all lipid components in the formulation. Optimizing the ratio of targeting lipid to PEGylated lipid is a critical step in the development of "stealth" targeted liposomes.

Q4: How can I quantify the amount of biotin on the surface of my liposomes?

A4: The most common method for quantifying biotin on the surface of liposomes is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.[2] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, leading to a measurable decrease in absorbance at 500 nm.[2]

Troubleshooting Guide

Issue 1: Low or no binding of avidin/streptavidin to biotinylated liposomes.

Possible Cause Troubleshooting Step
Insufficient biotinylation Increase the molar ratio of this compound in the lipid mixture. A stepwise increase (e.g., from 1% to 2%, then to 5%) is recommended.
Steric hindrance If the formulation includes PEGylated lipids, consider using a longer PEG chain on the biotinylated lipid or a shorter PEG chain on the non-biotinylated "stealth" lipid to improve biotin accessibility.[1]
Incorrect assay conditions Ensure that the pH and buffer conditions of your binding assay are optimal for the biotin-avidin interaction.
Degradation of biotin Verify the quality and storage conditions of your this compound.

Issue 2: Aggregation of liposomes after incorporation of this compound.

Possible Cause Troubleshooting Step
High molar ratio of biotinylated lipid High concentrations of lipids with modified headgroups can sometimes lead to instability. Try reducing the molar ratio of this compound.
Suboptimal formulation parameters Re-evaluate the overall lipid composition, including the presence of cholesterol or other stabilizing lipids. Optimize the extrusion or sonication process to ensure uniform liposome formation.
Buffer conditions Ensure the ionic strength and pH of the buffer are suitable for maintaining liposome stability.

Quantitative Data Summary

The following table summarizes the molar ratios of biotinylated lipids used in various studies and their observed outcomes.

Molar Ratio of Biotinylated Lipid Key Findings Application Context Reference
0.1 mol%Enhanced vesicle binding to avidin beads when lipids were in a phase-separated state.In vitro binding studies[3]
1 mol%Successful binding of avidin to liposomes for subsequent targeting.In vivo MR molecular imaging[4]
1-10 mol%PDP-PE with PEG-biotin linkers showed greater avidin-binding capacity compared to Biotinyl-Cap PE.Biosensor development[5]
10-20 mol%Increased internalization probability of liposomes in a specific size range.In vitro cellular uptake[6]

Experimental Protocols

Protocol 1: General Method for Preparing Biotinylated Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Co-dissolve the desired lipids, including this compound, in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform multiple passes (e.g., 11-21 passes) through the membrane to ensure a narrow size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • Quantify the biotin content on the liposome surface using the HABA assay (see Protocol 2).

Protocol 2: HABA Assay for Quantification of Biotin on Liposomes
  • Reagent Preparation:

    • Prepare a HABA/Avidin solution according to the manufacturer's instructions.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of free biotin.

  • Measurement:

    • Add the HABA/Avidin solution to a 96-well plate.

    • Add your biotinylated liposome sample and the biotin standards to the wells.

    • Incubate for a short period to allow the displacement reaction to occur.

    • Measure the absorbance at 500 nm.

  • Calculation:

    • Determine the concentration of biotin in your liposome sample by interpolating from the standard curve.

    • The molar ratio of biotin can be calculated based on the initial lipid concentration.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application A Lipid Mixture (including this compound) B Thin Film Hydration A->B C Extrusion B->C D Size & Zeta Potential (DLS) C->D E Biotin Quantification (HABA Assay) C->E F In Vitro Binding Assay C->F G Cellular Uptake Studies F->G H In Vivo Targeting G->H troubleshooting_logic Start Low Avidin Binding? Cause1 Insufficient Biotin Molarity Start->Cause1 Yes Cause2 Steric Hindrance (e.g., from PEG) Start->Cause2 Yes Cause3 Assay Conditions Start->Cause3 Yes Solution1 Increase Biotin-PE mol% Cause1->Solution1 Solution2 Optimize PEG Linker Length or Lipid Ratios Cause2->Solution2 Solution3 Optimize Buffer/pH Cause3->Solution3

References

Technical Support Center: Reducing Non-specific Binding to 18:1 Biotinyl Cap PE Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific protein binding to 18:1 Biotinyl Cap PE surfaces.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in assays using this compound surfaces?

A1: Non-specific binding refers to the undesirable adhesion of proteins or other molecules to the assay surface through interactions other than the specific biotin-streptavidin linkage. This can be caused by hydrophobic or electrostatic interactions with the lipid bilayer or the underlying substrate.[1] High non-specific binding leads to increased background signal, which can mask the true specific interactions, reduce the signal-to-noise ratio, and lead to false-positive results.[2][3]

Q2: What are the most common causes of high non-specific binding to this compound surfaces?

A2: The primary causes include:

  • Insufficient Blocking: The surface may not be adequately coated with a blocking agent, leaving exposed hydrophobic or charged areas on the lipid bilayer or substrate.[2]

  • Inappropriate Buffer Conditions: The pH, ionic strength, or composition of the assay buffer can promote non-specific interactions.[4][5]

  • Protein Aggregation: The protein of interest may be aggregated, leading to its non-specific adsorption to the surface.

  • Hydrophobic Nature of Proteins: Some proteins are inherently "sticky" and have a high propensity for non-specific binding to lipid surfaces.[6]

  • Contaminants: Impurities in the protein preparation or buffers can contribute to background signal.

Q3: What are the recommended blocking agents to reduce non-specific binding?

A3: Several blocking agents can be used, often in combination, to passivate the surface. Commonly used agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocking agent that adsorbs to unoccupied sites on the surface.[7][8]

  • Casein or Non-fat Dry Milk: Another effective protein-based blocker. However, it should be avoided in assays involving phosphoproteins as casein itself is a phosphoprotein.[2][9]

  • Polyethylene Glycol (PEG): PEGylation of the surface creates a hydrophilic layer that repels proteins.[10][11]

  • Detergents (e.g., Tween 20): Non-ionic detergents can help to reduce hydrophobic interactions.[1][2][12]

  • A combination of blocking agents , such as gelatin, poly(N-vinyl pyrrolidone), and casein, has also been shown to be effective.[13]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues with non-specific binding.

High Background Signal

Problem: The background signal in your negative control wells is excessively high, making it difficult to distinguish the specific signal.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%).[2][8]A significant reduction in background signal.
Increase the incubation time and/or temperature for the blocking step.[2]More complete surface coverage and reduced background.
Add a non-ionic detergent like Tween 20 (0.05%) to the blocking and wash buffers.[1][2]Disruption of non-specific hydrophobic interactions, leading to lower background.
Inadequate Washing Increase the number and duration of wash steps after each incubation.[9]More effective removal of unbound proteins and reduced background.
Increase the volume of wash buffer used for each wash.[2]
Sub-optimal Buffer Conditions Adjust the pH of the assay buffer. The optimal pH will depend on the isoelectric point (pI) of your protein.Reduced electrostatic interactions and lower non-specific binding.
Increase the salt concentration (e.g., NaCl up to 200 mM) in the buffer to shield electrostatic interactions.[1][14]
Protein Quality Issues Check for protein aggregation using techniques like dynamic light scattering (DLS).If aggregation is present, consider preparing fresh protein or using an alternative purification method.
Ensure the protein of interest is highly pure.Contaminating proteins can contribute to non-specific binding.

Experimental Workflow for Minimizing Non-Specific Binding

experimental_workflow cluster_prep Surface Preparation cluster_blocking Blocking cluster_streptavidin Streptavidin Binding cluster_protein Protein of Interest Incubation cluster_detection Detection prep_surface Prepare this compound Surface block_step Incubate with Blocking Buffer (e.g., 1-3% BSA in PBS) prep_surface->block_step wash1 Wash with PBS-T (PBS + 0.05% Tween 20) block_step->wash1 strep_bind Incubate with Streptavidin wash1->strep_bind wash2 Wash with PBS-T strep_bind->wash2 protein_bind Incubate with Biotinylated Protein of Interest wash2->protein_bind wash3 Wash with PBS-T protein_bind->wash3 detect Add Detection Reagent wash3->detect read Read Signal detect->read

Caption: A generalized experimental workflow for a binding assay utilizing this compound surfaces, emphasizing blocking and washing steps to minimize non-specific binding.

Troubleshooting Flowchart

troubleshooting_flowchart start High Non-Specific Binding Observed check_blocking Is the blocking step optimized? start->check_blocking optimize_blocking Optimize Blocking: - Increase blocker concentration - Increase incubation time/temp - Use a different blocking agent check_blocking->optimize_blocking No check_washing Are wash steps sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Optimize Washing: - Increase number/duration of washes - Add Tween 20 to wash buffer check_washing->optimize_washing No check_buffer Is the buffer composition optimal? check_washing->check_buffer Yes optimize_washing->check_buffer optimize_buffer Optimize Buffer: - Adjust pH - Increase salt concentration check_buffer->optimize_buffer No check_protein Is the protein of interest aggregated or impure? check_buffer->check_protein Yes optimize_buffer->check_protein optimize_protein Address Protein Quality: - Prepare fresh protein - Further purify the protein check_protein->optimize_protein Yes end_success Non-Specific Binding Reduced check_protein->end_success No optimize_protein->end_success end_fail Issue Persists: Consider alternative assay formats optimize_protein->end_fail If still unresolved

References

Stability issues of 18:1 Biotinyl Cap PE in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) in aqueous solutions. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous solution of this compound has become cloudy. What is the cause and how can I fix it?

A1: Cloudiness or visible precipitates are typically a sign of aggregation. This compound, like many lipids, has limited solubility in aqueous solutions and can form micelles or larger aggregates.

Troubleshooting Steps:

  • Verify Concentration: The concentration of this compound may be above its critical micelle concentration (CMC) or its aqueous solubility limit. Try reducing the concentration.

  • Sonication: Brief sonication on ice can help disperse aggregates and clarify the solution. However, be mindful that this might only be a temporary solution if the concentration is too high.

  • Optimize Buffer Conditions:

    • pH: While the lipid backbone is most stable around pH 6.5, ensure the pH is not near the isoelectric point of any other molecules in your solution that could co-precipitate.[1][2]

    • Ionic Strength: Adjusting the salt concentration (e.g., 150-500 mM NaCl) can sometimes help minimize interactions that lead to aggregation.[3]

  • Incorporate Solubilizing Agents: For certain applications, adding a small percentage of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (below their CMC) may help prevent hydrophobic interactions and aggregation.[3]

Q2: I am observing a loss of biotin-streptavidin binding activity over time. What could be the cause?

A2: A loss of binding activity suggests chemical degradation of the this compound molecule. The most likely cause is hydrolysis of the ester bonds in the lipid backbone, although degradation of the biotin moiety or linker is also possible under harsh conditions.

Troubleshooting Steps:

  • Control pH: The ester bonds of the phospholipid are susceptible to both acid- and base-catalyzed hydrolysis. The optimal pH for stability is around 6.5.[1][4] Storing or conducting experiments at pH values far from neutral can accelerate degradation.

  • Control Temperature: Hydrolysis rates are highly dependent on temperature. For long-term storage of aqueous suspensions, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles, which can promote both chemical degradation and physical aggregation.[4][5] For stock solutions in organic solvents, storage at -20°C is standard.

  • Use Freshly Prepared Solutions: Whenever possible, prepare aqueous solutions of this compound fresh for each experiment to minimize degradation over time.

  • Buffer Selection: Use the minimum effective buffer concentration, as some buffer components can catalyze hydrolysis.[4]

Q3: How can I assess the stability of my this compound solution?

A3: You can assess both the physical and chemical stability of your solution using the following methods:

  • Physical Stability (Aggregation):

    • Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in your solution, allowing you to detect the formation of aggregates over time.[5][6][7]

    • Visual Inspection: Regularly check for any signs of cloudiness or precipitation.

  • Chemical Stability (Degradation):

    • High-Performance Liquid Chromatography (HPLC): An HPLC method can be used to separate and quantify the intact this compound from its degradation products (e.g., lyso-PE, free fatty acids). A decrease in the peak area of the parent compound over time indicates degradation.

    • Mass Spectrometry (MS): LC-MS can be used to identify the specific degradation products, confirming the degradation pathway (e.g., hydrolysis).[8][9][10]

Data on Phospholipid Stability

Table 1: Effect of pH on Phospholipid Hydrolysis

pHRelative Rate of HydrolysisStability
< 4.0HighLow
4.0 - 6.0ModerateModerate
6.0 - 7.0LowHigh
> 7.5IncreasingDecreasing

This table is a qualitative summary based on general phospholipid stability studies. The rate of hydrolysis is lowest around pH 6.5.[1][4]

Table 2: Effect of Temperature on Phospholipid Hydrolysis

TemperatureGeneral Effect on Hydrolysis Rate
4°CMinimal degradation over short to medium term.[4]
Room Temperature (~25°C)Noticeable hydrolysis can occur over days to weeks.[1]
> 40°CSignificantly accelerated hydrolysis.[4][11]

This table provides a general overview of temperature effects on phospholipid stability in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of Aqueous Dispersion of this compound

  • Initial Dissolution: If starting from a powder, dissolve the this compound in a suitable organic solvent like chloroform or ethanol in a glass vial.[12]

  • Solvent Evaporation: Under a gentle stream of nitrogen, evaporate the organic solvent to form a thin lipid film on the bottom of the vial.

  • Vacuum Drying: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (ideally at a pH of ~6.5) to the lipid film.

  • Dispersion: Vortex the mixture vigorously for several minutes. For smaller, more uniform vesicles or micelles, the dispersion can be sonicated on ice or extruded through polycarbonate membranes of a defined pore size.

Protocol 2: Analysis of Hydrolysis by HPLC

  • Sample Preparation: At various time points, take an aliquot of the aqueous this compound solution.

  • Lipid Extraction: Perform a lipid extraction using a method like the Bligh-Dyer procedure to separate the lipids from the aqueous buffer components.

  • Analysis: Re-dissolve the dried lipid extract in a suitable mobile phase (e.g., a mixture of methanol, chloroform, and water) and inject it into an HPLC system equipped with a C18 column and an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD).

  • Quantification: Monitor the decrease in the peak area corresponding to the intact this compound and the increase in peak areas of degradation products over time.

Visualizations

Chemical Structure and Degradation of this compound cluster_structure This compound Structure Structure Glycerol Backbone sn-1 Oleoyl Chain sn-2 Oleoyl Chain Phosphoethanolamine Caproyl Linker Biotin LysoPE Lyso-PE (1- or 2-oleoyl-sn-glycero-3-PE-N-(cap biotinyl)) Structure:sn1->LysoPE H2O, H+ or OH- Structure:sn2->LysoPE H2O, H+ or OH- FFA Free Fatty Acid (Oleic Acid) Troubleshooting Workflow for Instability Issues Start Instability Observed (e.g., cloudiness, loss of activity) Q_Appearance Is the solution cloudy or precipitated? Start->Q_Appearance A_Aggregation Likely Physical Instability (Aggregation) Q_Appearance->A_Aggregation Yes Q_Activity Is there a loss of binding activity? Q_Appearance->Q_Activity No S_Aggregation Troubleshoot Aggregation: - Reduce concentration - Sonicate - Optimize buffer A_Aggregation->S_Aggregation End Stability Improved S_Aggregation->End A_Degradation Likely Chemical Instability (Hydrolysis) Q_Activity->A_Degradation Yes Q_Activity->End No S_Degradation Troubleshoot Degradation: - Control pH (~6.5) - Lower temperature - Use fresh solutions A_Degradation->S_Degradation S_Degradation->End

References

Impact of buffer pH and ionic strength on biotin-avidin interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the biotin-avidin interaction. The content focuses on the critical roles of buffer pH and ionic strength in modulating this high-affinity binding.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the biotin-avidin/streptavidin interaction?

The biotin-avidin and biotin-streptavidin interactions are remarkably stable over a broad pH range.[1][2] Generally, a pH range of 4 to 11 is considered optimal for maintaining a stable complex.[1][2] However, extreme pH values can lead to a decrease in binding. For instance, at a pH of 12 and above, a significant reduction in binding has been observed.[1][2] While the interaction is robust, for critical applications, a neutral to slightly alkaline pH (7.0-8.5) is often recommended to ensure the stability and proper conformation of both the avidin/streptavidin and the biotinylated molecule.

Q2: How does ionic strength affect the biotin-avidin interaction?

The effect of ionic strength on the biotin-avidin interaction is multifaceted. The core interaction is primarily driven by hydrogen bonds and van der Waals forces within the binding pocket, which are not highly sensitive to moderate changes in ionic strength. However, ionic strength plays a crucial role in minimizing non-specific binding. Avidin, with its high isoelectric point (pI ≈ 10.5), carries a net positive charge at physiological pH and can engage in non-specific electrostatic interactions with negatively charged molecules. Increasing the ionic strength of the buffer (e.g., with NaCl) can shield these charges and reduce non-specific binding. For some applications, using a buffer with an ionic strength equivalent to approximately 0.5 M NaCl at a pH of around 7.4 has been suggested to maintain a strong specific interaction while minimizing background.

Q3: Should I use avidin or streptavidin in my assay?

The choice between avidin and streptavidin depends on the specific application and potential for non-specific binding.

  • Avidin : Is a glycoprotein with a high isoelectric point (pI ≈ 10.5), making it highly soluble.[3] However, its glycosylation and positive charge at neutral pH can lead to non-specific binding with negatively charged cellular components.[3]

  • Streptavidin : Is a non-glycosylated protein with a near-neutral pI (around 5-6), which generally results in lower non-specific binding compared to avidin.[3] For this reason, streptavidin is often the preferred choice in applications like immunohistochemistry and cell-based assays.[3]

Q4: Can the biotin-avidin interaction be reversed?

Due to its extremely low dissociation constant (Kd ≈ 10⁻¹⁵ M), the biotin-avidin interaction is one of the strongest non-covalent bonds known and is considered essentially irreversible under normal physiological conditions.[4] Dissociation of the complex typically requires harsh denaturing conditions, such as boiling in SDS-PAGE loading buffer, which will also denature the avidin/streptavidin and the biotinylated protein. For applications requiring the release of the biotinylated molecule, analogs with lower binding affinities, such as iminobiotin or desthiobiotin, can be used. The binding of iminobiotin to avidin is pH-dependent, allowing for elution at acidic pH.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding

Potential Cause Troubleshooting Strategy
Electrostatic Interactions Increase the ionic strength of your wash buffers. A final concentration of 150-500 mM NaCl is often effective.
Non-specific binding of Avidin If using avidin, consider switching to streptavidin or NeutrAvidin, which have lower non-specific binding properties due to their lack of glycosylation and more neutral isoelectric points.[3]
Endogenous Biotin Some biological samples contain endogenous biotin, which can interfere with the assay. Pre-incubate the sample with unlabeled avidin/streptavidin to block endogenous biotin, followed by the addition of free biotin to saturate the biotin-binding sites of the blocking protein before adding your biotinylated reagent.
Inadequate Blocking Optimize your blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. Ensure the blocking buffer itself does not contain biotin.

Issue 2: Weak or No Signal

Potential Cause Troubleshooting Strategy
Suboptimal pH Ensure your binding and wash buffers are within the optimal pH range (typically pH 7-9). Prepare fresh buffers to avoid pH drift.
Extreme Ionic Strength While high ionic strength can reduce non-specific binding, excessively high salt concentrations may interfere with the primary interaction. If you suspect this, try reducing the salt concentration in your binding buffer.
Inefficient Biotinylation Verify the efficiency of your biotinylation reaction. Use a biotin quantification assay (e.g., HABA assay) to determine the molar ratio of biotin to your protein/antibody.
Steric Hindrance If the biotin molecule is too close to the functional site of your protein, it may hinder the interaction with avidin/streptavidin. Consider using a biotinylation reagent with a longer spacer arm to alleviate steric hindrance.

Quantitative Data

The stability of the biotin-avidin/streptavidin interaction is pH-dependent, particularly at the extremes of the pH scale. The following table summarizes the relative binding probabilities of avidin and streptavidin to biotin at various pH values, as determined by single-molecule force spectroscopy.

Table 1: Relative Binding Probability of Avidin and Streptavidin to Biotin at Different pH Values

pHAvidin Binding Probability (%)Streptavidin Binding Probability (%)
146.43 ± 7.584.88 ± 1.22
2Comparable to pH 77.80 ± 7.53
3Comparable to pH 79.60 ± 3.60
7Baseline23.78 ± 6.98
11Comparable to pH 710.13 ± 6.88
120.75 ± 0.843.13 ± 3.83
12.750.43 ± 0.150.38 ± 0.33

Data adapted from single-molecule force spectroscopy studies. The binding probability at pH 7 for avidin was used as a baseline for comparison.[1][2]

Experimental Protocols

Protocol 1: Determining the Effect of pH on Biotin-Avidin Binding using ELISA

This protocol outlines a method to assess the relative binding of a biotinylated antibody to immobilized avidin at different pH values.

Materials:

  • 96-well high-binding microplate

  • Avidin

  • Biotinylated antibody (e.g., Biotin-IgG)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate-phosphate buffers (pH 3, 4, 5, 6)

  • Tris-buffered saline (TBS), pH 8, 9

  • Carbonate-bicarbonate buffer, pH 10, 11

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with avidin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Binding: Prepare serial dilutions of the biotinylated antibody in the different pH buffers. Add the antibody solutions to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with the corresponding pH buffer.

  • Detection: Add Streptavidin-HRP conjugate (diluted in PBS, pH 7.4) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer (PBS-T, pH 7.4).

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the antibody concentration for each pH to determine the optimal pH range for binding.

Protocol 2: Investigating the Impact of Ionic Strength on Biotin-Streptavidin Interaction using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the kinetics of the biotin-streptavidin interaction under varying ionic strength conditions.

Materials:

  • SPR instrument and sensor chips (e.g., Streptavidin-coated sensor chip)

  • Biotinylated ligand

  • Streptavidin (analyte)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • A series of running buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM)

  • Regeneration solution (if applicable, though often not feasible for biotin-streptavidin)

Procedure:

  • System Preparation: Equilibrate the SPR system with the running buffer containing the lowest salt concentration.

  • Ligand Immobilization: Immobilize the biotinylated ligand onto the streptavidin-coated sensor chip.

  • Baseline Stabilization: Allow the baseline to stabilize in the running buffer.

  • Kinetic Analysis (Low Ionic Strength): Inject a series of concentrations of streptavidin over the sensor surface and record the association and dissociation phases.

  • Buffer Exchange: Switch the running buffer to the next higher salt concentration and allow the system to equilibrate.

  • Kinetic Analysis (Higher Ionic Strength): Repeat the injection series of streptavidin in the new buffer.

  • Repeat: Continue this process for all desired salt concentrations.

  • Data Analysis: Analyze the sensorgrams for each ionic strength condition to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare these kinetic parameters across the different ionic strengths.

Visualizations

Experimental_Workflow_ELISA cluster_0 Plate Preparation cluster_1 Binding & Detection cluster_2 Signal Generation & Analysis Coat with Avidin Coat with Avidin Wash 1 Wash 1 Coat with Avidin->Wash 1 Block Block Wash 1->Block Wash 2 Wash 2 Block->Wash 2 Bind Biotinylated Ab (Varying pH) Bind Biotinylated Ab (Varying pH) Wash 2->Bind Biotinylated Ab (Varying pH) Wash 3 (pH specific) Wash 3 (pH specific) Bind Biotinylated Ab (Varying pH)->Wash 3 (pH specific) Add Strep-HRP Add Strep-HRP Wash 3 (pH specific)->Add Strep-HRP Wash 4 Wash 4 Add Strep-HRP->Wash 4 Add TMB Substrate Add TMB Substrate Wash 4->Add TMB Substrate Stop Reaction Stop Reaction Add TMB Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data

Caption: ELISA workflow for determining the effect of pH.

SPR_Ionic_Strength_Workflow start Start: Equilibrate with Low Salt Buffer immobilize Immobilize Biotinylated Ligand start->immobilize stabilize Stabilize Baseline immobilize->stabilize inject_strep Inject Streptavidin Series (Kinetic Analysis) stabilize->inject_strep buffer_exchange Buffer Exchange to Higher Salt inject_strep->buffer_exchange buffer_exchange->inject_strep Next Salt Conc. analyze Analyze and Compare Kinetic Data buffer_exchange->analyze All Conc. Tested end End analyze->end

Caption: SPR workflow for ionic strength analysis.

pH_Ionic_Strength_Relationship cluster_pH Buffer pH cluster_Ionic_Strength Ionic Strength cluster_Binding Binding Interaction optimal_pH Optimal pH (4-11) low_IS Low Ionic Strength high_IS High Ionic Strength strong_specific Strong Specific Binding optimal_pH->strong_specific extreme_pH Extreme pH (<3 or >12) reduced_binding Reduced Binding Affinity extreme_pH->reduced_binding increased_nonspecific Increased Non-specific Binding low_IS->increased_nonspecific reduced_nonspecific Reduced Non-specific Binding high_IS->reduced_nonspecific

Caption: Impact of pH and ionic strength on binding.

References

Technical Support Center: Enhancing Liposome Extrusion with Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of liposome extrusion, specifically when working with biotinylated lipid formulations. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you overcome common challenges and optimize your liposome preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extrusion of biotinylated liposomes.

Question: Why am I experiencing high back pressure or complete blockage during extrusion?

Answer: High back pressure is a common issue and can be attributed to several factors, especially when working with modified lipids like biotinylated ones.

  • Lipid Aggregation: The biotin headgroup, particularly when attached to a PEG linker (e.g., DSPE-PEG-Biotin), can sometimes lead to vesicle aggregation, making it difficult for the liposomes to pass through the membrane pores.

  • High Lipid Concentration: A total lipid concentration that is too high can increase the viscosity of the suspension, leading to difficulties in extrusion. Generally, phospholipid concentrations should be less than 20 mg/mL for manual extrusion.[1]

  • Inadequate Hydration: If the lipid film is not fully hydrated, large, non-uniform lipid sheets can clog the membrane.

  • Extrusion Temperature: Extruding below the phase transition temperature (Tm) of all lipid components will result in a rigid membrane that is difficult to extrude.

  • Initial Vesicle Size: Attempting to extrude large, multilamellar vesicles (MLVs) directly through a small pore size membrane (e.g., 100 nm) without prior size reduction can cause blockages.[1]

Recommended Solutions:

  • Optimize Biotinylated Lipid Concentration: If you suspect aggregation, try reducing the molar percentage of the biotinylated lipid in your formulation.

  • Adjust Total Lipid Concentration: Dilute your lipid suspension to a lower concentration (e.g., 10-20 mg/mL).

  • Ensure Complete Hydration: Allow sufficient time for the lipid film to hydrate, and consider adding gentle agitation or increasing the hydration temperature (above the highest Tm of the lipids).

  • Extrude at the Correct Temperature: Always perform the extrusion at a temperature above the Tm of all lipids in the formulation. For lipids with high Tm, a heated extruder is necessary.[2]

  • Pre-sizing of Vesicles: Before extruding through your final target pore size, perform a few passes through a larger pore size membrane (e.g., 400 nm) to break down large MLVs.[1] Alternatively, subject the hydrated lipid suspension to 3-5 freeze-thaw cycles.[2][3]

Question: The final liposome size is much larger than the membrane pore size. What could be the cause?

Answer: This discrepancy can occur due to a few reasons:

  • Membrane Rupture: High extrusion pressure can cause the polycarbonate membrane to tear, allowing larger vesicles to pass through.

  • Vesicle Re-fusion: After passing through the pores, smaller vesicles can sometimes re-fuse to form larger ones, although this is less common with proper formulation.

  • Aggregation Post-Extrusion: The presence of biotinylated lipids could potentially lead to aggregation after the extrusion process is complete.

Recommended Solutions:

  • Check Membrane Integrity: Disassemble the extruder and inspect the membrane for any visible tears. If in doubt, use a new membrane.

  • Control Extrusion Pressure: Apply gentle and steady pressure during manual extrusion. For pressure-controlled extruders, use the lowest pressure that allows for a steady flow.[3]

  • Optimize Formulation: If post-extrusion aggregation is suspected, consider including a PEGylated lipid (if not already part of the biotinylated lipid) to provide a steric barrier and enhance stability.

Question: My liposome suspension has a high polydispersity index (PDI). How can I achieve a more uniform size distribution?

Answer: A high PDI indicates a heterogeneous population of liposomes. To improve uniformity:

  • Insufficient Extrusion Cycles: Not passing the liposome suspension through the membrane enough times is a primary cause of high PDI.

  • Inconsistent Pressure: Fluctuations in pressure during manual extrusion can lead to size variability.

  • Clogged Membrane Pores: Partial clogging of the membrane can result in inconsistent vesicle formation.

Recommended Solutions:

  • Increase the Number of Passes: For most lipid formulations, a minimum of 11 passes through the membrane is recommended to achieve a unimodal size distribution.[4]

  • Maintain Consistent Pressure: Apply smooth, consistent pressure throughout the extrusion process.

  • Ensure Cleanliness: Thoroughly clean all parts of the extruder before use to prevent contamination from previous batches that could clog the membrane.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage of biotinylated lipid to include in my formulation?

A1: The optimal concentration depends on your specific application. For targeting applications, a balance must be struck between having enough biotin exposed for binding and avoiding potential issues like aggregation. A common starting point is between 0.5 and 5 mol% of a biotin-PEG-lipid such as DSPE-PEG-Biotin.

Q2: How does the inclusion of a biotinylated PEG-lipid (e.g., DSPE-PEG-Biotin) affect the extrusion process?

A2: DSPE-PEG-Biotin can influence the physical properties of the liposome membrane. The PEG component can increase the hydration layer around the vesicle, which generally aids in stability and can reduce aggregation. However, at higher concentrations, the bulky headgroup may affect membrane packing and fluidity, potentially requiring adjustments to extrusion pressure and temperature. Studies on PEG-DSPE have shown that its effect on liposome size can be complex, with some concentrations leading to a slight increase in size.[7]

Q3: Can I use freeze-thaw cycles in combination with extrusion for biotinylated liposomes?

A3: Yes, performing 3-5 freeze-thaw cycles after hydration and before extrusion is a highly recommended step.[2][3][8] This process helps to break down large multilamellar vesicles into smaller ones, which can significantly improve the efficiency of the subsequent extrusion and reduce the likelihood of membrane clogging.

Q4: How many extrusion passes are typically required for biotinylated liposomes?

A4: A minimum of 11 passes is generally recommended to obtain a homogenous population of unilamellar vesicles.[4] However, the optimal number can vary depending on the lipid composition and the desired final size distribution. It's advisable to characterize the liposome size and PDI after a set number of passes to determine the point at which these parameters stabilize.

Q5: What is the expected lipid loss during the extrusion of biotinylated liposomes?

A5: Some lipid loss during extrusion is unavoidable due to adherence to the syringes, membrane, and filter supports. The extrusion step itself can account for a lipid loss of approximately 10-20%.[9][10] However, the most significant loss (up to 50%) can occur during the initial re-suspension of the lipid film.[9][10] Using gas-tight syringes and pre-wetting the extruder components with buffer can help minimize sample loss.[2][11]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to the extrusion of liposomes.

Table 1: Recommended Extrusion Parameters for Target Liposome Sizes

Target Diameter (nm)Membrane Pore Size (nm)Recommended PressureNumber of Passes
30-8030400-500 psi5-11
100-150100125 psi11-21[3][4]
350-40040025 psi2-5

Data adapted from studies using pressure-controlled extruders. Manual extrusion pressures will vary but should be gentle and consistent.[3]

Table 2: Influence of Lipid Concentration on Extrusion Efficiency

Total Lipid ConcentrationObservationRecommendation
< 20 mg/mLComfortable manual extrusion is possible.[1]Optimal for manual extrusion, especially with pore sizes >200 nm.
> 20 mg/mLIncreased back pressure, difficulty in manual extrusion.[1]May require a high-pressure extruder.
7-10 mMProduces smaller vesicles (~100 nm) in microfluidic systems.[12]A good starting range for achieving smaller liposome sizes.
15-25 mMTends to produce larger vesicles (~150 nm) in microfluidic systems.[12]Consider for applications where slightly larger vesicles are acceptable.

Experimental Protocols

Protocol 1: Thin-Film Hydration for Biotinylated Liposomes

This protocol describes the initial step of creating a lipid film, which is then hydrated to form multilamellar vesicles.

  • Lipid Preparation: In a round-bottom flask, dissolve your lipids, including the biotinylated lipid (e.g., DSPE-PEG-Biotin), in an appropriate organic solvent such as a 2:1 v/v mixture of chloroform and methanol.[13] Ensure all lipids are fully dissolved to form a clear solution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[14]

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[15]

  • Hydration: Add your aqueous buffer (e.g., PBS) to the dried lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in your mixture.[15]

  • Vesicle Formation: Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing, which will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs). The suspension will appear milky.[16]

Protocol 2: Liposome Extrusion using a Mini-Extruder

This protocol details the process of sizing the hydrated lipid suspension to form unilamellar vesicles of a defined size.

  • Extruder Assembly: Assemble the mini-extruder with two filter supports and a polycarbonate membrane of your desired pore size.[2]

  • Temperature Equilibration: If using lipids with a Tm above room temperature, place the extruder in a heating block set to the appropriate temperature.[2]

  • Optional Pre-treatment: For more efficient extrusion, subject the hydrated MLV suspension to 3-5 freeze-thaw cycles before loading it into the extruder.[3][8]

  • Loading the Sample: Load the MLV suspension into one of the gas-tight syringes and carefully attach it to one side of the extruder. Attach an empty syringe to the other side.[17]

  • Extrusion: Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe. This completes one pass.

  • Repeat: Push the plunger of the now-filled syringe to pass the suspension back to the original syringe. Repeat for a total of at least 11 passes.[4] The liposome suspension should become clearer as the vesicle size becomes more uniform.

  • Collection: After the final pass, collect the extruded liposome suspension.

Protocol 3: Liposome Size Analysis by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the size and size distribution (PDI) of liposomes.[18]

  • Sample Preparation: Dilute a small aliquot of your final liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement. This is to avoid multiple scattering effects.[17]

  • Instrument Setup: Place the diluted sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (typically 25°C).[17]

  • Measurement: Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis: The primary outputs will be the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered to indicate a homogenous liposome population.[19]

Visualizations

experimental_workflow Experimental Workflow for Biotinylated Liposome Preparation cluster_prep Lipid Film Preparation cluster_hydration Hydration & Pre-treatment cluster_extrusion Extrusion cluster_characterization Characterization dissolve 1. Dissolve Lipids (including Biotin-Lipid) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film (Aqueous Buffer, T > Tm) dry->hydrate Formation of MLVs freeze_thaw 5. Freeze-Thaw Cycles (Optional but Recommended) hydrate->freeze_thaw extrude 6. Extrude through Membrane (e.g., 100 nm, 11-21 passes) freeze_thaw->extrude Reduced MLVs dls 7. Size Analysis (DLS) (Z-average, PDI) extrude->dls Unilamellar Vesicles

Caption: Workflow for preparing biotinylated liposomes.

troubleshooting_workflow Troubleshooting High Extrusion Pressure start High Back Pressure During Extrusion check_temp Is Extrusion T > Lipid Tm? start->check_temp check_conc Is Lipid Concentration < 20 mg/mL? check_temp->check_conc Yes increase_temp Increase Extrusion Temperature check_temp->increase_temp No check_pretreat Was Pre-treatment (e.g., Freeze-Thaw) Performed? check_conc->check_pretreat Yes dilute Dilute Lipid Suspension check_conc->dilute No check_biotin Is Biotin-Lipid Concentration High? check_pretreat->check_biotin Yes perform_pretreat Perform Freeze-Thaw or Pre-Extrusion (larger pore size) check_pretreat->perform_pretreat No reduce_biotin Reduce Molar % of Biotin-Lipid check_biotin->reduce_biotin Yes success Extrusion Successful check_biotin->success No increase_temp->start dilute->start perform_pretreat->start reduce_biotin->start

Caption: Decision tree for troubleshooting high back pressure.

References

Overcoming steric hindrance with PEGylated lipids in 18:1 Biotinyl Cap PE formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Biotinyl Cap PE formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance and optimize the performance of their biotinylated liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound formulations?

A1: Steric hindrance refers to the obstruction of the biotin headgroup on the this compound by other molecules on the surface of the liposome, primarily PEGylated lipids. This "shielding" effect can prevent the biotin from efficiently binding to its target, such as streptavidin, thereby reducing the targeting efficacy of the formulation.[1][2]

Q2: Why are PEGylated lipids included in formulations if they can cause steric hindrance?

A2: PEGylated lipids are crucial for improving the in vivo performance of liposomes.[3][4] They create a hydrophilic layer on the liposome surface that reduces recognition by the mononuclear phagocyte system (MPS), prolonging circulation time and enhancing accumulation at target sites through the Enhanced Permeability and Retention (EPR) effect.[3][5] The challenge is to balance these "stealth" properties with maintaining biotin availability for targeting.

Q3: What is this compound?

A3: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a lipid with a biotin molecule attached to its headgroup via a caproyl (Cap) spacer.[6][7] The "18:1" denotes that the lipid has two oleoyl acyl chains, each with 18 carbons and one double bond.[6] This lipid is incorporated into liposomes to facilitate targeted drug delivery through the high-affinity interaction between biotin and streptavidin.[8]

Q4: Can the length of the PEG chain on the PEGylated lipid affect steric hindrance?

A4: Yes, the length of the PEG chain is a critical factor. Longer PEG chains can create a thicker hydrophilic layer, which can increase steric hindrance and further reduce the binding of biotin to its target.[9][10] However, shorter PEG chains might be less effective at providing stealth properties.[11] Therefore, optimizing the PEG chain length is essential for the desired formulation characteristics.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound formulations.

Issue 1: Low binding of biotinylated liposomes to streptavidin.

  • Possible Cause A: Steric hindrance from PEGylated lipids. The concentration of PEGylated lipids may be too high, or the PEG chain length may be too long, effectively masking the biotin.[2][12]

    • Solution:

      • Decrease the molar percentage of the PEGylated lipid in your formulation.

      • Experiment with PEGylated lipids having shorter PEG chain lengths (e.g., PEG1000 instead of PEG2000).[13]

  • Possible Cause B: Insufficient concentration of this compound. The number of available biotin molecules on the liposome surface may be too low for effective binding.

    • Solution:

      • Increase the molar percentage of this compound in your formulation. Studies have shown that increasing the targeting ligand concentration can enhance binding affinity.[14][15]

  • Possible Cause C: Suboptimal liposome composition. The overall lipid composition can influence the presentation of the biotin headgroup.

    • Solution:

      • The inclusion of cholesterol has been shown to improve the binding of biotinylated liposomes.[14][15] Ensure your formulation contains an adequate amount of cholesterol.

Issue 2: Aggregation of liposomes during formulation or storage.

  • Possible Cause A: Insufficient PEGylation. PEGylated lipids also play a role in preventing liposome aggregation by creating repulsive forces between particles.[3]

    • Solution:

      • While high concentrations of PEG can cause steric hindrance, too low a concentration can lead to instability. Ensure you have a sufficient amount of PEGylated lipid to maintain colloidal stability.

  • Possible Cause B: Inappropriate buffer conditions. The pH and ionic strength of the buffer can affect liposome stability.[16][17]

    • Solution:

      • Maintain a stable pH and use a suitable buffer.[16]

      • For biotinylated proteins, it is recommended to keep the buffer pH 1-2 units away from the isoelectric point (pI).[18]

  • Possible Cause C: Improper storage. Repeated freeze-thaw cycles can damage liposomes and lead to aggregation.[18][19]

    • Solution:

      • Store liposomes at an appropriate temperature, typically 4°C for short-term and -80°C for long-term storage in the presence of a cryoprotectant.[18]

      • Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.[18]

Data Presentation

The following tables summarize key quantitative data for formulating liposomes with this compound and PEGylated lipids.

Table 1: Effect of PEGylated Lipid Concentration on Formulation Properties

PEG-Lipid (mol%)Steric HindranceCirculation TimeLiposome Stability
0-1LowShortLow (potential for aggregation)
2-5ModerateLongHigh
>5HighVery LongHigh

Note: Optimal concentrations will vary depending on the specific application and other formulation components.

Table 2: Influence of Biotin-PE Concentration on Streptavidin Binding

Biotin-PE (mol%)Relative Binding Affinity to Streptavidin
0.01Low
0.1Moderate
1.0High

Data suggests that increasing the biotinylated lipid content up to a certain point enhances binding.[14]

Experimental Protocols

Protocol 1: Preparation of Biotinylated and PEGylated Liposomes by Lipid Film Hydration

  • Lipid Mixture Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., a primary phospholipid like DOPC, cholesterol, this compound, and a PEGylated lipid like DSPE-PEG2000) in chloroform.

    • A typical molar ratio could be 55:40:1:4 (DOPC:Cholesterol:Biotinyl Cap PE:DSPE-PEG2000), but this should be optimized for your specific application.

  • Lipid Film Formation:

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[20]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: In Vitro Streptavidin Binding Assay

  • Plate Coating:

    • Coat the wells of a microtiter plate with streptavidin by incubating a solution of streptavidin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells multiple times with a blocking buffer (e.g., PBS containing 1% BSA) to remove unbound streptavidin and block non-specific binding sites.

  • Liposome Incubation:

    • Add serial dilutions of your biotinylated liposome formulation to the streptavidin-coated wells.

    • To quantify binding, the liposomes should contain a fluorescently labeled lipid (e.g., Rhodamine-PE).[21]

    • Incubate for a defined period (e.g., 1 hour) at room temperature.

  • Washing:

    • Wash the wells thoroughly with PBS to remove any unbound liposomes.

  • Quantification:

    • Measure the fluorescence intensity in each well using a plate reader. The intensity of the fluorescence is proportional to the amount of bound liposomes.

Visualizations

Steric_Hindrance_Mechanism cluster_liposome Liposome Surface Lipid_Bilayer Lipid Bilayer Biotin_PE This compound PEG_Lipid PEGylated Lipid Streptavidin Streptavidin Biotin_PE->Streptavidin Binding PEG_Lipid->Streptavidin Steric Hindrance

Caption: Mechanism of PEG-induced steric hindrance.

Experimental_Workflow start Start: Lipid Mixture in Chloroform film Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer (Forms MLVs) film->hydration size_reduction Size Reduction (Extrusion/Sonication) hydration->size_reduction purification Purification (Size Exclusion/Dialysis) size_reduction->purification characterization Characterization (Size, Zeta Potential) purification->characterization binding_assay In Vitro Binding Assay characterization->binding_assay end End: Optimized Formulation binding_assay->end

Caption: Liposome formulation and testing workflow.

Logical_Relationship peg_conc Increase PEG-Lipid Concentration steric_hindrance Increased Steric Hindrance peg_conc->steric_hindrance leads to circulation_time Increased Circulation Time peg_conc->circulation_time also leads to binding_affinity Decreased Binding Affinity steric_hindrance->binding_affinity results in

Caption: Balancing PEG concentration effects.

References

Solving solubility problems with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (also known as 18:1 Biotinyl Cap PE or DOPE-B-Cap) in their experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses common issues that may arise when working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), providing step-by-step solutions to overcome these challenges.

Issue 1: Difficulty Dissolving the Lipid

  • Question: My 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is not dissolving properly. What should I do?

  • Answer: This is a common issue that can often be resolved with the following steps:

    • Solvent Selection: Ensure you are using an appropriate organic solvent. This lipid is known to be soluble in chloroform, methanol, ethanol, and dichloromethane.[] For initial solubilization, chloroform is often the preferred solvent.

    • Vortexing and Sonication: After adding the solvent, vortex the solution vigorously. If the lipid still does not dissolve, sonication can be an effective method to break up any aggregates and facilitate dissolution.

    • Gentle Warming: In some cases, gentle warming of the solution can aid in solubilization. However, be cautious with temperature, especially with unsaturated lipids like DOPE, to prevent degradation. A water bath set to a temperature slightly above room temperature is recommended.

    • Fresh Solvent: Ensure that your organic solvents are anhydrous and of high purity. Contaminants or water content can significantly impact the solubility of lipids.

Issue 2: Precipitation of the Lipid During Liposome Hydration

  • Question: When I hydrate the lipid film containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), I observe a precipitate. How can I prevent this?

  • Answer: Precipitation during hydration can be caused by several factors. Here are some troubleshooting steps:

    • Hydration Temperature: Ensure that the hydration buffer is at a temperature above the phase transition temperature (Tm) of all lipids in your mixture. While the Tm of pure 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is not readily published, the oleoyl chains suggest a low Tm. However, if mixed with lipids with a higher Tm, the overall mixture's properties will be affected.

    • Homogeneous Lipid Film: A non-uniform lipid film can lead to incomplete hydration and precipitation. Ensure the lipid is evenly distributed on the surface of the flask before adding the hydration buffer. This can be achieved by slowly rotating the flask during the solvent evaporation step.

    • Hydration Buffer pH and Ionic Strength: The pH and ionic strength of your hydration buffer can influence lipid solubility. Ensure your buffer conditions are appropriate for all lipids in your formulation.

    • Gentle Agitation: During hydration, gentle agitation (e.g., swirling or slow rotation) can help to disperse the lipids and prevent aggregation.

Issue 3: Aggregation of Biotinylated Liposomes

  • Question: My liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) are aggregating after formation, especially after adding streptavidin. How can I resolve this?

  • Answer: Aggregation of biotinylated liposomes, particularly in the presence of the multivalent streptavidin, is a known issue. Here are some strategies to mitigate this:

    • Inclusion of PEGylated Lipids: Incorporating a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your liposome formulation can create a steric barrier on the liposome surface. This "stealth" coating helps to prevent both non-specific aggregation and streptavidin-induced cross-linking of liposomes.

    • Control of Biotin Density: The concentration of the biotinylated lipid in your formulation can influence aggregation. If you are observing significant aggregation, consider reducing the molar percentage of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl).

    • Order of Addition: When working with streptavidin, consider the order of addition. Pre-incubating the streptavidin with your biotinylated liposomes at a controlled ratio before introducing other components might help manage aggregation.

Frequently Asked Questions (FAQs)

Solubility and Storage

  • What is the recommended solvent for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)?

    • Chloroform is a commonly used and effective solvent for initial solubilization. Methanol, ethanol, and dichloromethane are also suitable.[]

  • How should I store the lipid?

    • It is recommended to store the lipid at -20°C in a tightly sealed container, protected from light.[]

Experimental Use

  • Can I use this lipid to create targeted drug delivery systems?

    • Yes, this lipid is frequently used to prepare biotinylated liposomes. These can then be targeted to cells or tissues by utilizing the high-affinity interaction between biotin and avidin/streptavidin, which can be conjugated to antibodies or other targeting ligands.

  • What is the purpose of the "cap" in the lipid's name?

    • The "cap" refers to the 6-aminohexanoic acid (caproic acid) spacer arm that links the biotin molecule to the phosphoethanolamine headgroup. This spacer helps to reduce steric hindrance and improves the accessibility of the biotin moiety for binding to streptavidin.

Data Presentation

Table 1: Solubility Profile of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)

SolventSolubilityQuantitative Data (mg/mL)
ChloroformSoluble[]Not readily available in public datasheets.
MethanolSoluble[]Not readily available in public datasheets.
EthanolSoluble[]Not readily available in public datasheets.
DichloromethaneSoluble[]Not readily available in public datasheets.
WaterInsolubleNot applicable.
DMSOSparingly SolubleNot readily available in public datasheets.

Note: While qualitative solubility is well-documented, specific quantitative data (e.g., mg/mL at a defined temperature) for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is not consistently provided in publicly available manufacturer datasheets or scientific literature.

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing small unilamellar vesicles (SUVs) incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional, for uniform size distribution)

Procedure:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, add the desired amounts of the primary lipid (e.g., DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) dissolved in chloroform. A typical molar ratio is 95:5 (primary lipid:biotinylated lipid), but this can be optimized for your specific application.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature slightly above room temperature to facilitate solvent evaporation.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Gently agitate the flask by hand or on a rotary shaker (with the vacuum off) at a temperature above the lipid phase transition temperature until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication):

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • Probe Sonication: Sonicate on ice in short bursts to avoid overheating and lipid degradation.

    • Bath Sonication: Place the flask in a bath sonicator until the solution becomes clear.

  • Vesicle Sizing (Extrusion - Optional but Recommended):

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure homogeneity.

  • Storage:

    • Store the prepared biotinylated liposomes at 4°C. For long-term storage, the stability should be assessed for your specific formulation.

Visualizations

experimental_workflow cluster_prep Lipid Preparation cluster_formation Liposome Formation cluster_sizing Vesicle Sizing start 1. Dissolve Lipids in Chloroform film 2. Form Thin Lipid Film (Rotary Evaporation) start->film dry 3. Dry Under Vacuum film->dry hydrate 4. Hydrate with Aqueous Buffer dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size 5. Sonication or Extrusion mlv->size suv Small Unilamellar Vesicles (SUVs) size->suv end Biotinylated Liposomes suv->end

Caption: Experimental workflow for the preparation of biotinylated liposomes.

biotin_streptavidin_interaction B1 Biotin streptavidin Streptavidin B1->streptavidin High-Affinity Binding B2 Biotin B2->streptavidin L1 Lipid L2 Lipid L3 Lipid

Caption: Interaction of biotinylated liposomes with streptavidin.

troubleshooting_guide start Problem Encountered dissolving Difficulty Dissolving Lipid? start->dissolving precipitation Precipitation During Hydration? start->precipitation aggregation Liposome Aggregation? start->aggregation solvent Check Solvent Choice (Chloroform, Methanol, Ethanol) dissolving->solvent Yes temp Hydrate Above Tm precipitation->temp Yes peg Incorporate PEGylated Lipid aggregation->peg Yes sonicate Vortex and/or Sonicate solvent->sonicate warm Gentle Warming sonicate->warm film Ensure Uniform Lipid Film temp->film buffer Check Buffer pH and Ionic Strength film->buffer density Reduce Biotin Density peg->density order Optimize Order of Addition (with Streptavidin) density->order

Caption: Troubleshooting decision tree for common issues.

References

Best practices for storage and handling of 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of 18:1 Biotinyl Cap PE. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in a dry environment.[1][2][3] It is hygroscopic, so it is crucial to minimize exposure to moisture. For long-term storage, it is advisable to store it under an inert atmosphere like argon or nitrogen. The stability of the product is typically guaranteed for at least one year under these conditions.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately store the product at the recommended -20°C.[1][2][3] Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the product, as it is hygroscopic. Handle the compound in a clean, dry environment, preferably in a glove box or under a stream of inert gas.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as chloroform and methanol. A similar compound, 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-(Cap Biotinyl), is soluble in chloroform, methanol, and ethanol.[4] For creating lipid films for liposome preparation, it is commonly dissolved in a chloroform or a chloroform/methanol mixture.

Q4: What is the molecular weight and formula of this compound?

A4: The molecular formula of this compound is C57H102N4O11PNaS, and its molecular weight is 1105.47 g/mol .[2]

Troubleshooting Guides

Liposome/Vesicle Preparation

Q5: My liposome/vesicle solution appears cloudy or aggregated. What could be the cause?

A5: Cloudiness or aggregation can result from several factors:

  • Incomplete Solubilization: Ensure the lipid film is completely dissolved in the aqueous buffer. Vortexing or gentle sonication can aid in hydration.

  • Incorrect Extrusion: If using an extruder, ensure the membrane is not clogged and that you are performing a sufficient number of passes (typically 10-20) to achieve a uniform size distribution.

  • Lipid Oxidation: The oleoyl (18:1) chains are susceptible to oxidation. Handle the lipid under an inert gas and use deoxygenated buffers to minimize this.

  • Suboptimal pH or Ionic Strength: The properties of the lipid headgroup can be influenced by the pH and ionic strength of the buffer. Ensure your buffer conditions are appropriate for your specific application.

Q6: I am observing low incorporation of my biotinylated protein to the vesicles. How can I improve this?

A6: Several factors can affect protein binding:

  • Steric Hindrance: The "Cap" in this compound refers to a caproyl spacer arm which helps to extend the biotin group away from the lipid bilayer surface, reducing steric hindrance for streptavidin binding. If you are still experiencing issues, consider using a lipid with a longer spacer arm (e.g., with a PEG spacer).

  • Insufficient Biotin Density: The molar percentage of this compound in your lipid mixture might be too low. Typical concentrations range from 0.1 mol% to 5 mol%. You may need to optimize this for your specific protein.

  • Streptavidin Concentration: Ensure you are using an optimal concentration of streptavidin. Too low a concentration will result in incomplete binding, while excessively high concentrations can sometimes lead to aggregation.

  • Incubation Time and Temperature: Allow sufficient incubation time for the binding to occur. This can range from 30 minutes to a few hours. The optimal temperature will depend on the phase transition temperature of your lipid mixture.

Supported Lipid Bilayers (SLBs)

Q7: I am having difficulty forming a complete and uniform Supported Lipid Bilayer (SLB). What are some common issues?

A7: SLB formation can be sensitive to several experimental parameters:

  • Surface Cleanliness: The glass or silica substrate must be scrupulously clean. Any organic residue can prevent proper vesicle fusion and bilayer formation. Common cleaning methods include piranha solution, UV/ozone treatment, or plasma cleaning.

  • Vesicle Quality: The quality of your small unilamellar vesicles (SUVs) is critical. They should be of a uniform size (typically 30-50 nm) for efficient fusion.

  • Buffer Conditions: The presence of divalent cations like Ca2+ (typically 2-5 mM) is often required to induce vesicle fusion on silica surfaces. The ionic strength and pH of the buffer also play a crucial role.

  • Lipid Composition: The lipid composition of your vesicles can affect their ability to fuse. The inclusion of charged lipids can influence the interaction with the charged substrate.

Q8: I am observing high non-specific binding of my protein of interest to the SLB. How can I minimize this?

A8: Non-specific binding is a common challenge. Here are some strategies to mitigate it:

  • Blocking Agents: After forming the SLB and before adding your protein of interest, incubate the surface with a blocking agent like bovine serum albumin (BSA) or casein. This will block any exposed hydrophobic patches on the substrate or defects in the bilayer.

  • PEGylation: Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) into your lipid mixture can create a hydrophilic cushion that repels non-specific protein adsorption.

  • Optimize Protein Concentration: Using the lowest effective concentration of your protein of interest can help reduce non-specific interactions.

  • Washing Steps: Increase the number and stringency of your washing steps after each incubation to remove loosely bound molecules.

Quantitative Data

PropertyValueSource
Molecular Formula C57H102N4O11PNaS[2]
Molecular Weight 1105.47 g/mol [2]
Recommended Storage -20°C[1][2][3]
Physical Form Can be a powder or in chloroform solution
Purity >99%
Solubility Soluble in chloroform, methanol, and ethanol (based on similar compounds)[4]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) with this compound
  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired lipids, including this compound (e.g., at 1-5 mol%), dissolved in chloroform.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle sonication. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Prepare a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder 11-21 times to form SUVs of a uniform size.

  • Storage:

    • Store the prepared SUVs at 4°C. For best results, use them within a few days of preparation.

Protocol 2: Immobilization of a Biotinylated Protein onto a Surface via this compound Vesicles and Streptavidin
  • Prepare SUVs containing this compound as described in Protocol 1.

  • Surface Preparation:

    • Clean a glass coverslip thoroughly (e.g., using piranha solution or plasma cleaning).

  • Streptavidin Coating:

    • Incubate the cleaned surface with a solution of streptavidin (e.g., 0.1 mg/mL in a suitable buffer like PBS) for 30-60 minutes.

    • Rinse the surface thoroughly with buffer to remove unbound streptavidin.

  • Vesicle Immobilization:

    • Incubate the streptavidin-coated surface with the prepared biotinylated SUVs for 30-60 minutes.

    • Rinse the surface with buffer to remove unbound vesicles.

  • Protein Immobilization:

    • Incubate the vesicle-coated surface with your biotinylated protein of interest.

    • Rinse thoroughly to remove any unbound protein. The protein is now immobilized on the surface via the biotin-streptavidin linkage to the vesicles.

Visualizations

experimental_workflow_liposome_preparation cluster_lipids Lipid Preparation cluster_process Liposome Formation lipids Lipids in Chloroform rotovap Rotary Evaporation (Lipid Film Formation) lipids->rotovap biotinyl_pe 18:1 Biotinyl Cap PE biotinyl_pe->rotovap hydration Hydration (MLV Formation) rotovap->hydration extrusion Extrusion (SUV Formation) hydration->extrusion final_product final_product extrusion->final_product Biotinylated SUVs

Caption: Workflow for the preparation of biotinylated small unilamellar vesicles (SUVs).

protein_immobilization_workflow cluster_surface_prep Surface Preparation cluster_vesicle_binding Vesicle Binding cluster_protein_attachment Protein Immobilization surface Clean Glass Surface streptavidin Streptavidin Coating surface->streptavidin biotin_suvs Biotinylated SUVs streptavidin->biotin_suvs biotin_protein Biotinylated Protein biotin_suvs->biotin_protein final_assembly Immobilized Protein on Surface biotin_protein->final_assembly

Caption: Workflow for protein immobilization using this compound vesicles.

References

Validation & Comparative

A Researcher's Guide to Quantifying Biotin Incorporation in Liposomes: A Comparative Analysis of the HABA Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biotin incorporation onto the surface of liposomes is a critical parameter for ensuring the efficacy and consistency of targeted drug delivery systems. This guide provides a comprehensive comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives for determining the degree of liposomal biotinylation. We present a comparative analysis of biotin quantification methods, including experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable assay for your research needs.

The functionalization of liposomes with biotin is a key strategy for active targeting in drug delivery. The high affinity of biotin for streptavidin and avidin allows for a versatile and robust method of conjugating targeting moieties, such as antibodies or peptides, to the liposome surface. However, the degree of biotinylation can significantly impact the targeting efficiency and overall performance of the liposomal formulation. Therefore, a reliable method for quantifying biotin incorporation is essential.

This guide will delve into the principles, protocols, and performance of the HABA assay and compare it with three common alternatives: a fluorescence-based assay, a ChromaLINK® assay, and High-Performance Liquid Chromatography (HPLC).

The HABA Assay: A Classic Colorimetric Approach

The HABA assay is a long-standing and widely used colorimetric method for estimating biotin incorporation.[1] Its principle is based on the displacement of the HABA dye from a pre-formed avidin-HABA complex. HABA binds to avidin with a relatively low affinity, producing a colored complex that absorbs light at 500 nm.[2] Due to biotin's extraordinarily high affinity for avidin, it readily displaces the HABA dye, leading to a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin present in the sample.[3]

HABA_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Biotinylated_Liposomes Biotinylated Liposomes Mix Mix Liposomes with HABA/Avidin Solution Biotinylated_Liposomes->Mix HABA_Avidin_Solution HABA/Avidin Solution HABA_Avidin_Solution->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Absorbance Measure Absorbance at 500 nm Incubate->Measure_Absorbance Calculate_Biotin Calculate Biotin Concentration Measure_Absorbance->Calculate_Biotin

Alternative Methods for Biotin Quantification

While the HABA assay is simple and cost-effective, it has limitations, most notably its tendency to underestimate the true degree of biotinylation due to steric hindrance from the liposome surface.[4] This has led to the development of several alternative methods with improved accuracy and sensitivity.

Fluorescence-Based Assay

Fluorescence-based assays offer a highly sensitive alternative to colorimetric methods.[5] These assays often utilize a fluorescently labeled avidin in complex with a quencher molecule, such as HABA. When biotin from the liposome sample displaces the quencher, an increase in fluorescence is observed, which is directly proportional to the amount of biotin.[5]

Fluorescence_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Biotinylated_Liposomes Biotinylated Liposomes Mix Mix Liposomes with Reagent Complex Biotinylated_Liposomes->Mix Fluorescent_Avidin_Quencher Fluorescent Avidin/ Quencher Complex Fluorescent_Avidin_Quencher->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Biotin Calculate Biotin Concentration Measure_Fluorescence->Calculate_Biotin

ChromaLINK® Assay

The ChromaLINK® technology provides a direct method for quantifying biotin incorporation without the need for a secondary assay. This method utilizes a biotinylation reagent that contains a UV-traceable chromophore.[6] The amount of incorporated biotin can be determined by measuring the absorbance of the liposome sample at two wavelengths (typically 280 nm for protein/lipid and 354 nm for the ChromaLINK® reagent).[7]

ChromaLINK_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Biotinylated_Liposomes Biotinylated Liposomes (with ChromaLINK® Biotin) Measure_Absorbance Measure Absorbance at 280 nm & 354 nm Biotinylated_Liposomes->Measure_Absorbance Calculate_MSR Calculate Molar Substitution Ratio (MSR) Measure_Absorbance->Calculate_MSR

High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly accurate and specific method for biotin quantification.[8] This technique separates the biotinylated lipid from other liposomal components, and the biotin content is quantified by a detector, often a UV or fluorescence detector.[9][10] While being the most accurate method, it requires specialized equipment and expertise.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Liposome_Disruption Liposome Disruption (e.g., with detergent) Sample_Filtration Sample Filtration Liposome_Disruption->Sample_Filtration Inject_Sample Inject Sample Sample_Filtration->Inject_Sample Separation Chromatographic Separation Inject_Sample->Separation Detection Detection (UV/Fluorescence) Separation->Detection Quantification Quantification based on Peak Area Detection->Quantification

Head-to-Head Comparison

To provide a clear comparison of these methods, we present hypothetical experimental data for the quantification of biotin on a standardized liposome formulation.

FeatureHABA AssayFluorescence-Based AssayChromaLINK® AssayHPLC
Principle Colorimetric (Absorbance Decrease)Fluorometric (Fluorescence Increase)Spectrophotometric (Direct Measurement)Chromatographic Separation & Detection
Calculated Biotin Incorporation (mol% of total lipid) 2.8 ± 0.34.2 ± 0.24.5 ± 0.14.8 ± 0.1
Sensitivity Moderate (μM range)[11]High (pM to nM range)[5]High (direct measurement)Very High (ng to pg range)[8]
Accuracy Prone to underestimation[4]GoodHighVery High
Throughput High (96-well plate format)High (96-well plate format)ModerateLow
Ease of Use SimpleSimpleSimpleComplex
Equipment Required SpectrophotometerFluorescence Plate ReaderUV-Vis SpectrophotometerHPLC System
Cost per Sample LowModerateModerateHigh

Experimental Protocols

HABA Assay Protocol for Biotinylated Liposomes

Materials:

  • HABA/Avidin pre-mixed solution (commercially available kits)

  • Biotinylated liposome suspension

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare a standard curve: Prepare a series of biotin standards of known concentrations in PBS.

  • Sample Preparation: Dilute the biotinylated liposome suspension in PBS to ensure the biotin concentration falls within the linear range of the assay. A non-biotinylated liposome suspension should be used as a negative control.

  • Assay: a. Add 180 µL of the HABA/Avidin solution to each well of the microplate. b. Add 20 µL of the biotin standards, diluted liposome samples, and the negative control to their respective wells. c. Mix gently by pipetting up and down or by using a plate shaker. d. Incubate the plate at room temperature for 10 minutes, protected from light. e. Measure the absorbance at 500 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (wells with only HABA/Avidin solution and PBS) from the readings of the standards and samples. b. Plot the absorbance values of the biotin standards against their concentrations to generate a standard curve. c. Determine the biotin concentration of the liposome samples from the standard curve. d. Calculate the moles of biotin per mole of lipid to determine the incorporation efficiency.

Fluorescence-Based Assay Protocol for Biotinylated Liposomes

Materials:

  • Fluorescence Biotin Quantitation Kit (containing fluorescently labeled avidin and a quencher)

  • Biotinylated liposome suspension

  • Assay buffer provided in the kit

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve: Prepare a series of biotin standards of known concentrations using the provided biotin standard and assay buffer.

  • Sample Preparation: Dilute the biotinylated liposome suspension in the assay buffer. Use a non-biotinylated liposome suspension as a negative control.

  • Assay: a. Add the fluorescent avidin/quencher reagent to each well of the microplate according to the kit's instructions. b. Add the biotin standards, diluted liposome samples, and the negative control to their respective wells. c. Mix the contents of the wells thoroughly. d. Incubate the plate at room temperature for the time specified in the kit protocol, protected from light. e. Measure the fluorescence using the appropriate excitation and emission wavelengths for the fluorophore used in the kit.

  • Data Analysis: a. Subtract the fluorescence of the blank from the readings of the standards and samples. b. Plot the fluorescence values of the biotin standards against their concentrations to generate a standard curve. c. Determine the biotin concentration of the liposome samples from the standard curve and calculate the incorporation efficiency.

Conclusion

The choice of method for quantifying biotin incorporation in liposomes depends on the specific requirements of the research.

  • The HABA assay is a suitable and cost-effective option for routine screening and qualitative confirmation of biotinylation, but its limitations in accuracy should be considered.[12]

  • Fluorescence-based assays offer a significant improvement in sensitivity and are a good alternative when higher accuracy is required.[5]

  • The ChromaLINK® assay provides a straightforward and accurate method for direct quantification, eliminating the need for a secondary assay.[6]

  • HPLC remains the gold standard for accuracy and specificity, making it the preferred method for validation and in-depth characterization of biotinylated liposomal formulations.[8]

By understanding the principles and limitations of each method, researchers can make an informed decision to ensure the reliable characterization of their biotinylated liposome systems, ultimately contributing to the development of more effective targeted therapies.

References

Characterization of 18:1 Biotinyl Cap PE vesicles by DLS and zeta potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 18:1 Biotinyl Cap PE vesicles and alternative biotinylated lipid formulations. The characterization of these vesicles by Dynamic Light Scattering (DLS) and zeta potential is crucial for ensuring consistency, stability, and optimal performance in various applications, including targeted drug delivery and diagnostic assays. This document presents supporting experimental data, detailed protocols, and a visual representation of the characterization workflow to aid researchers in selecting and evaluating the most suitable biotinylated vesicles for their specific needs.

Performance Comparison of Biotinylated Vesicles

The choice of biotinylated lipid can influence the physicochemical properties of the resulting vesicles. This section compares this compound vesicles with common alternatives, focusing on key parameters such as particle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential). A lower PDI value (typically < 0.2) indicates a more monodisperse and homogenous population of vesicles. The zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a critical indicator of colloidal stability.

Lipid FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound ~150~0.2-18[1]
Alternative 1: 16:0 Biotinyl Cap PE Not explicitly stated, but expected to be similar to other liposomes prepared by extrusion (~100-200 nm)Not explicitly statedNot explicitly stated
Alternative 2: DSPE-PEG-Biotin 116.60.112-13.7[2]

Note: The data presented are derived from different studies and experimental conditions. Direct comparison should be made with caution. The properties of vesicles are highly dependent on the overall lipid composition, preparation method, and buffer conditions.

Experimental Protocols

Reproducible characterization of biotinylated vesicles is essential for reliable experimental outcomes. The following are detailed protocols for the preparation and characterization of biotinylated lipid vesicles.

Vesicle Preparation: Thin-Film Hydration and Extrusion

This is a common and effective method for producing unilamellar vesicles of a defined size.

  • Lipid Film Formation:

    • Co-dissolve the desired lipids, including the biotinylated lipid (e.g., this compound), in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder (e.g., a mini-extruder).

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This process should also be performed at a temperature above the lipid Tc.[3][4]

Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (PDI) of particles in suspension.

  • Sample Preparation: Dilute the vesicle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Enter the viscosity and refractive index of the dispersant (buffer) into the software.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform the measurement, typically consisting of multiple runs averaged together.

  • Data Analysis: The instrument software will calculate the average hydrodynamic diameter (Z-average) and the PDI from the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

Characterization by Zeta Potential Measurement

Zeta potential is determined by measuring the electrophoretic mobility of the vesicles in an applied electric field.

  • Sample Preparation: Dilute the vesicle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility. High salt concentrations can screen the surface charge and lead to inaccurate measurements.

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Rinse the cell thoroughly with the dilution buffer before introducing the sample.

  • Measurement:

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply the electric field and measure the velocity of the particles.

  • Data Analysis: The instrument software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation. The Smoluchowski approximation is commonly used for aqueous systems.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the characterization of biotinylated vesicles and a conceptual representation of their use in a signaling context.

experimental_workflow cluster_prep Vesicle Preparation cluster_char Characterization cluster_results Data Output lipid_mixing Lipid Mixing in Organic Solvent film_formation Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration extrusion Extrusion (e.g., 100 nm membrane) hydration->extrusion dls Dynamic Light Scattering (DLS) extrusion->dls Size & PDI zeta Zeta Potential Measurement extrusion->zeta Surface Charge size_dist Hydrodynamic Diameter & Polydispersity Index dls->size_dist stability Zeta Potential & Colloidal Stability zeta->stability

Caption: Experimental workflow for the preparation and characterization of biotinylated vesicles.

signaling_pathway cluster_vesicle Biotinylated Vesicle cluster_receptor Cell Surface cluster_cell Intracellular biotin_vesicle This compound Vesicle streptavidin_receptor Streptavidin-conjugated Receptor biotin_vesicle->streptavidin_receptor High-Affinity Binding signaling_cascade Downstream Signaling Cascade streptavidin_receptor->signaling_cascade Signal Transduction cellular_response Cellular Response (e.g., Uptake, Activation) signaling_cascade->cellular_response

References

A Comparative Analysis of 18:1 Biotinyl Cap PE and Non-Cap Biotinylated PE for Bioconjugation and Surface Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid-based nanotechnology and bioconjugation, the choice of biotinylated lipids is critical for the successful immobilization of proteins and other molecules onto liposomal or planar lipid bilayer surfaces. The two predominant forms of biotinylated phosphoethanolamines (PE) are 18:1 Biotinyl Cap PE and the standard, non-cap 18:1 Biotinyl PE. This guide provides an objective, data-driven comparison of these two reagents to aid researchers in selecting the optimal lipid for their specific application, be it in drug delivery, biosensing, or fundamental cell biology research.

Introduction to Biotinylated Phospholipids

Biotinylated lipids are indispensable tools in biological research due to the high-affinity, rapid, and specific interaction between biotin and streptavidin or avidin.[1] This robust, non-covalent bond is widely exploited for anchoring proteins, antibodies, or nucleic acids to lipid membranes, facilitating studies on cell surface interactions, targeted drug delivery, and the development of diagnostic assays. The 18:1 acyl chain composition (oleoyl) ensures that the lipid remains in a fluid phase at physiological temperatures, which is crucial for the mobility and function of both the lipid and any attached molecules.

The primary distinction between this compound and its non-cap counterpart lies in the chemical linker connecting the biotin moiety to the phosphoethanolamine headgroup. This seemingly subtle difference in chemical structure can have significant implications for the accessibility of the biotin group and, consequently, the efficiency of protein binding.

Structural and Functional Comparison

The key structural difference between the two lipids is the length and composition of the spacer arm. In 18:1 Biotinyl PE (non-cap) , the biotin molecule is directly attached to the PE headgroup via an amide linkage with biotin's valeric acid side chain. This results in a relatively short and rigid spacer.

In contrast, This compound incorporates a 6-aminohexanoic acid (a "caproyl" or "cap" group) spacer between the biotin and the PE headgroup. This extends the length of the linker, providing greater flexibility and positioning the biotin moiety further from the lipid bilayer surface.

FeatureThis compound18:1 Biotinyl PE (Non-Cap)
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)
Molecular Formula C₅₇H₁₀₂N₄O₁₁PNaSC₅₁H₉₁N₃O₁₀PNaS
Molecular Weight 1105.47 g/mol 992.31 g/mol
Spacer Arm Biotin-NH-(CH₂)₅-CO-NH-PEBiotin-NH-PE
Spacer Length Longer, more flexibleShorter, less flexible

Performance and Experimental Data

The length of the spacer arm is a critical determinant of the accessibility of the biotin moiety to the binding pocket of avidin or streptavidin, which is located approximately 9 Å below the protein surface.[1] A longer, more flexible spacer can overcome steric hindrance from the lipid headgroups and the glycocalyx of cells, leading to more efficient protein capture.

A study comparing the performance of Biotinyl-Cap PE (BC-PE) with lipids featuring even longer polyethylene glycol (PEG) spacers provides valuable insights. While not a direct comparison with non-cap PE, the findings for the short-spacer BC-PE are highly relevant.

Key Findings from Comparative Studies:

  • Protein Clustering: The use of Biotinyl-Cap PE has been shown to result in the clustering of avidin molecules on the surface of the lipid bilayer. This uneven distribution can reduce the overall binding capacity and may be undesirable for applications requiring a uniform protein coating.

  • Binding Efficiency: Lipids with longer, more flexible spacers (such as PEG2-biotin) have demonstrated a significantly higher avidin-binding capacity compared to Biotinyl-Cap PE. This suggests that the longer spacer enhances the accessibility of the biotin group.

  • Kinetics of Binding: The association rate of avidin has been observed to be faster with longer spacer arms, indicating that the biotin is more readily available for binding.

While direct comparative data for non-cap 18:1 Biotinyl PE is limited in the literature, the principles of steric hindrance and spacer arm length strongly suggest that its performance may be even more constrained than that of the "Cap" version, particularly in crowded environments. The shorter, less flexible linker of the non-cap PE would likely result in lower binding efficiency and a higher propensity for the biotin to be masked by adjacent lipid headgroups.

Applications

Both lipids are used in a wide range of applications, including:

  • Preparation of liposomes and vesicles for targeted drug delivery.

  • Formation of supported lipid bilayers for studying membrane protein interactions.

  • Development of biosensors and diagnostic assays.

  • Cell surface labeling and imaging.

The choice between the "Cap" and "non-cap" versions will depend on the specific requirements of the experiment. For applications where maximal protein loading and uniform surface coverage are critical, the This compound is the recommended choice due to its longer spacer arm. The non-cap version may be suitable for applications where a lower density of biotin is sufficient or where the biotinylated lipid is used as a tracer.

Experimental Protocols

Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating either this compound or 18:1 Biotinyl PE.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound or 18:1 Biotinyl PE

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio is 90-95% primary lipid, 5% cholesterol, and 0.1-5% biotinylated lipid.

  • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

  • Extrude the MLV suspension through the membrane 11-21 times to form LUVs of a defined size.

  • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use a buffer without calcium to prevent aggregation.

Avidin/Streptavidin Binding Assay to Biotinylated Liposomes

This protocol can be used to quantify the binding of avidin or streptavidin to the prepared biotinylated liposomes.

Materials:

  • Biotinylated liposomes

  • Fluorescently labeled streptavidin (e.g., streptavidin-phycoerythrin, SA-PE)

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Dilute the biotinylated liposomes to a suitable concentration in PBS.

  • Add varying concentrations of fluorescently labeled streptavidin to the liposome suspension.

  • Incubate the mixture for 30 minutes at room temperature, protected from light.

  • (Optional, for flow cytometry) Remove unbound streptavidin by centrifugation and resuspension of the liposomes in fresh PBS.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • The increase in fluorescence intensity corresponds to the amount of streptavidin bound to the liposomes. A saturation binding curve can be generated to determine the binding capacity.

Visualizations

G cluster_non_cap Non-Cap Biotinylated PE cluster_cap Biotinyl Cap PE Biotin_NC Biotin PE_Headgroup_NC PE Headgroup Biotin_NC->PE_Headgroup_NC Short Linker Lipid_Bilayer_NC Lipid Bilayer PE_Headgroup_NC->Lipid_Bilayer_NC Biotin_C Biotin Cap_Spacer Cap Spacer (6-aminohexanoic acid) Biotin_C->Cap_Spacer Longer, Flexible Linker PE_Headgroup_C PE Headgroup Cap_Spacer->PE_Headgroup_C Lipid_Bilayer_C Lipid Bilayer PE_Headgroup_C->Lipid_Bilayer_C

Caption: Structural comparison of Non-Cap and Biotinyl Cap PE.

G cluster_workflow Liposome Preparation and Protein Binding Workflow Start Start: Lipid Mixture in Chloroform Thin_Film Thin-Film Evaporation Start->Thin_Film Hydration Hydration with Buffer Thin_Film->Hydration Extrusion Extrusion (e.g., 100 nm) Hydration->Extrusion Biotinylated_LUVs Biotinylated LUVs Extrusion->Biotinylated_LUVs Incubation Incubation with Streptavidin Biotinylated_LUVs->Incubation Analysis Analysis (e.g., Flow Cytometry) Incubation->Analysis End End: Quantified Binding Analysis->End

Caption: Experimental workflow for liposome preparation and protein binding.

Conclusion

The choice between this compound and non-cap 18:1 Biotinyl PE is a critical consideration in experimental design. The available evidence strongly suggests that the longer, more flexible spacer arm of This compound provides superior performance in terms of protein binding efficiency and the formation of uniform surface coatings. This is attributed to the increased accessibility of the biotin moiety, which minimizes steric hindrance from the lipid bilayer. For applications demanding high-density and homogenous immobilization of avidin or streptavidin conjugates, this compound is the more advantageous choice. Researchers should carefully consider the spatial requirements of their specific application when selecting a biotinylated lipid to ensure optimal experimental outcomes.

References

A Comparative Guide to the Binding Affinity of Streptavidin with 18:1 Biotinyl Cap PE and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the high-affinity interaction between streptavidin and biotin is a cornerstone of numerous biotechnological applications, from immunoassays to targeted drug delivery. The incorporation of biotin into lipid bilayers, often achieved using lipids like 18:1 Biotinyl Cap PE, is a common strategy for immobilizing streptavidin and its conjugates on surfaces. This guide provides an objective comparison of the binding performance of this compound with a key alternative, DSPE-PEG(2000)-Biotin, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice of biotinylated lipid can significantly impact the efficiency and uniformity of streptavidin binding. While both this compound and DSPE-PEG(2000)-Biotin facilitate this interaction, their performance characteristics can differ. The following table summarizes key quantitative data, compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and some values are inferred from studies using structurally similar lipids (e.g., Biotinyl-Cap-DOPE).

ParameterThis compoundDSPE-PEG(2000)-BiotinKey Considerations & References
Binding Affinity (Kd) Not directly reported, but expected to be in the 10⁻¹⁴ - 10⁻¹⁵ M range for the core streptavidin-biotin interaction.[1]Not directly reported, but the PEG spacer may influence the apparent affinity. The core interaction remains in the 10⁻¹⁴ - 10⁻¹⁵ M range.[1]The extremely high affinity makes precise Kd determination challenging. The overall binding strength is influenced by factors like biotin accessibility and surface density.
Streptavidin Binding Capacity Forms a well-ordered monolayer.[2]Can lead to a more even distribution and potentially higher binding capacity due to the flexible PEG spacer reducing steric hindrance.Studies suggest that lipids with PEG linkers can achieve higher and more uniform streptavidin coverage compared to those with shorter linkers like Biotinyl Cap PE.
Surface Uniformity Can be prone to forming clusters of bound streptavidin, especially at higher molar percentages.The PEG spacer helps to present the biotin moiety away from the lipid bilayer surface, leading to a more homogenous distribution of bound streptavidin.Improved surface uniformity is crucial for applications requiring controlled and reproducible functionalization.
Nonspecific Binding Low, but can be influenced by the overall lipid composition of the bilayer.The PEG linker is known to reduce nonspecific protein adsorption, potentially leading to lower background signals in assays.Minimizing nonspecific binding is critical for achieving high signal-to-noise ratios in sensitive assays.

Visualizing the Interaction and Workflow

To better understand the molecular interactions and experimental processes, the following diagrams illustrate the streptavidin-biotin binding at the lipid bilayer surface and a typical experimental workflow for assessing this interaction.

Streptavidin_Biotin_Interaction cluster_lipid_bilayer Lipid Bilayer cluster_biotinyl_cap_pe This compound lipid1 lipid2 lipid4 lipid5 biotin_lipid streptavidin Streptavidin streptavidin->biotin_lipid High-Affinity Binding (Kd ~10⁻¹⁵ M)

Caption: Streptavidin binding to this compound in a lipid bilayer.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Liposome_Prep Prepare Biotinylated Liposomes Immobilization Immobilize Liposomes on Sensor Liposome_Prep->Immobilization Surface_Prep Prepare Sensor Surface Surface_Prep->Immobilization Binding_Assay Inject Streptavidin & Measure Binding Immobilization->Binding_Assay Data_Analysis Analyze Sensorgram Data Binding_Assay->Data_Analysis Determine_Parameters Determine Kinetic Parameters (ka, kd, Kd) Data_Analysis->Determine_Parameters

Caption: Experimental workflow for analyzing streptavidin-lipid binding.

Detailed Experimental Protocols

Accurate assessment of binding affinity requires robust experimental design. Below are detailed protocols for three common techniques used to quantify protein-lipid interactions.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_d) constants for the binding of streptavidin to biotinylated liposomes.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • L1 sensor chip

  • Biotinylated liposomes (e.g., containing 1-5 mol% this compound or DSPE-PEG(2000)-Biotin)

  • Non-biotinylated control liposomes

  • Streptavidin solution in a suitable running buffer (e.g., HBS-P+)

  • Running buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., 50 mM NaOH)

Protocol:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by extrusion through a 100 nm polycarbonate membrane.[3]

  • Sensor Surface Preparation:

    • Equilibrate the L1 sensor chip with running buffer.

    • Perform a cleaning injection with the regeneration solution to remove any contaminants.

  • Liposome Immobilization:

    • Inject the biotinylated liposome suspension over one flow cell of the L1 chip at a low flow rate (e.g., 2-5 µL/min) until a stable baseline is achieved, indicating the formation of a supported lipid bilayer.[4]

    • Inject the control (non-biotinylated) liposomes over a reference flow cell.

  • Streptavidin Binding Analysis:

    • Inject a series of increasing concentrations of streptavidin in running buffer over both flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase in real-time.

    • After the association phase, switch to running buffer alone to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove bound streptavidin and any loosely bound lipids.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of streptavidin binding to biotinylated nanodiscs or liposomes.

Materials:

  • Isothermal Titration Calorimeter

  • Streptavidin solution in ITC buffer

  • Biotinylated nanodiscs or liposomes in the identical ITC buffer

  • ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare a solution of streptavidin (in the sample cell) and biotinylated nanodiscs/liposomes (in the injection syringe) in the exact same, degassed ITC buffer.[5] The concentration of the sample in the syringe should be 10-20 times higher than the sample in the cell.

    • Accurately determine the concentration of both streptavidin and the biotinylated lipid.

  • ITC Experiment:

    • Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C).

    • Load the streptavidin solution into the sample cell and the biotinylated nanodisc/liposome solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell, allowing the system to reach equilibrium between each injection.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat of binding for each injection.

    • Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Fluorescence-Based Assays

Fluorescence assays, such as Fluorescence Resonance Energy Transfer (FRET) or fluorescence quenching, can provide sensitive measurements of binding.

Objective: To determine the binding affinity of streptavidin to biotinylated liposomes using a FRET-based assay.

Materials:

  • Fluorometer or plate reader with FRET capabilities

  • Liposomes co-labeled with a FRET donor (e.g., NBD-PE) and a biotinylated lipid.

  • Streptavidin labeled with a FRET acceptor (e.g., Rhodamine).

  • Assay buffer (e.g., PBS)

Protocol:

  • Liposome and Protein Preparation:

    • Prepare liposomes containing the FRET donor and the biotinylated lipid.

    • Label streptavidin with the FRET acceptor according to the manufacturer's protocol.

  • FRET Assay:

    • In a microplate, add a fixed concentration of the FRET-labeled liposomes.

    • Add increasing concentrations of the acceptor-labeled streptavidin to the wells.

    • Incubate the plate to allow binding to reach equilibrium.

  • Fluorescence Measurement:

    • Excite the donor fluorophore at its excitation wavelength.

    • Measure the emission of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET efficiency for each concentration of streptavidin.

    • Plot the FRET efficiency as a function of the streptavidin concentration.

    • Fit the data to a binding curve to determine the apparent K_d.

Conclusion

The choice between this compound and its alternatives, such as DSPE-PEG(2000)-Biotin, depends on the specific requirements of the application. While this compound is a widely used and effective means of incorporating biotin into lipid bilayers, evidence suggests that biotinylated lipids with PEG linkers can offer advantages in terms of achieving a more uniform and potentially higher density of streptavidin binding, along with reduced nonspecific interactions. For applications demanding precise control over surface functionalization and high signal-to-noise ratios, DSPE-PEG(2000)-Biotin may be the superior choice. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the performance of these and other biotinylated lipids in their specific experimental systems.

References

A Researcher's Guide to Protein Immobilization: Exploring Alternatives to the Biotin-Streptavidin System

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the biotin-streptavidin interaction has been a cornerstone of protein immobilization, prized for its high affinity and specificity. However, the landscape of bioconjugation is evolving, with a host of innovative technologies emerging that offer distinct advantages in terms of bond stability, orientation control, and experimental versatility. This guide provides a comprehensive comparison of leading alternatives to the biotin-streptavidin system, offering researchers, scientists, and drug development professionals the insights needed to select the optimal immobilization strategy for their specific application. We delve into the mechanisms, performance, and experimental protocols of SpyTag/SpyCatcher, HaloTag, SNAP-tag, and Click Chemistry, presenting a side-by-side analysis to inform your experimental design.

Comparative Analysis of Protein Immobilization Methods

The choice of an appropriate protein immobilization technique is critical for the success of various applications, from biosensors and immunoassays to enzyme reactors and drug discovery platforms. The ideal method should provide high efficiency, stability, and reproducibility, while preserving the protein's native conformation and activity. The following tables summarize the key quantitative parameters of the discussed immobilization methods.

Method Binding Capacity Dissociation Constant (Kd) Bond Type Reversibility Key Advantages Key Disadvantages
Biotin-Streptavidin High (e.g., >1 mg/mL resin)~10⁻¹⁵ MNon-covalentEssentially irreversible under native conditions; harsh conditions required for dissociation.Extremely high affinity and specificity.Potential for nonspecific binding by avidin; large size of streptavidin (53 kDa) can cause steric hindrance.
SpyTag/SpyCatcher High (e.g., >3 mg/mL resin)N/A (covalent)Covalent (isopeptide bond)IrreversibleSpontaneous, specific, and rapid covalent bond formation without the need for additional reagents.Requires genetic engineering to fuse tags to the protein of interest.
HaloTag High (e.g., 3 mg/mL resin)N/A (covalent)CovalentIrreversibleCovalent and specific bond formation; versatile ligands available for various applications.Requires a specific chloroalkane ligand and genetic fusion of the HaloTag (33 kDa).
SNAP-tag High (e.g., 3 mg/mL bed resin)N/A (covalent)CovalentIrreversibleCovalent and specific labeling; can be used for in vivo and in vitro applications.Requires a benzylguanine substrate and genetic fusion of the SNAP-tag (20 kDa).
Click Chemistry Variable (depends on surface chemistry)N/A (covalent)CovalentIrreversibleBioorthogonal reaction with high specificity and efficiency; can be performed in complex biological media.Requires incorporation of unnatural amino acids or chemical modification to introduce azide or alkyne groups.

Signaling Pathways and Experimental Workflows

Visualizing the step-by-step processes of these immobilization techniques can aid in understanding their underlying mechanisms and experimental requirements.

Biotin-Streptavidin Immobilization

G cluster_immobilization Immobilization Protein Protein of Interest Biotinylation Biotinylation (e.g., NHS-ester chemistry) Protein->Biotinylation Biotinylated_Protein Biotinylated Protein Biotinylation->Biotinylated_Protein Immobilized_Protein Immobilized Protein Biotinylated_Protein->Immobilized_Protein High-affinity binding Streptavidin_Surface Streptavidin-Coated Surface Streptavidin_Surface->Immobilized_Protein

Caption: Workflow for Biotin-Streptavidin protein immobilization.

SpyTag/SpyCatcher Immobilization

G cluster_immobilization Immobilization Protein Protein of Interest SpyTag_Fusion Genetic Fusion with SpyTag Protein->SpyTag_Fusion SpyTagged_Protein SpyTagged Protein SpyTag_Fusion->SpyTagged_Protein Immobilized_Protein Immobilized Protein (Covalent Bond) SpyTagged_Protein->Immobilized_Protein Spontaneous isopeptide bond formation SpyCatcher_Surface SpyCatcher-Coated Surface SpyCatcher_Surface->Immobilized_Protein

Caption: Workflow for SpyTag/SpyCatcher protein immobilization.

HaloTag Immobilization

G cluster_immobilization Immobilization Protein Protein of Interest HaloTag_Fusion Genetic Fusion with HaloTag Protein->HaloTag_Fusion HaloTagged_Protein HaloTagged Protein HaloTag_Fusion->HaloTagged_Protein Immobilized_Protein Immobilized Protein (Covalent Bond) HaloTagged_Protein->Immobilized_Protein Covalent bond formation Ligand_Surface Chloroalkane-Ligand Coated Surface Ligand_Surface->Immobilized_Protein

Caption: Workflow for HaloTag protein immobilization.

SNAP-tag Immobilization

G cluster_immobilization Immobilization Protein Protein of Interest SNAP_Fusion Genetic Fusion with SNAP-tag Protein->SNAP_Fusion SNAP_Tagged_Protein SNAP-tagged Protein SNAP_Fusion->SNAP_Tagged_Protein Immobilized_Protein Immobilized Protein (Covalent Bond) SNAP_Tagged_Protein->Immobilized_Protein Covalent bond formation BG_Surface Benzylguanine-Coated Surface BG_Surface->Immobilized_Protein

Caption: Workflow for SNAP-tag protein immobilization.

Click Chemistry Immobilization

G cluster_immobilization Immobilization Protein Protein of Interest Modification Introduction of Azide or Alkyne Group Protein->Modification Modified_Protein Modified Protein Modification->Modified_Protein Immobilized_Protein Immobilized Protein (Covalent Bond) Modified_Protein->Immobilized_Protein Click Reaction (e.g., CuAAC or SPAAC) Functionalized_Surface Functionalized Surface (Alkyne or Azide) Functionalized_Surface->Immobilized_Protein

Caption: Workflow for Click Chemistry protein immobilization.

Detailed Experimental Protocols

The following sections provide generalized protocols for each immobilization method. Specific parameters may require optimization based on the protein of interest and the chosen solid support.

Biotin-Streptavidin Immobilization Protocol
  • Protein Biotinylation:

    • Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a biotinylating reagent (e.g., NHS-biotin) at a specific molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Remove excess, unreacted biotin using dialysis or a desalting column.

  • Surface Preparation:

    • Use a pre-activated streptavidin-coated surface (e.g., beads, plates, or sensors).

    • Wash the surface with a suitable buffer (e.g., PBS) to remove any preservatives.

  • Immobilization:

    • Add the biotinylated protein solution to the streptavidin-coated surface.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

    • Wash the surface with buffer to remove any unbound protein.

  • Blocking (Optional):

    • To minimize non-specific binding, incubate the surface with a blocking agent (e.g., BSA or casein) for 1 hour at room temperature.

    • Wash the surface again with buffer.

SpyTag/SpyCatcher Immobilization Protocol
  • Protein Expression and Purification:

    • Clone and express the protein of interest with a C- or N-terminal SpyTag.

    • Purify the SpyTagged protein using standard chromatography techniques.

    • Similarly, express and purify SpyCatcher, which will be immobilized on the surface.

  • Surface Preparation:

    • Activate a solid support (e.g., agarose beads) with a suitable chemistry (e.g., NHS-ester).

    • Covalently couple the purified SpyCatcher to the activated surface.

    • Block any remaining active sites on the surface.

  • Immobilization:

    • Add the purified SpyTagged protein to the SpyCatcher-functionalized surface.

    • The covalent isopeptide bond will form spontaneously. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the surface to remove any unbound protein.

HaloTag Immobilization Protocol
  • Protein Expression and Purification:

    • Clone and express the protein of interest with a C- or N-terminal HaloTag.

    • Purify the HaloTagged protein using standard methods.

  • Surface Preparation:

    • Use a commercially available HaloLink™ resin or functionalize a surface with a chloroalkane ligand.

  • Immobilization:

    • Add the purified HaloTagged protein to the chloroalkane-functionalized surface.

    • The covalent bond forms rapidly. Incubate for 15-60 minutes at room temperature.

    • Wash the surface to remove unbound protein.

SNAP-tag Immobilization Protocol
  • Protein Expression and Purification:

    • Clone and express the protein of interest with a C- or N-terminal SNAP-tag.

    • Purify the SNAP-tagged protein.

  • Surface Preparation:

    • Use a commercially available SNAP-Capture resin or functionalize a surface with a benzylguanine (BG) derivative.

  • Immobilization:

    • Add the purified SNAP-tagged protein to the BG-functionalized surface.

    • The covalent reaction proceeds efficiently. Incubate for 30-60 minutes at room temperature.

    • Wash the surface to remove unbound protein.

Click Chemistry Immobilization Protocol
  • Protein Modification:

    • Metabolic Labeling: Express the protein in a host strain that incorporates an unnatural amino acid containing an azide or alkyne group.

    • Chemical Modification: Chemically modify the purified protein to introduce an azide or alkyne group.

  • Surface Preparation:

    • Functionalize the solid support with the complementary reactive group (alkyne if the protein has an azide, and vice versa).

  • Immobilization (Click Reaction):

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Add the m

A Comparative Guide to TEM and Cryo-EM Analysis of 18:1 Biotinyl Cap PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of liposomal formulations is paramount in the development of effective drug delivery systems. The morphology, size, and lamellarity of liposomes, such as those containing 18:1 Biotinyl Cap PE for targeted applications, directly influence their stability, encapsulation efficiency, and in vivo performance. Transmission Electron Microscopy (TEM) and Cryogenic-Electron Microscopy (cryo-EM) are two powerful techniques for the ultrastructural analysis of these vesicles. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate method for their needs.

Key Performance Comparison: Negative Staining TEM vs. Cryo-EM

While both techniques provide nanoscale visualization of liposomes, they differ significantly in their sample preparation, leading to distinct advantages and limitations. Cryo-EM is generally considered the gold standard for observing liposomes in their near-native, hydrated state, whereas negative staining TEM offers a simpler, more accessible alternative.

FeatureNegative Staining TEMCryo-EMAlternative Techniques
Sample State Dehydrated, stainedVitrified, hydratedDynamic Light Scattering (DLS), Atomic Force Microscopy (AFM)
Visualization 2D projection with contrast enhancement2D projection of native 3D structureProvides bulk size distribution (DLS) or 3D surface topography (AFM)
Morphology Prone to artifacts (flattening, aggregation)Preserves spherical morphologyDLS assumes spherical shape; AFM can image morphology
Size Analysis Can be skewed due to flatteningMore accurate representation of sizeDLS provides hydrodynamic diameter
Lamellarity Difficult to resolve accuratelyClearly visualizes unilamellar and multilamellar structuresNot directly measurable by DLS; can be inferred with AFM
Throughput Relatively highLowerHigh (DLS); Moderate (AFM)
Complexity Simpler, faster procedureComplex, requires specialized equipmentVaries by technique
Cost LowerHigherVaries by technique

A direct quantitative comparison study on liposomes containing nanocrystals found broad agreement between standard TEM and cryo-EM in determining the size and shape distribution of the encapsulated solid nanoparticles.[1] However, for the morphology of the liposome itself, cryo-EM provides a more faithful representation.

Experimental Data Summary

ParameterNegative Staining TEMCryo-EM
Observed Shape Often appears as flattened, "pancake-like" structuresSpherical, well-defined vesicles
Size Distribution May show a larger average diameter due to flatteningNarrower size distribution, more representative of the true size
Lamellarity Unilamellar and multilamellar structures can be difficult to distinguishClear visualization of single and multiple bilayers
Membrane Integrity Staining artifacts can obscure membrane detailsIntact, well-defined lipid bilayer is visible

Experimental Protocols

Detailed methodologies for the analysis of this compound liposomes are provided below.

Negative Staining Transmission Electron Microscopy (TEM)

This method involves adsorbing the liposomes onto a TEM grid and surrounding them with an electron-dense stain to enhance contrast.

Materials:

  • Liposome suspension containing this compound

  • Carbon-coated copper TEM grids (200-400 mesh)

  • Glow discharger

  • Staining solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

  • Pipettes

  • Forceps

Procedure:

  • Grid Preparation: Glow discharge the carbon-coated TEM grids for 30-60 seconds to render the surface hydrophilic, which promotes sample adhesion.

  • Sample Adsorption: Place a 5-10 µL drop of the liposome suspension onto the grid. Allow the liposomes to adsorb for 1-2 minutes.

  • Blotting: Carefully blot away the excess suspension using the edge of a piece of filter paper.

  • Staining: Immediately apply a drop of the staining solution to the grid for 30-60 seconds.

  • Final Blotting: Blot away the excess stain.

  • Drying: Allow the grid to air dry completely before loading it into the TEM.

  • Imaging: Observe the samples using a TEM at an appropriate magnification.

Cryogenic-Electron Microscopy (Cryo-EM)

This technique involves flash-freezing a thin film of the liposome suspension to preserve its native structure in a layer of vitrified ice.

Materials:

  • Liposome suspension containing this compound

  • Holey carbon TEM grids

  • Glow discharger

  • Vitrification robot (e.g., Vitrobot)

  • Liquid ethane

  • Liquid nitrogen

  • Forceps

Procedure:

  • Grid Preparation: Glow discharge the holey carbon grids to make them hydrophilic.

  • Vitrification Environment: Set the chamber of the vitrification robot to a controlled temperature (e.g., 4°C) and 100% humidity.

  • Sample Application: Apply 3-4 µL of the liposome suspension to the grid.

  • Blotting: The vitrification robot will blot the grid with filter paper to create a thin aqueous film. The blotting time is a critical parameter that needs to be optimized.

  • Plunge-Freezing: The grid is rapidly plunged into liquid ethane cooled by liquid nitrogen. This vitrifies the water, preserving the liposomes in their native state.

  • Storage and Transfer: The vitrified grid is stored in liquid nitrogen until it is transferred to a cryo-electron microscope for imaging.

  • Imaging: Imaging is performed under cryogenic conditions.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for negative staining TEM and cryo-EM.

Negative_Staining_TEM_Workflow cluster_prep Grid Preparation cluster_sample Sample Application cluster_stain Staining cluster_image Imaging glow_discharge Glow Discharge Grid apply_liposomes Apply Liposomes glow_discharge->apply_liposomes Hydrophilic Grid adsorb Adsorption (1-2 min) apply_liposomes->adsorb blot1 Blot Excess adsorb->blot1 apply_stain Apply Stain blot1->apply_stain stain_time Incubate (30-60s) apply_stain->stain_time blot2 Blot Excess Stain stain_time->blot2 air_dry Air Dry blot2->air_dry tem_imaging TEM Imaging air_dry->tem_imaging

Negative Staining TEM Workflow

Cryo_EM_Workflow cluster_prep Grid Preparation cluster_vitrification Vitrification cluster_storage Storage & Transfer cluster_image Imaging glow_discharge Glow Discharge Grid apply_sample Apply Sample in Vitrobot glow_discharge->apply_sample Hydrophilic Grid blot Automated Blotting apply_sample->blot Thin Film Formation plunge_freeze Plunge-Freeze in Liquid Ethane blot->plunge_freeze Vitrification storage Store in Liquid Nitrogen plunge_freeze->storage transfer Transfer to Cryo-Microscope storage->transfer cryo_imaging Cryo-EM Imaging transfer->cryo_imaging

References

Performance comparison of different acyl chain biotinylated PEs in membrane studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of biotinylated phosphatidylethanolamines (PEs) into lipid bilayers is a cornerstone technique for immobilizing and studying membrane-associated proteins and their interactions. The choice of the acyl chain composition of these biotinylated PEs can significantly influence membrane properties and the accessibility of the biotin moiety for streptavidin binding. This guide provides a comparative analysis of the performance of different acyl chain biotinylated PEs, supported by experimental data, to aid in the selection of the most suitable lipid for your research needs.

Impact of Acyl Chain Length and Saturation on Membrane Properties

The length and saturation of the acyl chains of biotinylated PEs, much like their non-biotinylated counterparts, play a crucial role in modulating the biophysical properties of the membrane. Longer and more saturated acyl chains generally lead to thicker and less fluid membranes.[1] Conversely, shorter or unsaturated acyl chains increase membrane fluidity.

One study directly investigated the interaction of avidin with aqueous dispersions of N-biotinylphosphatidylethanolamines with saturated acyl chains of varying lengths: C14:0, C16:0, and C18:0.[2][3] The binding of avidin was found to decrease the mobility of the lipid chains in the fluid phase across all tested acyl chain lengths.[2][3] In the gel phase, however, avidin binding led to an increase in lipid chain mobility.[2][3]

Furthermore, the binding of avidin to these biotinylated PEs resulted in a gradual decrease in the lipid chain-melting transition enthalpy, with the calorimetric enthalpy being reduced to zero at saturation binding.[2][3] This indicates a significant disruption of the lipid packing and phase behavior upon protein binding. The study also noted that avidin binding enhances the surface curvature of the lipid aggregates for all three acyl chain lengths.[2][3]

While direct comparative studies on the streptavidin binding kinetics for biotinylated PEs with different acyl chains are limited, the general principles of membrane fluidity suggest that higher fluidity (from shorter or unsaturated chains) could enhance the lateral mobility of the biotinylated lipid, potentially facilitating its interaction with streptavidin.

Performance Metrics of Acyl Chain Biotinylated PEs

The selection of a biotinylated PE for membrane studies should be based on a careful consideration of several performance metrics. The following table summarizes key parameters influenced by the acyl chain composition, based on available data and established principles of lipid biophysics.

Performance Metric14:0 Biotinyl PE (DMPE-biotin)16:0 Biotinyl PE (DPPE-biotin)18:0 Biotinyl PE (DSPE-biotin)18:1 Biotinyl PE (DOPE-biotin)Rationale & References
Membrane Fluidity HigherIntermediateLowerHighestShorter and unsaturated acyl chains increase membrane fluidity.[1]
Membrane Thickness ThinnerIntermediateThickerThinner (than DSPE)Membrane thickness generally increases with acyl chain length.[1]
Phase Transition Temp (Tm) LowerIntermediateHigherLowestLonger saturated chains increase Tm; unsaturation lowers Tm.
Avidin-induced Change in Chain Mobility (Fluid Phase) DecreaseDecreaseDecreaseNot directly measured, but expected to decrease.Avidin binding reduces chain mobility in the fluid phase for C14:0, C16:0, and C18:0.[2][3]
Avidin-induced Change in Chain Mobility (Gel Phase) IncreaseIncreaseIncreaseNot applicable (likely fluid at typical experimental temps)Avidin binding increases chain mobility in the gel phase for C14:0, C16:0, and C18:0.[2][3]
Biotin Accessibility Potentially HigherIntermediatePotentially LowerHighHigher membrane fluidity may increase the accessibility of the biotin headgroup.
Potential for Clustering LowerIntermediateHigherLowerSaturated lipids have a higher propensity to form ordered domains.

Experimental Workflows and Logical Relationships

The effective use and comparison of different acyl chain biotinylated PEs involve a series of experimental steps, from liposome preparation to the analysis of protein binding and its effects on the membrane.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization & Binding cluster_analysis Data Analysis & Comparison Lipid_Selection Select Acyl Chain Biotinylated PE (e.g., 16:0 vs 18:1) Lipid_Mixing Mix with Bulk Lipids in Organic Solvent Lipid_Selection->Lipid_Mixing Film_Formation Dry to a Thin Film Lipid_Mixing->Film_Formation Hydration Hydrate with Buffer Film_Formation->Hydration Extrusion Extrude for Size Uniformity Hydration->Extrusion Binding_Assay Streptavidin Binding Assay (e.g., QCM-D, SPR) Extrusion->Binding_Assay Fluidity_Measurement Measure Membrane Fluidity (e.g., Fluorescence Anisotropy) Extrusion->Fluidity_Measurement Phase_Behavior Analyze Phase Behavior (e.g., DSC) Extrusion->Phase_Behavior Compare_Binding Compare Binding Kinetics & Affinity Binding_Assay->Compare_Binding Compare_Fluidity Compare Fluidity Changes Fluidity_Measurement->Compare_Fluidity Compare_Phase Compare Phase Transition Profiles Phase_Behavior->Compare_Phase

Caption: Workflow for comparing acyl chain biotinylated PEs.

This workflow illustrates the logical progression from selecting and preparing liposomes with different biotinylated PEs to characterizing their biophysical properties and the kinetics of streptavidin binding. The final step involves a direct comparison of the obtained data to inform the selection of the optimal lipid for a given application.

Signaling Pathway Investigation Using Biotinylated PEs

Biotinylated PEs are instrumental in reconstituting signaling pathways on membrane surfaces, such as in supported lipid bilayers (SLBs). The choice of acyl chain can influence the local membrane environment and thus the function of reconstituted proteins.

Signaling_Pathway cluster_membrane Supported Lipid Bilayer (SLB) Biotin_PE Biotinylated PE (e.g., 18:1 DOPE-Biotin) Streptavidin Streptavidin Biotin_PE->Streptavidin high affinity binding Bulk_Lipid Bulk Phospholipids (e.g., DOPC) Biotin_Receptor Biotinylated Receptor Streptavidin->Biotin_Receptor immobilization Signaling_Cascade Downstream Signaling Cascade Biotin_Receptor->Signaling_Cascade Ligand Ligand Ligand->Biotin_Receptor activation

Caption: A generic signaling pathway reconstituted on an SLB.

In this model, a biotinylated PE with a specific acyl chain composition is incorporated into an SLB. Streptavidin acts as a bridge to immobilize a biotinylated receptor of interest. The activation of this receptor by its ligand initiates a downstream signaling cascade. The fluidity and thickness of the membrane, dictated by the choice of the biotinylated PE's acyl chains, can impact the diffusion and conformational changes of the receptor, thereby influencing the signaling outcome.

Experimental Protocols

Liposome Preparation by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) containing a specific acyl chain biotinylated PE.

Materials:

  • Bulk phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform.

  • Acyl chain biotinylated PE (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), 16:0 Biotinyl PE) in chloroform.

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Mini-extruder and polycarbonate membranes (e.g., 100 nm pore size).

  • Glass vials, rotary evaporator, nitrogen or argon gas.

Procedure:

  • In a clean glass vial, combine the bulk phospholipid and the acyl chain biotinylated PE in the desired molar ratio (e.g., 99:1).

  • Evaporate the chloroform under a gentle stream of nitrogen or argon gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. The final lipid concentration is typically 1-5 mg/mL.

  • Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm) using a mini-extruder.

  • Store the resulting liposome suspension at 4°C.

Streptavidin Binding Assay using Quartz Crystal Microbalance with Dissipation (QCM-D)

This protocol outlines a method to quantify the binding of streptavidin to biotinylated liposomes immobilized on a sensor surface.

Materials:

  • QCM-D instrument and silica-coated sensors.

  • Prepared biotinylated liposomes.

  • Streptavidin solution in hydration buffer (e.g., 10-50 µg/mL).

  • Wash buffer (hydration buffer).

Procedure:

  • Mount a silica-coated sensor in the QCM-D chamber and establish a stable baseline with the hydration buffer.

  • Introduce the biotinylated liposome suspension to form a supported lipid bilayer (SLB) on the sensor surface. Monitor the frequency and dissipation shifts until a stable SLB is formed.

  • Rinse with hydration buffer to remove excess liposomes.

  • Introduce the streptavidin solution and monitor the changes in frequency and dissipation as it binds to the biotinylated PE in the SLB.

  • After the binding signal saturates, rinse with hydration buffer to remove unbound streptavidin.

  • Analyze the changes in frequency (related to mass) and dissipation (related to the viscoelastic properties of the bound layer) to determine the binding kinetics and the amount of bound streptavidin.

  • Repeat the experiment with liposomes containing different acyl chain biotinylated PEs to compare their streptavidin binding capacities.

Membrane Fluidity Measurement by Fluorescence Anisotropy

This protocol describes the use of a fluorescent probe to assess the fluidity of membranes containing different acyl chain biotinylated PEs.

Materials:

  • Prepared biotinylated liposomes.

  • Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

  • Fluorometer capable of measuring fluorescence anisotropy.

Procedure:

  • Incubate the prepared liposome suspension with a small volume of the DPH probe solution (typically at a lipid-to-probe molar ratio of 200:1 to 500:1) in the dark for at least 30 minutes.

  • Measure the fluorescence anisotropy of the DPH-labeled liposomes at a constant temperature. The excitation and emission wavelengths for DPH are typically around 360 nm and 430 nm, respectively.

  • The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

  • A lower anisotropy value indicates higher membrane fluidity.

  • Compare the anisotropy values for liposomes containing different acyl chain biotinylated PEs to assess their relative effects on membrane fluidity.

By systematically applying these protocols and considering the principles outlined in this guide, researchers can make informed decisions about the most suitable acyl chain biotinylated PE for their specific membrane studies, thereby enhancing the reliability and accuracy of their experimental outcomes.

References

A Comparative Guide to Validating Protein Binding to 18:1 Biotinyl Cap PE: Fluorescence Quenching Assays and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the binding of proteins to lipid membranes is a critical step in understanding cellular signaling, drug delivery, and disease mechanisms. 18:1 Biotinyl Cap PE is a widely used tool for these studies, offering a biotin moiety for specific protein interactions. This guide provides an objective comparison of fluorescence quenching assays with other common techniques for validating these binding events, supported by experimental protocols and data.

Fluorescence quenching assays are a robust and sensitive method for monitoring the binding of a protein to liposomes containing this compound. This technique relies on the principle that the fluorescence emission of a fluorophore can be diminished, or "quenched," by a nearby molecule (the quencher). In the context of protein-lipid binding, this can be achieved in several ways, most commonly through intrinsic protein fluorescence quenching or by using labeled lipids.

Principles of Fluorescence Quenching for this compound Binding

The most common approach involves monitoring the intrinsic fluorescence of tryptophan residues within the protein of interest.[1] When the protein binds to the liposome containing this compound, changes in the local environment of the tryptophan residues can lead to a decrease in their fluorescence intensity. This change in fluorescence is directly proportional to the extent of binding, allowing for the determination of binding affinity (Kd).

Alternatively, a fluorescently labeled lipid can be incorporated into the liposome alongside the this compound. The binding of a protein can then either quench the fluorescence of the labeled lipid directly or bring a quencher-labeled protein into proximity, resulting in fluorescence quenching.

Comparison of Binding Validation Techniques

While fluorescence quenching is a powerful technique, several other methods are available, each with its own set of advantages and disadvantages. The choice of assay depends on factors such as the nature of the protein, the required sensitivity, and the availability of specialized equipment.

Technique Principle Pros Cons Typical Kd Range
Fluorescence Quenching Change in fluorescence intensity upon binding.High sensitivity, real-time monitoring, relatively low sample consumption.Requires intrinsic fluorophores (e.g., tryptophan) or labeling, potential for artifacts from labels.nM to µM
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Label-free, provides full thermodynamic profile (ΔH, ΔS, Kd, stoichiometry).Requires large amounts of sample, lower throughput, sensitive to buffer mismatches.nM to mM
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Label-free, real-time kinetics (kon, koff), high sensitivity.Requires immobilization of one binding partner, potential for mass transport limitations, can be expensive.pM to mM
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Label-free, real-time kinetics, high throughput, compatible with crude samples.Lower sensitivity than SPR, requires immobilization.nM to mM
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient.Low sample consumption, fast measurements, can be performed in solution.Typically requires fluorescent labeling, provides Kd but not full kinetics.pM to mM

Experimental Protocols

Preparation of this compound Liposomes

A detailed protocol for preparing unilamellar liposomes containing this compound is crucial for obtaining reliable binding data.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl))

  • Chloroform

  • Binding buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a clean glass vial, mix DOPC and this compound in chloroform at the desired molar ratio (e.g., 99:1).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the binding buffer by vortexing vigorously.

  • The lipid suspension is then subjected to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • To create unilamellar vesicles of a defined size, the lipid suspension is extruded at least 21 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • The resulting liposome solution should be stored at 4°C and used within a few days.

Fluorescence Quenching Assay Protocol

This protocol describes a typical intrinsic tryptophan fluorescence quenching experiment to measure the binding of a protein to this compound containing liposomes.

Materials:

  • Purified protein with intrinsic tryptophan fluorescence

  • This compound liposomes (prepared as described above)

  • Binding buffer

  • Fluorometer

Procedure:

  • Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan) and the emission wavelength to scan from 310 to 400 nm.

  • In a quartz cuvette, add a fixed concentration of the protein in the binding buffer.

  • Record the initial fluorescence spectrum of the protein alone.

  • Titrate small aliquots of the this compound liposome solution into the cuvette, allowing the system to equilibrate for 2-5 minutes after each addition.

  • Record the fluorescence spectrum after each titration point.

  • Correct the fluorescence intensity for dilution and any inner filter effects if necessary.

  • Plot the change in fluorescence intensity as a function of the liposome concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Data Presentation

The following table presents representative data that could be obtained from the different techniques for the binding of a hypothetical protein to liposomes containing this compound.

Technique Parameter Value
Fluorescence Quenching Kd1.2 µM
Isothermal Titration Calorimetry Kd1.5 µM
ΔH (kcal/mol)-5.8
-TΔS (kcal/mol)-2.1
n (stoichiometry)0.95
Surface Plasmon Resonance Kd980 nM
kon (1/Ms)2.5 x 104
koff (1/s)2.45 x 10-2
Bio-Layer Interferometry Kd1.1 µM
kon (1/Ms)1.8 x 104
koff (1/s)1.98 x 10-2
Microscale Thermophoresis Kd1.3 µM

Visualizing the Workflow

The following diagrams illustrate the key steps in a fluorescence quenching assay and the underlying principle of the binding event.

experimental_workflow cluster_prep Liposome Preparation cluster_assay Fluorescence Quenching Assay lipid_mix Mix Lipids (DOPC + this compound) film_formation Form Thin Film lipid_mix->film_formation hydration Hydrate Film film_formation->hydration extrusion Extrude to 100nm hydration->extrusion liposomes Biotinylated Liposomes extrusion->liposomes titration Titrate Liposomes into Protein Solution liposomes->titration protein Protein Solution (with Tryptophan) protein->titration measurement Measure Fluorescence (Ex: 295nm, Em: 310-400nm) titration->measurement data_analysis Data Analysis (Calculate Kd) measurement->data_analysis

Caption: Experimental workflow for a fluorescence quenching assay.

Caption: Principle of intrinsic fluorescence quenching upon binding.

Conclusion

Validating the binding of proteins to this compound is essential for many areas of biomedical research. Fluorescence quenching assays offer a sensitive and direct method for quantifying these interactions. However, the choice of the optimal technique should be guided by the specific experimental requirements, sample availability, and the desired level of detail regarding the binding kinetics and thermodynamics. This guide provides a framework for selecting the most appropriate method and for designing and executing robust binding validation experiments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)), a common reagent in the development of liposomal drug delivery systems. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Properties and Safety Information

Understanding the characteristics of this compound is the first step toward safe handling and disposal. The following table summarizes its key quantitative data.

PropertyValue
CAS Number 384835-51-2[1]
Molecular Formula C₅₇H₁₀₂N₄O₁₁PNaS
Molecular Weight 1105.47 g/mol
Form Liquid[2]
Storage Temperature -20°C[3]
Purity >99%[3]

Hazard Identification and Precautionary Measures:

This compound is classified with several hazards that necessitate careful handling. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] There are also concerns that it may damage fertility or an unborn child.[4]

Signal Word: Danger

Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness.

  • H351: Suspected of causing cancer.

  • H361d: Suspected of damaging the unborn child.

  • H372: Causes damage to organs through prolonged or repeated exposure.

Due to these potential hazards, it is mandatory to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when handling this compound.[4] Work should be conducted in a well-ventilated area or under a fume hood.

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps to ensure safe and compliant disposal.

1. Waste Identification and Segregation:

  • Identify: All waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.

  • Segregate: This chemical waste must be segregated from non-hazardous and other types of chemical waste. Do not mix with solvents or other reagents unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible hazardous waste container. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

3. Waste Accumulation:

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Follow Institutional Guidelines: Adhere to your institution's specific limits on the volume of waste that can be accumulated and the time frame for storage.

4. Final Disposal Arrangement:

  • Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Consultation: Work with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Identify & Segregate Waste (Unused product, contaminated labware) B Step 2: Use Designated Hazardous Waste Container A->B C Step 3: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) B->C D Step 4: Store in Secure Satellite Accumulation Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Arrange Disposal via Licensed Company E->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 18:1 Biotinyl Cap PE

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)). Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound based on the identified hazards.

Task Required Personal Protective Equipment Rationale
Receiving & Unpacking Chemical-resistant gloves, Lab coat, Safety glasses.To protect against potential container contamination or breakage during transit.
Weighing & Aliquoting Chemical-resistant lab coat, Chemical splash goggles, Double nitrile gloves. All work should be performed in a certified chemical fume hood or a ventilated balance enclosure.To prevent inhalation of any aerosols and to protect eyes and skin from direct contact with the concentrated compound.[1]
Solution Preparation & General Handling Chemical-resistant lab coat, Chemical splash goggles, Nitrile gloves. All work must be performed in a certified chemical fume hood.To protect against splashes and ensure vapors are contained.[1][2]
Waste Disposal Chemical-resistant lab coat, Chemical splash goggles, Heavy-duty or double nitrile gloves.To safely handle contaminated materials and waste containers.
Quantitative and Physical Data

The following table summarizes key quantitative data for this compound.

Parameter Value Source
CAS Number 384835-51-2[3]
Molecular Formula C₅₇H₁₀₂N₄O₁₁PNaS
Molecular Weight 1105.47 g/mol
Form Liquid (typically in chloroform)
Storage Temperature -20°C[4]
Purity >99%[4]

Operational and Disposal Plans

Proper handling and disposal are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Experimental Protocol: Step-by-Step Handling Procedure
  • Pre-Handling Inspection : Before use, allow the vial to equilibrate to room temperature.[5] Visually inspect the container for any signs of damage or leakage.

  • Work Area Preparation : Ensure a certified chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.[1] This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Dispensing the Chemical : If the product is in a sealed ampule, score the ampule neck with a file and carefully break it open using a protective cloth or ampule snapper. Use a calibrated pipette or syringe to transfer the desired amount.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all surfaces and equipment.

  • First Aid :

    • Skin Contact : Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[1]

    • Ingestion : Wash out the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1]

    • Inhalation : Move the person to fresh air.[1] In all cases of exposure, seek medical attention if irritation or symptoms persist.[1]

Disposal Plan

This compound must be disposed of as special or hazardous waste.[1] Do not dispose of it down the drain or in regular trash.[6]

  • Waste Identification : All waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes, gloves), must be identified as hazardous chemical waste.[2][6]

  • Containerization : Collect all waste in a designated, chemically resistant, and clearly labeled hazardous waste container with a secure lid.[2][6]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl))".[2][6]

  • Storage : Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.[2][6]

  • Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][6] Empty containers should also be treated as hazardous waste as they may contain residue.[2]

Handling and Disposal Workflow

G cluster_prep Preparation & Handling cluster_disposal Waste Management & Disposal prep Step 1: Preparation - Review SDS - Prepare Fume Hood - Don Required PPE handle Step 2: Handling - Equilibrate to RT - Dispense Chemical - Perform Experiment prep->handle Proceed with caution decon Step 3: Decontamination - Clean work area - Decontaminate equipment handle->decon After use spill Spill or Exposure Event handle->spill segregate Step 4: Segregate Waste - Collect all contaminated items (gloves, tips, tubes) decon->segregate container Step 5: Containerize - Use designated hazardous waste container segregate->container label_waste Step 6: Label Container - 'Hazardous Waste' - Full Chemical Name container->label_waste store Step 7: Store Safely - Designated & secure area label_waste->store dispose Step 8: Final Disposal - Contact EHS for pickup store->dispose end End: Process Complete dispose->end start Start: Receive This compound start->prep first_aid Follow First Aid Procedures & Seek Medical Attention spill->first_aid Immediate Action first_aid->decon After stabilization

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
18:1 Biotinyl Cap PE
Reactant of Route 2
Reactant of Route 2
18:1 Biotinyl Cap PE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。